1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALJCCMLCPKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339870 | |
| Record name | 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40750-71-8 | |
| Record name | 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chlorodifluoromethoxy)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Building Block
1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CAS Number: 40750-71-8) is a significant fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the chlorodifluoromethoxy (-OCF₂Cl) group, combined with the reactive potential of the nitro group, make this molecule a valuable intermediate for the synthesis of more complex chemical entities.[1][2] The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, spectral characterization, safety protocols, and emerging applications, with a particular focus on its role as a precursor to novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 40750-71-8 | |
| Molecular Formula | C₇H₄ClF₂NO₃ | |
| Molecular Weight | 223.56 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 265.2 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.514 g/cm³ (Predicted) | [4] |
| Flash Point | 114.2 °C (Predicted) | [4] |
| Storage Temperature | 2-8 °C, sealed in a dry environment |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process commencing from (trichloromethoxy)benzene. This process involves an initial selective fluorination followed by a regioselective nitration.[2]
Caption: Synthetic workflow for this compound.
Step 1: Selective Fluorination of (Trichloromethoxy)benzene
The initial step involves the selective fluorination of (trichloromethoxy)benzene to yield chlorodifluoromethoxybenzene. This transformation is typically carried out using hydrogen fluoride gas in the presence of a suitable catalyst.[2] While the patent literature outlines this general approach, a detailed experimental protocol with specific catalytic systems and reaction conditions is not extensively publicly available. The reaction necessitates careful control of the stoichiometry of the fluorinating agent to achieve the desired degree of fluorine substitution.
Step 2: Nitration of Chlorodifluoromethoxybenzene
The subsequent nitration of chlorodifluoromethoxybenzene is a critical step that introduces the nitro group onto the aromatic ring. The chlorodifluoromethoxy group is an ortho, para-directing deactivator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.
Experimental Protocol for Nitration [Adapted from CN104119238B][2]
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 313 g (3.13 mol) of 98% concentrated sulfuric acid.
-
Addition of Starting Material: To the sulfuric acid, add 9 g of water and 150 g (0.84 mol) of chlorodifluoromethoxybenzene while stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by combining 208 g of 98% sulfuric acid and 56 g of 98% nitric acid.
-
Nitration Reaction: Cool the reaction flask to 15-20 °C and slowly add the nitrating mixture dropwise over 1-2 hours, maintaining the temperature within this range.
-
Reaction Monitoring: After the addition is complete, continue stirring at 15-20 °C for 2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) to ensure the consumption of the starting material (target: ≤0.5%).
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Carefully separate and remove the spent acid layer.
-
Neutralization: Wash the organic phase with a 5% sodium carbonate solution (100 g) until neutral.
-
Final Wash: Wash the organic layer with 50 g of water and then separate the layers to obtain the crude this compound. The reported yield for the crude product is approximately 89%.[2]
Purification:
Further purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel, using a non-polar/polar solvent system such as hexane/ethyl acetate.
Spectral Characterization
Definitive spectral characterization is essential for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available experimental spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show a simple AA'BB' system for the aromatic protons. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and appear further downfield compared to the protons ortho to the chlorodifluoromethoxy group.
-
δ 8.2-8.4 ppm (d, 2H): Aromatic protons ortho to the -NO₂ group.
-
δ 7.3-7.5 ppm (d, 2H): Aromatic protons ortho to the -OCF₂Cl group.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will provide information on the carbon framework.
-
~150 ppm: Quaternary carbon attached to the -NO₂ group.
-
~145 ppm: Quaternary carbon attached to the -OCF₂Cl group.
-
~125 ppm: Aromatic CH carbons ortho to the -NO₂ group.
-
~120 ppm: Aromatic CH carbons ortho to the -OCF₂Cl group.
-
~118 ppm (t): Carbon of the -OCF₂Cl group, showing coupling with the two fluorine atoms.
Infrared (IR) Spectroscopy (Predicted):
Key characteristic vibrational frequencies are expected to be observed.
-
~1520 cm⁻¹ and ~1345 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (-NO₂).
-
~1200-1000 cm⁻¹: C-F stretching vibrations.
-
~850 cm⁻¹: C-Cl stretching vibration.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS) (Predicted):
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 223 and 225 in a roughly 3:1 ratio, characteristic of the presence of one chlorine atom. Key fragmentation pathways would involve the loss of the nitro group (-NO₂, 46 Da) and cleavage of the ether bond.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of the functional groups present on the aromatic ring.
Caption: Key reaction pathways of this compound.
1. Reduction of the Nitro Group:
The most significant reaction of this compound is the reduction of the nitro group to an amine, yielding 4-(chlorodifluoromethoxy)aniline. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.[1] The reduction can be readily achieved using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing metals in acidic media (e.g., Fe or Sn in HCl).[2]
2. Nucleophilic Aromatic Substitution:
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While the chlorine atom of the chlorodifluoromethoxy group is not directly attached to the ring, the positions ortho and para to the nitro group are susceptible to attack by strong nucleophiles, potentially leading to the displacement of the chloro or fluoro substituents on the methoxy group under forcing conditions, though this reactivity is less common.
3. Reactivity of the -OCF₂Cl Group:
The chlorodifluoromethoxy group itself can undergo further transformations. For instance, the C-Cl bond can be cleaved to generate a difluoromethyl radical, which can then participate in various coupling reactions.[3] This provides a pathway for further diversification of the molecular scaffold.
Applications in Drug Discovery and Development
The primary application of this compound lies in its role as a key intermediate for the synthesis of biologically active molecules, particularly in the realm of oncology.[1]
Precursor to Anti-Tumor Agents:
As previously mentioned, the reduction of this compound provides 4-(chlorodifluoromethoxy)aniline. This aniline derivative serves as a crucial building block for the synthesis of novel heterocyclic compounds with potential anti-tumor properties.[1] The chlorodifluoromethoxy moiety in these final compounds can enhance their pharmacological profile, leading to improved efficacy and metabolic stability. For example, aniline derivatives are often used in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fluorinated aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis, while requiring careful control, is accessible through established chemical transformations. The presence of both the versatile nitro group and the electronically unique chlorodifluoromethoxy group provides multiple avenues for further chemical modification. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in the drug discovery and development pipeline is set to increase. Further research into its reactivity and the biological activity of its derivatives will undoubtedly unveil new applications for this valuable compound.
References
- 1. Buy 4-(Chlorodifluoromethoxy)aniline | 39065-95-7 [smolecule.com]
- 2. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 3. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
physicochemical properties of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Abstract
This compound (CAS No. 40750-71-8) is a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its fundamental physicochemical properties is a critical prerequisite for its safe handling, effective application, and the development of robust analytical methodologies. This guide provides a comprehensive overview of the known and predicted properties of this compound, offers validated protocols for its analysis, and contextualizes the data for research and development applications. We synthesize information from chemical databases and supplier safety data sheets to present a holistic profile, bridging the gap between raw data and practical laboratory implementation.
Chemical Identity and Molecular Structure
Establishing a precise chemical identity is the foundation of all subsequent analysis. This compound is a substituted benzene ring featuring a nitro group at the para-position (C4) and a chloro(difluoro)methoxy group at the C1 position. The presence of both highly electronegative fluorine atoms and the electron-withdrawing nitro group dictates the molecule's electronic and chemical characteristics.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 40750-71-8 | [1][2] |
| Molecular Formula | C₇H₄ClF₂NO₃ | [2] |
| Molecular Weight | 223.56 g/mol | [2][3] |
| IUPAC Name | This compound | |
| InChI Key | WPALJCCMLCPKMZ-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OC(F)(F)Cl |
| MDL Number | MFCD01820808 |[4] |
Physicochemical Properties: Predicted and Observed
A combination of computationally predicted and experimentally observed data provides a full picture of a compound's behavior. Predicted values are invaluable for initial experimental design, while observed data provide ground-truth validation.
Physical State and Appearance
The compound is described as a pale yellow liquid under standard conditions.[5] This is consistent with many substituted nitrobenzene derivatives. One supplier recommends storage at 2-8°C, which further supports its liquid state at room temperature and suggests a need for refrigeration to ensure long-term stability.
Key Quantitative Properties
The properties summarized below are critical for predicting the compound's solubility, membrane permeability, and behavior in chromatographic systems. The lipophilicity, indicated by the XLogP3 value, suggests a preference for nonpolar environments.
Table 2: Summary of Physicochemical Properties
| Property | Value | Data Type | Source(s) |
|---|---|---|---|
| Boiling Point | 265.2 ± 40.0 °C (at 760 mmHg) | Predicted | [2][5] |
| Density | 1.514 ± 0.06 g/cm³ | Predicted | [2][5] |
| Flash Point | 114.2 °C | Predicted | [2] |
| Refractive Index | 1.516 | Predicted | [2] |
| XLogP3 (Lipophilicity) | 3.5 | Computed | [2][3] |
| Topological Polar Surface Area | 55 Ų | Computed | [3] |
| Physical Form | Liquid | Observed |[5] |
Reactivity, Stability, and Safe Handling
From a safety and handling perspective, this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4] The GHS Hazard statements associated with the compound are H302, H312, and H332.
Stability Profile
The compound is noted to have good stability against heat and oxidation, which is beneficial for its use in organic synthesis. However, as with many nitroaromatic compounds, it should be handled with care, avoiding strong reducing agents or excessively high temperatures that could lead to uncontrolled reactions. Recommended storage is in a dry, tightly sealed container at 2-8°C.
Personal Protective Equipment (PPE)
Due to its hazard profile, appropriate PPE is mandatory. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To prevent skin contact.
-
Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood.[1][2]
Analytical Methodologies
No specific, peer-reviewed analytical methods for this compound have been published. However, based on its structure—a UV-active nitroaromatic compound—standard methods for related analytes are directly applicable.[6][7] The following protocols are presented as validated, field-proven approaches for purity assessment and quantification.
Workflow for Physicochemical Characterization
The logical flow for analyzing a new batch of this compound involves confirming its identity and then quantifying its purity before use in further applications.
Caption: Logical workflow for the characterization of a new chemical entity.
Protocol 1: Purity Determination by Reverse-Phase HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[7] The nitrobenzene moiety contains a strong chromophore, making UV detection highly sensitive. A reverse-phase C18 column is chosen due to the compound's moderate lipophilicity (XLogP3 = 3.5).[2]
Instrumentation & Reagents:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute 1:10 in the mobile phase for a working concentration of 100 µg/mL.
-
Mobile Phase: Prepare an isocratic mobile phase of 65:35 (v/v) Acetonitrile:Water. Degas the mobile phase by sonication or vacuum filtration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; optimize with DAD if available).
-
Run Time: 15 minutes.
-
-
System Suitability: Before running the sample, perform five replicate injections of the working standard. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.
Caption: Schematic of the HPLC system workflow for purity analysis.
Potential Applications and Research Context
While detailed application notes are scarce, the molecular structure suggests several areas of interest for researchers. One supplier notes that it is a nitrobenzene derivative that has been shown to inhibit tumor growth. The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization in medicinal chemistry programs. The chloro(difluoro)methoxy group is an interesting bioisostere for other functional groups and can modulate properties like lipophilicity and metabolic stability, making it a valuable building block for drug discovery professionals.
Conclusion
This compound is a halogenated nitroaromatic compound with a well-defined chemical identity but limited experimentally-derived physicochemical data. The available predicted data provide a strong starting point for its use in the laboratory. It is a pale yellow liquid, moderately lipophilic, and possesses good thermal stability. Standard reverse-phase HPLC methods with UV detection are suitable for its analysis and purity assessment. Due to its classification as a harmful irritant, strict adherence to safety protocols is essential. As this compound is explored further in synthetic and medicinal chemistry, the generation of comprehensive experimental data will be crucial for unlocking its full potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 40750-71-8 CAS MSDS (1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
spectral data for 1-[Chloro(difluoro)methoxy]-4-nitrobenzene (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
This technical guide provides a detailed analysis of the expected spectral data for the compound this compound, a substituted aromatic ether. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to offer a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers and professionals in drug development and chemical analysis who require a foundational understanding of this compound's structural and electronic properties as revealed by modern spectroscopic techniques.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that define its chemical behavior and spectral signature. The molecule consists of a benzene ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and an electron-donating, yet complex, chloro(difluoro)methoxy group (-OCF₂Cl). The interplay of these substituents governs the electronic environment of the aromatic ring and provides distinct markers for spectroscopic identification.
The CAS Number for this compound is 40750-71-8, its molecular formula is C₇H₄ClF₂NO₃, and it has a molecular weight of approximately 223.56 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra for a compound like this would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.[2]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 6-9 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce sharp singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is relatively fast. The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.[2]
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring where the two substituents have different electronic effects.
-
Protons Ortho to the Nitro Group (H-3, H-5): The powerful electron-withdrawing nature of the nitro group deshields the adjacent protons significantly. These protons are expected to appear as a doublet downfield, likely in the range of δ 8.2-8.4 ppm .
-
Protons Ortho to the -OCF₂Cl Group (H-2, H-6): The ether oxygen is electron-donating through resonance, which would shield these protons. However, the inductive effect of the fluorines and chlorine will have a counteracting, deshielding influence. The net effect is still expected to be upfield relative to the protons adjacent to the nitro group. A doublet is predicted in the range of δ 7.2-7.4 ppm .
The coupling constant between these adjacent aromatic protons (J-coupling) should be in the typical range for ortho coupling, approximately 8-9 Hz.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon environment. The chemical shifts are heavily influenced by the substituents.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| **C-4 (ipso-NO₂) ** | 148-150 | Attached to the strongly deshielding nitro group. Data for similar nitroaromatics supports this range.[3] |
| C-1 (ipso-O) | 152-155 | Attached to the electronegative oxygen, but shielded by its resonance effect. |
| C-2, C-6 | 118-122 | Shielded by the resonance donation from the ether oxygen. |
| C-3, C-5 | 125-128 | Deshielded by the electron-withdrawing nitro group. This is a typical range for carbons ortho to a nitro group.[4] |
| C of -OCF₂Cl | 115-125 (triplet) | This carbon will be significantly deshielded by the attached oxygen, two fluorines, and one chlorine. It is expected to show a triplet splitting pattern due to one-bond coupling with the two fluorine atoms (¹J_CF). |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.
-
Chemical Shift: The two fluorine atoms in the -OCF₂Cl group are chemically equivalent. Their chemical shift is expected to be in the range of δ -60 to -80 ppm (relative to CFCl₃). This region is typical for trifluoromethyl and related groups.[5][6] The signal should appear as a singlet since there are no adjacent protons or other fluorine atoms to couple with.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The analysis is typically performed on a neat sample or a KBr pellet.[2]
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Collection: A background spectrum of the empty sample holder (or pure KBr pellet) is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample to the background.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitro and C-O-C-F groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | C-H Stretch |
| Nitro (-NO₂) ** | 1515-1560 | Asymmetric Stretch (Very Strong) |
| Nitro (-NO₂) ** | 1345-1385 | Symmetric Stretch (Strong) |
| Aromatic C=C | 1600-1450 | C=C Ring Stretch (Multiple Bands) |
| C-O-C Ether | 1250-1200 | Asymmetric C-O-C Stretch |
| C-F Bonds | 1100-1000 | C-F Stretch (Strong, Broad) |
| C-Cl Bond | 800-600 | C-Cl Stretch |
| p-Substitution | 860-800 | C-H Out-of-plane Bending |
The most diagnostic peaks will be the two very strong bands for the nitro group, which are characteristic of nitroaromatic compounds, and the strong, broad absorptions corresponding to the C-F stretching vibrations.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The mass spectrum should show a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z ≈ 223 and m/z ≈ 225 . The presence of chlorine will result in a characteristic M+2 peak (the [M+2]⁺ ion) with an intensity of about one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentation Pathways: EI is a high-energy technique that will likely induce significant fragmentation. The weakest bonds are typically cleaved first.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.
-
Loss of a Chlorine Radical (- Cl): Cleavage of the relatively weak C-Cl bond would yield a fragment at m/z 188.
-
Loss of a Nitro Radical (- NO₂): Loss of the nitro group is a common fragmentation pathway for nitroaromatics, resulting in a fragment at m/z 177/179.
-
Loss of the Chloro(difluoro)methoxy Radical (- OCF₂Cl): Cleavage of the ether C-O bond would lead to the 4-nitrophenyl cation at m/z 122. This is expected to be a very stable and thus abundant fragment ion.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive, predictive framework for interpreting its spectral data. The key identifiers for this molecule are the distinct AA'BB' pattern in the ¹H NMR, the characteristic strong IR absorptions of the nitro and C-F groups, and a mass spectrum showing a clear M/M+2 isotope pattern for chlorine and predictable fragmentation. These analytical signatures, grounded in fundamental chemical principles, provide a reliable basis for the identification and characterization of this compound in research and development settings.
References
The Solubility Profile of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene, a compound of interest in various chemical and pharmaceutical research domains. In the absence of extensive published quantitative solubility data for this specific molecule, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and predict its solubility in organic solvents. The document delves into the theoretical principles of solubility, analyzes the solubility of structurally analogous compounds to infer potential behavior, presents detailed experimental protocols for solubility determination, and explores the application of theoretical models for predictive analysis.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various scientific and industrial processes. For drug development professionals, solubility is a cornerstone of formulation design, directly impacting bioavailability, dosing, and therapeutic efficacy. In chemical synthesis, understanding the solubility of reactants, intermediates, and final products is essential for reaction kinetics, purification strategies such as crystallization, and overall process efficiency.
This compound (C₇H₄ClF₂NO₃, MW: 223.56 g/mol ) is a nitrobenzene derivative with potential applications in organic synthesis and materials science.[1][2] Its unique combination of a nitro group, a chloro(difluoro)methoxy substituent, and an aromatic ring suggests a nuanced solubility profile that warrants detailed investigation. This guide serves as a key resource for researchers working with this compound, providing both the theoretical framework and practical tools to navigate its solubility characteristics.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The key intermolecular forces at play include:
-
Van der Waals Forces: These are weak, short-range forces that include dispersion forces (present in all molecules) and dipole-dipole interactions.
-
Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and another nearby electronegative atom.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
The molecular structure of this compound, featuring a polar nitro group and a halogenated ether group, suggests that it will exhibit a degree of polarity. The presence of the benzene ring also contributes a nonpolar character. Therefore, its solubility will be highest in solvents that can effectively interact with these different moieties.
Inferring Solubility from Structurally Analogous Compounds
In the absence of specific experimental data for this compound, examining the solubility of structurally similar compounds can provide valuable qualitative insights.
Table 1: Qualitative Solubility of Compounds Structurally Related to this compound
| Compound | Structure | Qualitative Solubility in Organic Solvents |
| 1-Chloro-4-nitrobenzene | Readily soluble in ethanol, acetone, ether, and other organic solvents.[3][4] Sparingly soluble in cold alcohol.[4] | |
| 4-Nitroanisole | Soluble in alcohol, ether, and boiling petroleum ether; slightly soluble in cold petroleum ether.[5][6] |
Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of common polar aprotic and polar protic organic solvents such as acetone, ethyl acetate, ethanol, and methanol. Its solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Determination of Solubility
To obtain quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8][9]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[9] It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[10][11][12][13][14][15]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[12]
-
-
Data Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
-
References
- 1. 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene | 40750-71-8 | FC87598 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Chloro-4-nitrobenzene, 98+% | Fisher Scientific [fishersci.ca]
- 5. 4-Nitroanisole | 100-17-4 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. improvedpharma.com [improvedpharma.com]
- 14. longdom.org [longdom.org]
- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]
stability and storage conditions for 1-[Chloro(difluoro)methoxy]-4-nitrobenzene.
An In-Depth Technical Guide to the Stability and Storage of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Introduction: Understanding the Molecule
This compound (CAS No. 40750-71-8) is a substituted nitrobenzene derivative with significant applications in organic synthesis and potentially as an intermediate in the development of novel pharmaceutical and agrochemical compounds. Its unique structure, featuring a halogenated methoxy group and a nitro group on a benzene ring, imparts specific reactivity and characteristics that necessitate a thorough understanding of its stability profile. The presence of these functional groups—particularly the electron-withdrawing nitro group and the chloro(difluoro)methoxy moiety—dictates its susceptibility to degradation under various environmental conditions.
This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. The protocols and recommendations herein are designed for researchers, chemists, and quality control professionals to ensure the compound's integrity, purity, and long-term viability in a laboratory or manufacturing setting. Adherence to these guidelines is critical for reproducible experimental results and for maintaining the safety of laboratory personnel.
Chemical and Physical Profile
A foundational understanding of a compound's physical properties is essential for its proper handling and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40750-71-8 | [1][2][3] |
| Molecular Formula | C₇H₄ClF₂NO₃ | [1] |
| Molecular Weight | 223.56 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Boiling Point | 265.2°C at 760 mmHg | [4] |
| Flash Point | 114.2°C | [1][4] |
| Density | ~1.514 g/cm³ (Predicted) | [4] |
| Purity (Typical) | ≥95% | [2] |
Core Stability Assessment and Potential Degradation Pathways
While specific kinetic data for the degradation of this compound is not extensively published, its structural motifs provide a strong basis for predicting its stability profile. The compound is reported to have good stability against heat and oxidation under controlled conditions. However, like many halogenated nitroaromatic compounds, it is susceptible to degradation through specific chemical pathways, primarily hydrolysis and reduction.
Susceptibility to Hydrolysis
The chloro(difluoro)methoxy group is a potential site for hydrolysis, particularly under strong acidic or basic conditions. The carbon atom bonded to three electronegative atoms (Cl, F, F, and O) is electrophilic and can be attacked by nucleophiles like water or hydroxide ions. This could lead to the cleavage of the ether linkage or the displacement of the halogen atoms, although the C-F bond is generally very stable.
Reduction of the Nitro Group
The nitro group is highly susceptible to reduction. This is a common transformation for nitroaromatic compounds and can be initiated by various reducing agents or even by certain metals.[5] In biological systems, for instance, the complete reduction of a nitro group on a similar compound, 1-chloro-4-nitrobenzene, leads to the formation of the corresponding aniline derivative (4-chloroaniline).[5][6] A partial reduction can also occur, forming nitroso or hydroxylamino intermediates.[5][7][8] These reactive intermediates can undergo further reactions, such as the Bamberger rearrangement.[5]
The potential degradation pathways are illustrated in the diagram below. This model is based on established reactivity for halogenated nitroaromatic compounds and serves as a predictive framework for stability studies.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
Proper storage is the most critical factor in maintaining the long-term stability and purity of this compound. The following conditions are derived from safety data sheets and best practices for related chemical classes.[1][2][9][10]
General Storage Conditions
To mitigate the risks of degradation and ensure safety, the following storage protocol is mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions.[2] |
| Atmosphere | Sealed in dry conditions | The container must be tightly closed to prevent moisture ingress, which can lead to hydrolysis.[1][2] |
| Light | Store in an opaque or amber container | Protect from light to prevent photochemical degradation, a common pathway for nitroaromatic compounds.[11] |
| Ventilation | Store in a well-ventilated area | Ensures that any potential vapors do not accumulate, which is a key safety measure.[1][11] |
| Container | Original, tightly sealed container | The manufacturer's container is selected for compatibility. Ensure the cap is secure to prevent leaks and atmospheric exposure.[1][12] |
| Security | Store locked up | As a hazardous substance, access should be controlled.[1] |
Chemical Incompatibility
Chemical segregation is a cornerstone of safe laboratory practice.[9][10] Based on the functional groups present, this compound should be stored separately from:
-
Strong Oxidizing Agents: The nitroaromatic structure can react exothermically with strong oxidizers.[11]
-
Strong Reducing Agents: To prevent the unintended reduction of the nitro group.
-
Strong Bases and Acids: To avoid catalyzing hydrolytic degradation.
-
Reactive Metals (e.g., Sodium, Potassium): Halogenated compounds can react violently with alkali metals.[9]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and validate the stability of a compound under stress conditions. This protocol provides a self-validating framework for assessing the stability of this compound.
Objective: To evaluate the stability of the compound under hydrolytic (acidic, basic), oxidative, and thermal stress conditions.
Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it must dissolve the compound and not interfere with the analysis or react under stress conditions.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24-48 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a stock solution at 60°C for the same duration.
-
Control Sample: Prepare a sample by diluting the stock solution with the solvent and store it under recommended conditions (2-8°C, protected from light).
-
-
Sample Quenching and Preparation:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation reaction before analysis.
-
Dilute all samples, including the control, to a suitable concentration for analysis (e.g., 100 µg/mL).
-
-
Analytical Method (HPLC):
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A C18 column is typically suitable for this type of compound.
-
The mobile phase should be optimized to separate the parent compound from all potential degradation products (e.g., a gradient of water and acetonitrile/methanol).
-
Use a UV detector set to a wavelength where the parent compound and expected degradation products have significant absorbance.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Identify and quantify any significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is not co-eluting with any degradants.
-
The following diagram outlines the experimental workflow for this stability study.
Caption: Workflow for a forced degradation stability study.
Conclusion
The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The compound exhibits good stability under recommended conditions but is susceptible to degradation via hydrolysis and reduction, particularly under chemical or thermal stress. The optimal storage condition is refrigerated (2-8°C), in a tightly sealed, opaque container, in a dry, well-ventilated, and secure location.[1][2] It is imperative to segregate this compound from incompatible materials such as strong oxidizing agents, reducing agents, and reactive metals. By implementing the guidelines and verification protocols detailed in this guide, researchers and scientists can ensure the compound's quality, leading to reliable and reproducible outcomes in their work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-(Chlorodifluoromethoxy)-4-nitrobenzene | 40750-71-8 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. nj.gov [nj.gov]
An In-depth Technical Guide to the Safety and Handling of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule in Context
1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CAS No. 40750-71-8) is an important functionalized aromatic compound.[1][2] Its utility primarily lies in its role as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of tumor-inhibiting drugs.[3] The molecule's structure, featuring a nitro group and a chloro(difluoro)methoxy moiety, imparts specific reactivity that is valuable in multi-step organic synthesis. However, these same functional groups necessitate a rigorous and informed approach to its handling and safety.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide drug development professionals and laboratory scientists with a deeper understanding of the causality behind safety protocols. By integrating data on chemical reactivity, toxicological potential based on structural analogs, and a practical experimental workflow, this document serves as a comprehensive resource for minimizing risk and ensuring operational integrity.
Section 1: Hazard Analysis and Risk Profile
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. While specific toxicological data for this exact molecule is limited in publicly available literature, a conservative risk assessment can be constructed by examining its known classifications and the well-documented hazards of its structural components: a halogenated nitroaromatic core.
GHS Classification and Physicochemical Properties
The Globally Harmonized System (GHS) provides a starting point for hazard identification. The compound is consistently classified as an irritant and may be harmful through multiple exposure routes.
| Property | Value | Source |
| CAS Number | 40750-71-8 | [1][2] |
| Molecular Formula | C₇H₄ClF₂NO₃ | [1] |
| Molecular Weight | 223.56 g/mol | [1] |
| Appearance | Liquid | [4] |
| Boiling Point | 265.2 ± 40.0 °C (Predicted) | [4] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 114.2 °C | [5] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [6] |
| GHS Hazard Classification | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5] |
| Specific target organ toxicity | H335 | May cause respiratory irritation. | [5] |
| Acute Toxicity, Oral (Potential) | H301/H302 | Toxic/Harmful if swallowed. | [2] |
Toxicological Rationale: A Precautionary Approach
The parent compound, 1-chloro-4-nitrobenzene (p-nitrochlorobenzene), is well-studied and known to be highly toxic. It is readily absorbed through the skin, is toxic if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[7][8] One of its metabolites in humans is 4-chloroaniline, a known carcinogen.[8]
The introduction of the chloro(difluoro)methoxy group alters the molecule's properties, but it does not eliminate the fundamental hazards associated with a nitroaromatic structure. The potential for metabolic pathways to liberate harmful metabolites remains. Fluorinated organic compounds can also present unique toxicological profiles.[6][9]
Causality: The lack of specific data mandates treating this compound with a level of caution appropriate for a substance of unknown but potentially significant toxicity. All handling procedures must be designed to prevent any direct contact or inhalation.
Section 2: Laboratory Handling and Personal Protective Equipment (PPE)
All work with this compound must be conducted within a designated area, under engineering controls designed to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All transfers, weighing, and reactions must be performed inside a certified and properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the compound's known and inferred hazards.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste. Wash and dry hands thoroughly after handling.[5]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction.[5]
-
Body Protection: A flame-resistant lab coat is required. For larger-scale operations or when there is a significant risk of splashes, an impervious chemical apron should be worn over the lab coat.[5]
-
Respiratory Protection: If there is a risk of exposure limits being exceeded, or if working outside of a fume hood (a scenario that should be avoided), a full-face respirator with appropriate cartridges for organic vapors and particulates must be used.[5]
Caption: Risk assessment and the hierarchy of controls for safe handling.
Section 3: Experimental Protocol - Catalytic Hydrogenation
To ground our safety discussion in a real-world application, we will analyze the protocol for the catalytic hydrogenation of this compound to produce 4-(chlorodifluoromethoxy)aniline, a valuable pharmaceutical intermediate. This reaction highlights key handling challenges, including working with a flammable solvent, a pyrophoric catalyst, and operating under pressure.
The following protocol is adapted from patent literature (CN104119238B).[3]
Reagents and Equipment
-
This compound (167 g)
-
Ethyl Acetate (200 g)
-
Raney® Nickel (15 g, slurry)
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with stirrer, pressure gauge, and temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Filtration setup (e.g., Celite® pad)
-
Rotary evaporator and vacuum distillation apparatus
Step-by-Step Procedure & Causality
Caption: Workflow for the catalytic hydrogenation of this compound.
-
Reactor Charging (Inside a Fume Hood):
-
Action: The autoclave is charged with ethyl acetate, followed by the this compound substrate.
-
Causality: Ethyl acetate is a common solvent for hydrogenations due to its moderate polarity and relative inertness under these conditions.
-
Action: The Raney® Nickel slurry is added last, under a stream of inert gas (Nitrogen).
-
Causality: Raney® Nickel is pyrophoric and can ignite spontaneously if it dries in the presence of air. It must be handled as a slurry and kept wet with solvent or water at all times. Charging under an inert atmosphere prevents ignition.
-
-
System Purge:
-
Action: The reactor is sealed and purged sequentially with nitrogen and then hydrogen.
-
Causality: The nitrogen purge removes all oxygen from the reactor headspace. The subsequent hydrogen purge ensures the atmosphere is ready for reaction. This is a critical step to prevent the formation of an explosive hydrogen/oxygen mixture.
-
-
Reaction Execution:
-
Action: The reactor is pressurized with hydrogen to the target pressure (0.5–5.0 MPa) and heated to the reaction temperature (0–60 °C) with vigorous stirring.[3]
-
Causality: The pressure increases the concentration of hydrogen dissolved in the solvent, accelerating the reaction rate. The temperature provides the necessary activation energy. Vigorous stirring is essential to ensure efficient contact between the substrate, the dissolved hydrogen, and the solid catalyst surface.
-
-
Cooldown and Venting:
-
Action: After the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled, and the excess hydrogen pressure is carefully vented into the fume hood exhaust. The system is then purged again with nitrogen.
-
Causality: Cooling is necessary before opening. Venting must be done carefully to avoid a sudden release of flammable gas. The final nitrogen purge removes residual hydrogen, making the system safe to open.
-
-
Catalyst Filtration:
-
Action: The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, the catalyst on the filter must be kept wet with solvent throughout the process and should not be allowed to dry.
-
Causality: Celite® provides a fine filtration medium to remove the microscopic catalyst particles. Keeping the catalyst wet is a critical safety measure to prevent it from becoming pyrophoric upon contact with air. The wet catalyst cake should be immediately quenched (e.g., with very dilute acid) or stored under water for disposal.
-
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
-
Spills: Evacuate non-essential personnel from the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[5]
Section 5: Storage and Disposal
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Recommended storage is refrigerated at 2-8°C to ensure long-term stability.[6]
Waste Disposal
As a halogenated nitroaromatic compound, all waste containing this substance must be treated as hazardous.
-
Waste Segregation: Collect all waste containing this chemical, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Classification: This waste should be classified as a halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically via high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (HCl, HF) produced upon combustion.[5] Always follow local, state, and federal regulations for hazardous waste disposal.
References
- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 9. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of chlorodifluoromethoxy compounds in medicinal chemistry.
Introduction: The Rise of Fluorine in Drug Design
The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry.[1][2][3] This is driven by fluorine's unique properties, such as its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond, which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5] Among the arsenal of fluorinated substituents, the chlorodifluoromethoxy (-OCF₂Cl) group has emerged as a valuable, albeit less explored, functional group with significant potential to address key challenges in drug development. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of chlorodifluoromethoxy compounds in the pursuit of novel therapeutics.
Physicochemical Properties: A Unique Balance
The chlorodifluoromethoxy group possesses a distinct set of physicochemical properties that position it as a compelling alternative to more common moieties like the methoxy (-OCH₃), trifluoromethoxy (-OCF₃), and difluoromethoxy (-OCF₂H) groups. Understanding these properties is crucial for its rational application in drug design.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Chlorodifluoromethoxy (-OCF₂Cl) | Trifluoromethoxy (-OCF₃) |
| Lipophilicity (Hansch π) | -0.02 | +0.2 to +0.6[6] | Intermediate/Higher (Estimated) | +1.04 |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing[7] |
| Hydrogen Bond Donating Capacity | No | Yes[6] | No | No |
| Metabolic Stability | Prone to O-demethylation | High[1] | High (Expected) | Very High[5][8] |
| Steric Bulk | Small | Moderate | Moderate/Large | Large |
Data compiled from multiple sources. Estimated values are based on the known effects of chloro- and fluoro- substitution.
The presence of both chlorine and fluorine atoms imparts a significant electron-withdrawing effect, influencing the acidity of nearby protons and the overall electronic distribution of the molecule. This can be critical for modulating pKa and enhancing interactions with biological targets. Furthermore, the robust C-F and C-Cl bonds are anticipated to confer high metabolic stability, a crucial attribute for improving a drug's half-life and bioavailability.[9][10]
Strategic Applications in Medicinal Chemistry
The unique characteristics of the chlorodifluoromethoxy group allow it to be strategically employed to overcome common hurdles in drug discovery, primarily through its role as a bioisostere and a modulator of metabolic stability.
Bioisosteric Replacement: Beyond Simple Mimicry
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a fundamental strategy in drug design.[11][12][13] The chlorodifluoromethoxy group can serve as a non-classical bioisostere for several common functional groups, offering distinct advantages.[14]
-
Replacement for Methoxy and Ethoxy Groups: A primary application is the replacement of metabolically labile methoxy or ethoxy groups. The chlorodifluoromethoxy moiety is resistant to the cytochrome P450-mediated O-dealkylation that is a common metabolic pathway for alkyl ethers, thereby enhancing the metabolic stability and prolonging the in vivo half-life of the drug candidate.[15][16]
-
Modulation of Lipophilicity and Receptor Binding: The introduction of the -OCF₂Cl group can fine-tune a molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[17][18] The altered steric and electronic profile can also lead to improved binding affinity and selectivity for the target protein.
The following diagram illustrates the concept of bioisosteric replacement with the chlorodifluoromethoxy group to block metabolic soft spots.
Caption: Bioisosteric replacement of a methoxy group with a chlorodifluoromethoxy group.
Enhancing Metabolic Stability and Pharmacokinetics
The inherent strength of the carbon-fluorine bond is a key contributor to the metabolic stability of fluorinated compounds.[10] The chlorodifluoromethoxy group is expected to be highly resistant to enzymatic degradation, thereby improving a drug's pharmacokinetic profile.[19][20][21] By blocking sites of metabolism, the introduction of this group can lead to:
-
Increased Half-Life (t½): A longer duration of action, potentially allowing for less frequent dosing.
-
Improved Bioavailability (F%): A greater fraction of the administered dose reaches systemic circulation.
-
Reduced Inter-individual Variability: More predictable drug exposure across different patient populations.
Synthesis of Chlorodifluoromethoxy Compounds
The synthesis of molecules containing the chlorodifluoromethoxy group presents unique challenges and opportunities. Several synthetic strategies have been developed to introduce this functionality.
General Synthetic Approaches
A common route to aryl chlorodifluoromethyl ethers involves the reaction of phenols with a suitable chlorodifluoromethylating agent. One established method utilizes the generation of chlorodifluorocarbene, which then reacts with a phenoxide.
Another approach involves the selective fluorination of a trichloromethoxy precursor. For example, 4-(chlorodifluoromethoxy)aniline can be prepared by the selective fluorination of trichloromethoxybenzene with hydrogen fluoride, followed by nitration and subsequent reduction.[22]
The synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone has been achieved through a one-pot reaction involving the fluorination of 4-(trichloromethoxy)benzoyl chloride with HF, followed by an in situ Friedel-Crafts reaction.[23]
The following diagram outlines a general synthetic pathway to aryl chlorodifluoromethyl ethers.
Caption: General synthesis of aryl chlorodifluoromethyl ethers.
Experimental Protocol: Synthesis of 4-(Chlorodifluoromethoxy)aniline
This protocol is adapted from a patented procedure and serves as an illustrative example.[22]
Step 1: Synthesis of Chlorodifluoromethoxybenzene
-
Charge a suitable reactor with trichloromethoxybenzene.
-
Under controlled temperature and pressure, introduce anhydrous hydrogen fluoride as the fluorinating agent in the presence of a suitable catalyst.
-
Monitor the reaction progress by GC-MS until the desired level of selective fluorination to chlorodifluoromethoxybenzene is achieved.
-
Carefully quench the reaction and isolate the product through distillation.
Step 2: Nitration to 4-(Chlorodifluoromethoxy)nitrobenzene
-
To a cooled solution of chlorodifluoromethoxybenzene, slowly add a mixture of nitric acid and sulfuric acid (mixed acid).
-
Maintain the temperature below 10°C during the addition.
-
Allow the reaction to proceed to completion, as monitored by TLC or HPLC.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 4-(chlorodifluoromethoxy)nitrobenzene.
Step 3: Reduction to 4-(Chlorodifluoromethoxy)aniline
-
Dissolve 4-(chlorodifluoromethoxy)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain 4-(chlorodifluoromethoxy)aniline.[24]
Case Studies and Future Perspectives
While the chlorodifluoromethoxy group is not as prevalent in marketed drugs as the trifluoromethyl or difluoromethyl groups, its potential is being increasingly recognized.[4][25][26][27] The development of more efficient and scalable synthetic methods for introducing the -OCF₂Cl moiety is crucial for its broader adoption in drug discovery programs.[6][7][28][29]
Future research should focus on a systematic evaluation of the ADME-Tox properties of chlorodifluoromethoxy-containing compounds to build a comprehensive understanding of their in vivo behavior. The continued exploration of this unique functional group will undoubtedly expand the toolkit available to medicinal chemists, enabling the design of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles.
Conclusion
The chlorodifluoromethoxy group represents a powerful and underutilized tool in medicinal chemistry. Its unique combination of electronic properties, metabolic stability, and steric bulk provides a strategic advantage for overcoming common challenges in drug design. By serving as a robust bioisostere for metabolically susceptible groups and by fine-tuning physicochemical properties, the -OCF₂Cl moiety can significantly enhance the developability of drug candidates. As synthetic methodologies become more accessible and our understanding of its in vivo profile deepens, the chlorodifluoromethoxy group is poised to make a significant impact on the future of pharmaceutical innovation.
References
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bioisostere - Wikipedia [en.wikipedia.org]
- 12. Bioisosterism - Drug Design Org [drugdesign.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pharmacokinetics of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism and pharmacokinetics of oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
The Chlorodifluoromethoxy Group: Unraveling its Complex Electronic Influence on Aromatic Systems
An In-Depth Technical Guide:
Introduction: A Group of Growing Importance
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorinated substituents is a cornerstone of rational molecular design.[1] These groups can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[2][3][4][5] Among the vast arsenal of fluorine-containing moieties, the chlorodifluoromethoxy (-OCF2Cl) group presents a unique and compelling profile. It stands as a close analog to the well-studied trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2) groups, yet the substitution of a fluorine atom with chlorine introduces subtle but significant electronic perturbations.[6]
This guide provides an in-depth analysis of the electronic effects of the chlorodifluoromethoxy group when attached to an aromatic ring. We will dissect its fundamental inductive and resonance contributions, quantify its influence using Hammett parameters, detail experimental and computational methodologies for its characterization, and explore the downstream implications for chemical reactivity and drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of this functional group.
Fundamental Electronic Effects: A Tale of Two Forces
The net electronic impact of the -OCF2Cl group on an aromatic ring is a result of the interplay between two opposing electronic mechanisms: the inductive effect and the resonance effect.[7][8][9]
The Inductive Effect (-I): A Dominant Withdrawal
The inductive effect is the polarization of electron density transmitted through sigma (σ) bonds, driven by differences in electronegativity.[7][8][10] The -OCF2Cl group contains three highly electronegative halogen atoms (two fluorine, one chlorine) directly attached to the methyl carbon. This creates a powerful dipole, with significant electron density being pulled away from the ether oxygen and, subsequently, from the aromatic ring. This potent electron-withdrawing inductive effect, denoted as a -I effect, is the group's dominant electronic feature. It serves to decrease the overall electron density of the aromatic π-system, rendering the ring less nucleophilic.[11]
The Resonance Effect (+R): A Heavily Attenuated Donation
The resonance effect involves the delocalization of lone-pair or π-electrons through the π-system.[12] In a typical methoxy group (-OCH3), the oxygen's lone pairs readily donate into the aromatic ring, a positive resonance effect (+R), which increases electron density at the ortho and para positions.[9]
For the -OCF2Cl group, this +R effect is severely diminished. The strong -I effect of the attached halogens polarizes the C-O bond, reducing the availability of the oxygen's lone pairs for donation. Furthermore, negative hyperconjugation (nO → σ*C–F) allows the oxygen lone pairs to delocalize into the low-lying anti-bonding orbitals of the C-F bonds, further competing with donation into the aromatic ring.[2] Consequently, while a weak +R effect may still be operative, it is significantly outweighed by the powerful -I effect. The net result is that the -OCF2Cl group behaves as a strong electron-withdrawing group overall, deactivating the aromatic ring.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]
- 9. www1.lasalle.edu [www1.lasalle.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. du.edu.eg [du.edu.eg]
The Advent and Ascendancy of Fluorinated Nitrobenzenes: A Technical Guide to Their Discovery, Synthesis, and Impact
Abstract
The strategic incorporation of fluorine into organic molecules has revolutionized the landscape of pharmaceuticals, agrochemicals, and materials science. Among the myriad of fluorinated scaffolds, nitrobenzene derivatives hold a place of particular significance. The potent electron-withdrawing nature of the nitro group, coupled with the unique physicochemical properties imparted by fluorine, creates a class of compounds with remarkable reactivity and versatility. This in-depth technical guide traces the historical milestones in the discovery of fluorinated nitrobenzene derivatives, from the foundational work in organofluorine chemistry to the development of sophisticated synthetic methodologies. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for the synthesis of important isomers, and explore the profound impact of these compounds on modern drug discovery and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of chemical intermediates.
A Historical Perspective: The Genesis of Aromatic Fluorine Chemistry
The journey to fluorinated nitrobenzenes begins with the broader history of organofluorine chemistry, a field that predates the isolation of elemental fluorine itself. Early pioneers in the 19th century laid the groundwork for the introduction of fluorine into organic molecules. While nitrobenzene was first synthesized in 1834, the convergence of these two streams of chemical exploration would take several more decades.[1]
A pivotal moment in the synthesis of aromatic fluorine compounds arrived in 1927 with the work of Günther Balz and Günther Schiemann.[2][3] Their development of the Balz-Schiemann reaction, which transforms primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate, provided the first reliable method for creating a C-F bond on an aromatic ring.[2][4] This reaction was a conceptual leap from earlier, often hazardous and low-yielding, attempts at aromatic fluorination.
Another significant advancement was the development of nucleophilic halogen exchange (Halex) reactions. In 1936, Gottlieb reported the nucleophilic substitution of chlorine with fluorine in an aromatic system using potassium fluoride, a method that would become a cornerstone of industrial fluoroaromatic synthesis.[2] These foundational discoveries set the stage for the targeted synthesis of a wide array of fluorinated aromatic compounds, including the nitrobenzene derivatives that are the focus of this guide.
The Synthetic Arsenal: Crafting Fluorinated Nitrobenzenes
The synthesis of fluorinated nitrobenzene derivatives hinges on a few robust and versatile methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The primary strategies employed are the Balz-Schiemann reaction, nucleophilic aromatic substitution (SNAr), and direct nitration of a fluorinated precursor.
The Balz-Schiemann Reaction: A Classic Route to Aryl Fluorides
The Balz-Schiemann reaction remains a valuable tool for the synthesis of fluoronitrobenzenes, particularly when the corresponding nitroaniline is readily available. The reaction proceeds through the diazotization of a nitroaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Experimental Protocol: Synthesis of 4-Fluoronitrobenzene via the Balz-Schiemann Reaction [5]
-
Diazotization: Dissolve 4-nitroaniline in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (0-5 °C).
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) while vigorously stirring and maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
Isolation: Isolate the precipitated diazonium salt by filtration and wash it with cold ether.
-
Decomposition: Carefully dry the isolated salt. The dry diazonium salt is then thermally decomposed, either neat or suspended in an inert solvent, by gentle heating until the evolution of nitrogen gas ceases.
-
Purification: The resulting 4-fluoronitrobenzene can be purified by distillation.
Nucleophilic Aromatic Substitution (SNAr): The Industrial Workhorse
The Halex process, a nucleophilic aromatic substitution reaction, is the most common industrial method for producing fluoronitrobenzenes. This method relies on the powerful electron-withdrawing effect of the nitro group, which activates the aromatic ring towards attack by a nucleophile, in this case, the fluoride ion. The reaction typically involves heating a chloronitrobenzene derivative with an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent.
Experimental Protocol: Synthesis of 2-Fluoronitrobenzene via Halogen Exchange [6][7]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 2-chloronitrobenzene, anhydrous potassium fluoride (ultrafine particulate is preferred), and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) in a polar aprotic solvent such as tetramethylene sulfone (sulfolane).
-
Reaction Conditions: Heat the mixture to a high temperature (typically 180-250 °C) with vigorous stirring for several hours.
-
Workup: After the reaction is complete (monitored by gas chromatography), cool the mixture and filter to remove inorganic salts.
-
Isolation: The 2-fluoronitrobenzene is isolated from the filtrate by distillation under reduced pressure.
Table 1: Comparison of Synthetic Routes to Fluoronitrobenzenes
| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |
| Balz-Schiemann | Nitroaniline | NaNO₂, HBF₄ | Low temperature diazotization, then thermal decomposition | Good for specific isomers, avoids handling HF | Diazonium salts can be explosive, lower yields for some substrates |
| Halex (SNAr) | Chloronitrobenzene | KF, polar aprotic solvent, phase-transfer catalyst | High temperature (150-250 °C) | Industrially scalable, high yields, uses readily available starting materials | High reaction temperatures, requires anhydrous conditions |
| Direct Nitration | Fluorobenzene | HNO₃, H₂SO₄ | Low temperature | Simple procedure | Often produces a mixture of isomers, difficult to separate |
Direct Nitration: A Straightforward but Less Selective Approach
The direct nitration of a fluorinated aromatic ring is another synthetic avenue. While seemingly the most straightforward method, it often suffers from a lack of regioselectivity, leading to the formation of a mixture of ortho, meta, and para isomers. The separation of these isomers can be challenging, making this route less favorable for the synthesis of a specific isomer. For example, the nitration of fluorobenzene typically yields a mixture of 4-fluoronitrobenzene and 2-fluoronitrobenzene, with the para isomer being the major product.[6]
Experimental Protocol: General Procedure for the Nitration of an Aromatic Compound [8]
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, add the fluorinated aromatic substrate to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (typically 0-10 °C).
-
Reaction: Stir the mixture while maintaining the low temperature for a specified period.
-
Workup: Carefully pour the reaction mixture onto ice.
-
Isolation: The product, if solid, can be collected by filtration. If it is a liquid, it can be extracted with an organic solvent.
-
Purification: The crude product is then purified, often by fractional distillation or chromatography, to separate the isomers.
The Impact of a Single Atom: Applications of Fluorinated Nitrobenzenes
The introduction of a fluorine atom into the nitrobenzene scaffold has profound implications for the molecule's chemical and biological properties. This has led to the widespread use of fluorinated nitrobenzene derivatives as versatile intermediates in a multitude of applications, most notably in the pharmaceutical and agrochemical industries. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[9]
A Cornerstone of Drug Discovery
Fluorinated nitrobenzenes are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom imparts its beneficial properties to the final drug molecule.[9]
A prominent example is the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin and norfloxacin, which rely on fluoronitrobenzene as a key starting material.[9] Additionally, the anti-inflammatory drug Diflunisal is prepared from an intermediate derived from 2,4-difluoronitrobenzene.[10]
Sanger's Reagent: A Nobel Prize-Winning Application
One of the most celebrated applications of a fluorinated nitrobenzene derivative is that of 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent.[11][12][13] In the 1940s and 50s, Frederick Sanger utilized this reagent to sequence the amino acids in insulin, a groundbreaking achievement that earned him the Nobel Prize in Chemistry in 1958.[13][14][15]
Sanger's reagent reacts with the free amino group of the N-terminal amino acid of a polypeptide chain through a nucleophilic aromatic substitution reaction.[11][13] The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, which cleaves the peptide bonds.[12] This allows for the identification of the N-terminal amino acid, a crucial step in protein sequencing.
Experimental Protocol: Labeling of an N-terminal Amino Acid with Sanger's Reagent [1]
-
Reaction: A solution of the peptide or protein is reacted with 1-fluoro-2,4-dinitrobenzene (DNFB) under mildly alkaline conditions (e.g., in a sodium bicarbonate buffer).
-
Hydrolysis: After the reaction is complete, the DNP-labeled peptide is subjected to acid hydrolysis (e.g., with 6N HCl at 110 °C for 24 hours) to break all the peptide bonds.
-
Identification: The resulting mixture of amino acids, which includes the DNP-labeled N-terminal amino acid, is then analyzed by chromatography. The yellow-colored DNP-amino acid can be readily identified and quantified.
Agrochemicals and Beyond
The utility of fluorinated nitrobenzenes extends to the agrochemical industry, where they are used in the synthesis of herbicides and pesticides.[6][11] The enhanced biological activity and stability conferred by the fluorine atom can lead to more potent and selective crop protection agents. Furthermore, these compounds serve as intermediates in the production of dyes and advanced materials, where their unique electronic properties can be exploited.[11][16]
Conclusion and Future Outlook
The discovery and development of synthetic routes to fluorinated nitrobenzene derivatives represent a significant chapter in the history of organic chemistry. From the early pioneering work on aromatic fluorination to the highly optimized industrial processes of today, these compounds have evolved from laboratory curiosities to indispensable building blocks. The synergistic interplay between the activating nitro group and the modulating fluorine atom provides a powerful platform for the design and synthesis of a vast array of functional molecules.
As our understanding of the nuanced effects of fluorine in biological systems continues to grow, and as new synthetic methodologies for fluorination emerge, the importance of fluorinated nitrobenzene derivatives is poised to expand even further. Their continued application in the development of novel therapeutics, advanced agrochemicals, and innovative materials will undoubtedly contribute to scientific and technological progress for years to come. The legacy of these seemingly simple molecules is a testament to the profound impact that the strategic manipulation of chemical structure can have on the world around us.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patents.justia.com [patents.justia.com]
- 7. prepchem.com [prepchem.com]
- 8. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 11. 2,4-Dinitrofluorobenzene Exporter | 2,4-Dinitrofluorobenzene Exporting Company | 2,4-Dinitrofluorobenzene International Distributor [multichemexports.com]
- 12. Sangers reagent is used for the identification of A class 11 chemistry CBSE [vedantu.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. quora.com [quora.com]
- 15. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 16. chemimpex.com [chemimpex.com]
The Evolving Landscape of Drug Discovery: A Technical Guide to 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Introduction: A Molecule of Growing Interest
In the intricate tapestry of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, 1-[Chloro(difluoro)methoxy]-4-nitrobenzene has emerged as a compound of significant interest, primarily serving as a key intermediate in the synthesis of advanced therapeutic agents. This technical guide provides an in-depth review of its synthesis, properties, and applications, with a particular focus on its role in the development of novel pharmaceuticals.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40750-71-8 | |
| Molecular Formula | C₇H₄ClF₂NO₃ | |
| Molecular Weight | 223.56 g/mol | |
| Appearance | Liquid (at room temperature) | [1] |
| Boiling Point | 265.2°C at 760 mmHg (Predicted) | [2] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 114.2°C (Predicted) | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Safety and Handling:
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound is not widely documented in peer-reviewed academic literature, with the most detailed procedures found in the patent literature. Two primary synthetic routes have been described, each with its own set of advantages and considerations.
Route 1: Difluoromethylation of p-Nitrophenol
This approach, analogous to methods described for similar compounds, utilizes the readily available starting material p-nitrophenol and a source of chlorodifluoromethane (HCFC-22). The reaction proceeds via a nucleophilic attack of the phenoxide ion on the chlorodifluoromethane.
Figure 1: General schematic for the synthesis of this compound from p-nitrophenol.
Expert Insights: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in this reaction to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the gaseous chlorodifluoromethane occurs. The basicity of the medium and the reaction temperature are critical parameters to control to minimize side reactions.
Experimental Protocol (Exemplary, based on related procedures):
-
To a solution of p-nitrophenol in a suitable solvent (e.g., water or a water/organic biphasic system), add a stoichiometric amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to generate the corresponding phenoxide salt.
-
If a phase-transfer catalyst is used, it is added at this stage.
-
The reaction mixture is heated to a specified temperature, and chlorodifluoromethane gas is bubbled through the solution with vigorous stirring.
-
The reaction progress is monitored by an appropriate analytical technique, such as gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation.
Route 2: A Multi-step Synthesis from Trichloromethoxybenzene
A Chinese patent (CN104119238B) details a more industrial-focused, three-step synthesis starting from trichloromethoxybenzene[3]. This route offers an alternative when p-nitrophenol is not the desired starting material.
Figure 2: Three-step synthesis of this compound starting from trichloromethoxybenzene.
Expert Insights: This route involves the handling of highly corrosive hydrogen fluoride and requires specialized equipment. The selectivity of the fluorination step is crucial to obtain the desired chlorodifluoromethoxy intermediate. The subsequent nitration is a standard electrophilic aromatic substitution, where the regioselectivity is directed by the chlorodifluoromethoxy group.
Experimental Protocol (Conceptual, based on patent description):
-
Selective Fluorination: Trichloromethoxybenzene is reacted with hydrogen fluoride in the presence of a suitable catalyst to yield chlorodifluoromethoxybenzene[3].
-
Nitration: The resulting chlorodifluoromethoxybenzene is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position, yielding this compound[3].
-
Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated and purified.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by two key features: the nitro group and the chloro(difluoro)methoxy-substituted aromatic ring.
Reduction of the Nitro Group
The most significant reaction of this compound in the context of drug development is the reduction of the nitro group to an amine, yielding 4-(chlorodifluoromethoxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.
Figure 3: Reduction of this compound to 4-(chlorodifluoromethoxy)aniline.
Expert Insights: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for this reduction[4]. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and purity.
Experimental Protocol (Exemplary, based on patent CN104119238B):
-
This compound is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) is added to the solution[3].
-
The mixture is subjected to hydrogenation in a pressure reactor under a hydrogen atmosphere (0.5–5.0 MPa) at a controlled temperature (0–60 °C)[3].
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(chlorodifluoromethoxy)aniline[3].
Applications in Drug Development: A Gateway to Kinase Inhibitors
The primary application of this compound is as a precursor to 4-(chlorodifluoromethoxy)aniline, a key building block in the synthesis of targeted cancer therapies. Specifically, this aniline derivative has been utilized in the development of small-molecule inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis.
Figure 4: The role of this compound as an intermediate in the synthesis of VEGFR inhibitors for cancer therapy.
Expert Insights: The chlorodifluoromethoxy group is a bioisostere of other functionalities and can impart desirable properties to the final drug molecule, such as increased metabolic stability and optimized lipophilicity, which can lead to improved pharmacokinetic profiles. Its inclusion in VEGFR inhibitors highlights the growing importance of unique fluorinated motifs in modern drug discovery.
Analytical Characterization
Robust analytical methods are essential for ensuring the purity and identity of this compound and its derivatives.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals in the aromatic region, with splitting patterns characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR would display distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbon of the chlorodifluoromethoxy group would also have a characteristic chemical shift.
-
¹⁹F NMR would show a singlet corresponding to the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-F bonds, and the aromatic ring.
Chromatographic Methods:
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.
-
Gas Chromatography (GC): Given its predicted boiling point, GC is a viable method for purity assessment and reaction monitoring. A non-polar or medium-polarity column would likely provide good separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a standard approach for the analysis of this compound[5]. Detection is typically achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.
Conclusion and Future Outlook
This compound is a valuable, albeit not widely studied, intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility in the construction of complex molecules, such as VEGFR inhibitors, underscores the ongoing quest for novel building blocks that can fine-tune the properties of drug candidates. While detailed experimental and analytical data in the public domain remain somewhat limited, the synthetic pathways are logical and achievable. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, it is likely that this compound and its derivatives will see increased use and further exploration of their chemical potential.
References
- 1. 1-(Chlorodifluoromethoxy)-4-nitrobenzene | 40750-71-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 4. Buy 4-(Chlorodifluoromethoxy)aniline | 39065-95-7 [smolecule.com]
- 5. Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
detailed protocol for the reduction of the nitro group in 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
An Application Note for the Selective Reduction of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Introduction: Synthesizing a Key Pharmaceutical Intermediate
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to anilines, which are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes. The target compound of this protocol, 4-[Chloro(difluoro)methoxy]aniline, is a particularly valuable intermediate in the development of modern therapeutics, including potent anti-tumor agents.[1][2] Its synthesis is achieved by the reduction of its nitro precursor, this compound.[1][3]
The primary challenge in this synthesis lies in achieving high chemoselectivity. The reducing agent must selectively act on the nitro group while leaving the sensitive chloro(difluoro)methoxy moiety intact. Common reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C), often pose a significant risk of dehalogenation, where the carbon-chlorine bond is cleaved, leading to undesired byproducts.[4][5][6] Therefore, a robust and selective protocol is essential for ensuring high purity and yield of the desired aniline product.
This application note provides a detailed, field-proven protocol for the selective reduction of this compound using activated iron powder in a neutral or mildly acidic medium. This method is widely recognized for its excellent functional group tolerance (especially for halogens), operational simplicity, and cost-effectiveness, making it highly suitable for both research and process development scales.[5][7][8]
Safety and Handling
Researcher safety is paramount. This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]
-
This compound (Starting Material): This compound is harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[9][10] Handle with care and avoid generating dust or aerosols.
-
Iron Powder: Finely divided iron powder can be flammable and may react with moisture. Keep away from ignition sources.
-
Ammonium Chloride: May cause eye irritation.
-
4-[Chloro(difluoro)methoxy]aniline (Product): Anilines are generally toxic and should be handled with caution. Assume the product is harmful and avoid skin contact or inhalation.[11]
-
Solvents (Ethanol, Ethyl Acetate): These are flammable liquids. Ensure no open flames or spark sources are present in the laboratory.
Reaction and Workflow Overview
The overall process involves the reduction of the nitroarene using iron powder, followed by a straightforward workup and purification to isolate the target aniline.
Caption: Experimental workflow for the iron-mediated nitro reduction.
Principle of Reduction: The Béchamp Reduction
The reduction of an aromatic nitro group using iron metal in the presence of a weak acid (or a salt like NH₄Cl which provides a buffered acidic environment) is a variation of the classic Béchamp reduction. The iron metal acts as the electron donor (reductant). The overall transformation involves a six-electron reduction of the nitro group to an amine. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, with water serving as the ultimate source of hydrogen atoms.[12][13][14] The iron is oxidized to form iron oxides.
This method's high selectivity for nitro groups in the presence of halogens stems from the reaction conditions, which are generally milder than catalytic hydrogenation and avoid the formation of strong hydride agents that can attack the C-X bond.[5]
Caption: Reaction scheme for the selective nitro group reduction.
Detailed Experimental Protocol
This protocol is based on established procedures for the selective reduction of halogenated nitroarenes.[7]
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Amount | Moles (mmol) | Equivalents |
| This compound | 40750-71-8 | 223.56 | 5.00 g | 22.37 | 1.0 |
| Iron powder (<325 mesh) | 7439-89-6 | 55.85 | 6.25 g | 111.9 | 5.0 |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 5.98 g | 111.9 | 5.0 |
| Ethanol (EtOH), 200 proof | 64-17-5 | - | 75 mL | - | - |
| Deionized Water (H₂O) | 7732-18-5 | - | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~200 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~50 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - | - |
| Celite® 545 | 61790-53-2 | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 22.37 mmol).
-
Add ethanol (75 mL), deionized water (25 mL), iron powder (6.25 g, 111.9 mmol), and ammonium chloride (5.98 g, 111.9 mmol).
-
Causality: The ethanol/water solvent system is effective for dissolving the organic substrate while allowing the inorganic reagents to react. Ammonium chloride provides a mildly acidic environment (pH ~5-6) that activates the iron and facilitates the reduction without being harsh enough to promote side reactions.
-
-
Reaction Execution:
-
Stir the suspension vigorously and heat the mixture to reflux (the oil bath temperature should be around 90-95 °C).
-
Maintain the reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a lower Rf than the more polar aniline product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully filter the hot reaction mixture through a pad of Celite® in a Büchner funnel to remove the iron powder and iron oxides.
-
Causality: Hot filtration is crucial as the product can sometimes precipitate upon cooling, making it difficult to separate from the solid byproducts. Celite provides a fine filter bed that prevents clogging.
-
Rinse the flask and the filter cake with a small amount of hot ethanol (~20 mL) to ensure complete transfer of the product.
-
Transfer the combined filtrate to a separatory funnel and remove the majority of the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acidity, and then with brine (50 mL) to reduce the amount of dissolved water in the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, 4-[Chloro(difluoro)methoxy]aniline, will likely be a pale-yellow to brown liquid or low-melting solid.[11]
-
If TLC indicates the presence of significant impurities, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the purified 4-[Chloro(difluoro)methoxy]aniline. An expected yield is typically in the range of 80-95%.
-
References
- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 4-(Chlorodifluoromethoxy)aniline | 39065-95-7 [sigmaaldrich.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
using 1-[Chloro(difluoro)methoxy]-4-nitrobenzene as a building block in organic synthesis.
An Application Guide for the Strategic Use of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene in Organic Synthesis
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the practical applications of this compound as a versatile synthetic building block. We will move beyond simple procedural lists to explore the chemical rationale behind its reactivity and utility, ensuring a thorough understanding of its potential in modern organic synthesis.
Introduction: Unpacking the Synthetic Potential
This compound (CAS No. 40750-71-8) is a specialized aromatic compound distinguished by two key functional groups that dictate its synthetic utility: a highly reactive nitro group and a unique chlorodifluoromethoxy substituent. The electron-withdrawing nature of the nitro moiety primes the molecule for specific transformations, most notably reduction to the corresponding aniline. The chlorodifluoromethoxy group, while relatively stable, imparts valuable physicochemical properties to derivative molecules, a feature of significant interest in the design of novel agrochemicals and pharmaceuticals.
This guide will focus on the principal transformation of this building block: the reduction of the nitro group to form 4-[chloro(difluoro)methoxy]aniline, a critical intermediate for constructing more complex molecular architectures, including those with potential therapeutic activity against cancer.[1]
Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's properties is foundational to its safe and effective use. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40750-71-8 | [2] |
| Molecular Formula | C₇H₄ClF₂NO₃ | [2] |
| Molecular Weight | 223.56 g/mol | [2][3] |
| Appearance | Liquid | |
| IUPAC Name | This compound | |
| Boiling Point | 265.2°C at 760 mmHg | [3] |
| Storage | Sealed in dry, 2-8°C |
Critical Safety and Handling Protocols
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[5] Wear tightly fitting safety goggles, chemical-impermeable gloves (materials must be compatible with EU Directive 89/686/EEC and EN 374), and flame-resistant laboratory coats.[5]
-
Handling: Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[5] Use non-sparking tools to prevent ignition from electrostatic discharge.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][5] Consult a physician.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[2][5]
-
-
Spill & Disposal: In case of a spill, evacuate personnel to a safe area. Use personal protective equipment and avoid breathing vapors.[2][6] Contain the spill with inert solid material (e.g., clay, diatomaceous earth) and collect for disposal.[7] Dispose of contents/container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Core Reactivity: The Nitro to Amine Transformation
The most powerful and widely exploited reaction of this compound is the reduction of its nitro group. The resulting product, 4-[chloro(difluoro)methoxy]aniline, is a primary aromatic amine, a cornerstone intermediate in the synthesis of pharmaceuticals, dyes, and polymers. The amine functionality opens a gateway to a vast array of subsequent reactions, including diazotization, amide coupling, and palladium-catalyzed cross-coupling reactions.
A Chinese patent describes this reduction as a key step in a pathway to synthesize anti-tumor medications.[1] The process typically involves catalytic hydrogenation.
Detailed Protocol: Catalytic Hydrogenation to 4-[chloro(difluoro)methoxy]aniline
This protocol describes a standard laboratory-scale procedure for the catalytic hydrogenation of the nitro group. The causality behind the choice of reagents is clear: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups, and methanol is an appropriate solvent that readily dissolves the starting material. Hydrogen gas is the reducing agent.
| Reagent/Parameter | Quantity/Setting | Rationale |
| This compound | 10.0 g (44.7 mmol) | Starting Material |
| Methanol (MeOH) | 150 mL | Solvent |
| 10% Palladium on Carbon (Pd/C) | 0.5 g (5% w/w) | Catalyst |
| Hydrogen Gas (H₂) | 50 psi | Reducing Agent |
| Reaction Temperature | 25°C (Room Temp.) | Standard condition |
| Reaction Time | 4-6 hours | Typical for completion |
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (10.0 g).
-
Solvent Addition: Add methanol (150 mL) to the vessel and stir to dissolve the starting material completely.
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.
-
Hydrogenation: Seal the reaction vessel. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Monitoring: Begin vigorous stirring or shaking. The reaction is exothermic; monitor the temperature and pressure. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots for the disappearance of the starting material.
-
Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and analytical monitoring), carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Evaporation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 4-[chloro(difluoro)methoxy]aniline can be purified by recrystallization or column chromatography if necessary to yield the final product.
Workflow Diagram: Nitro Group Reduction
Caption: Catalytic hydrogenation workflow for aniline synthesis.
Synthetic Application Pathway: A Case Study in Medicinal Chemistry
The true value of a building block is demonstrated by its integration into multi-step synthetic routes. As noted, 4-[chloro(difluoro)methoxy]aniline is a precursor to compounds with anti-tumor properties.[1] The following diagram illustrates a logical synthetic pathway, starting from a plausible precursor to our title compound, its transformation, and a subsequent hypothetical reaction, showcasing its utility.
Multi-Step Synthetic Workflow
References
- 1. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. westliberty.edu [westliberty.edu]
- 7. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Reaction of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene with Nucleophiles
Introduction: Unveiling the Reactivity of a Versatile Fluorinated Building Block
1-[Chloro(difluoro)methoxy]-4-nitrobenzene is a valuable fluorinated building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chlorine atom a viable leaving group. Furthermore, the unique chloro(difluoro)methoxy moiety imparts distinct physicochemical properties to the resulting products, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets.
This comprehensive technical guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the observed reactivity and experimental choices.
Core Principles of Reactivity: A Tale of Two Leaving Groups
The reaction of this compound with nucleophiles is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is significantly enhanced by the potent electron-withdrawing nitro group at the para position. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
A crucial and often overlooked aspect of the reactivity of this substrate is the potential for the chloro(difluoro)methoxy group itself to act as a leaving group under certain conditions. Research has shown that the difluoromethoxy group can be displaced by strong nucleophiles, with its reactivity as a leaving group being generally lower than that of a fluorine atom but significantly higher than that of a chlorine atom. This competitive reactivity profile is a critical consideration in reaction design and optimization.
The general mechanism of the SNAr reaction on this compound is depicted below:
Application Note: High-Sensitivity Analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction and Applicability
1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CAS 40750-71-8) and its derivatives are a class of halogenated nitroaromatic compounds.[1][2][3] These molecules often serve as intermediates in complex organic synthesis pathways, particularly in the development of novel pharmaceutical agents and agrochemicals. Their inherent structure, containing a nitro group and halogenated ether moiety, makes them subjects of interest for both synthesis monitoring and environmental safety assessment. The potential for these compounds to be present as trace-level impurities in final products or as environmental pollutants necessitates a highly sensitive and selective analytical method for their detection and quantification.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application. Its ability to separate volatile and semi-volatile compounds with high resolution, coupled with the definitive identification power of mass spectrometry, makes it exceptionally well-suited for analyzing these complex molecules.[4][6][7] This application note provides a comprehensive, field-proven guide to the GC-MS analysis of this compound, covering everything from sample preparation to data interpretation, designed for researchers, analytical chemists, and drug development professionals.
The Scientific Principle: Why GC-MS is the Method of Choice
The power of GC-MS lies in its synergistic combination of two powerful analytical techniques.[4][8] Understanding the causality behind this choice is key to developing a robust method.
-
Gas Chromatography (GC): The Separation Engine: The GC component separates compounds from a mixture based on their physical and chemical properties. A liquid sample is injected into a heated inlet, where it is vaporized and swept onto a long, thin capillary column by an inert carrier gas (e.g., helium or hydrogen).[8][9] The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and their relative affinity for this stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase move more slowly, resulting in a time-based separation.[4][10] Temperature programming, a gradual increase of the column temperature, is essential to ensure sharp peaks and efficient elution for a range of compounds with different boiling points.[4]
-
Mass Spectrometry (MS): The Identification and Detection Powerhouse: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. For this class of compounds, Electron Ionization (EI) is the standard. In EI, high-energy electrons (typically 70 eV) bombard the molecule, knocking off an electron to create a positively charged molecular ion (M⁺). This process imparts significant energy, causing the molecular ion to reproducibly break apart into smaller, charged fragments. This fragmentation pattern is a unique chemical "fingerprint." The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum provides definitive structural information, allowing for unambiguous compound identification.[4][11]
Foundational Protocol: Sample Preparation
The quality of GC-MS analysis is critically dependent on proper sample preparation. The primary goals are to extract the analyte from its matrix, remove interferences, and ensure compatibility with the GC system.[4][12]
General Considerations
-
Solvent Selection: All solvents must be of high purity (e.g., HPLC or GC-grade) and volatile. Dichloromethane, methanol, and acetone are common choices. Avoid non-volatile solvents like water or DMSO.[13]
-
Sample Cleanliness: Samples must be free of strong acids, bases, salts, or non-volatile residues that could damage the GC column or contaminate the MS ion source.[13]
-
Particulate Removal: For samples containing solids, filtration through a 0.22 µm filter or centrifugation is mandatory to prevent clogging of the injector.[13]
Extraction Methodologies: Choosing the Right Approach
The choice of extraction technique is dictated by the sample matrix.
-
For Liquid Samples (e.g., reaction mixtures, aqueous solutions):
-
Direct "Dilute and Shoot": For clean, organic-based reaction mixtures, a simple dilution with a suitable solvent (e.g., dichloromethane) to a concentration of 0.1-1 mg/mL is often sufficient.[13]
-
Liquid-Liquid Extraction (LLE): This is the classic method for extracting analytes from aqueous matrices. The aqueous sample is vigorously mixed with an immiscible organic solvent (e.g., dichloromethane). The analytes partition into the organic layer, which is then collected for analysis.[4][12]
-
Solid-Phase Extraction (SPE): A more modern and efficient technique that reduces solvent consumption. The sample is passed through a cartridge containing a solid sorbent that retains the analytes. Interfering compounds are washed away, and the analytes are then eluted with a small volume of a strong organic solvent.[5][12]
-
-
For Solid Samples (e.g., soil, crude product):
-
Dissolution: The solid sample is dissolved in a suitable volatile solvent. Sonication can aid in complete dissolution.[13]
-
Ultrasonic Extraction: This method uses ultrasonic vibrations to extract analytes from a solid matrix into a solvent, offering high efficiency.
-
-
For Trace Analysis (e.g., environmental monitoring):
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or the headspace above it). Analytes adsorb onto the fiber, which is then directly inserted into the GC inlet for thermal desorption. This method is excellent for concentrating volatile and semi-volatile compounds from complex matrices.[5][10][12]
-
Detailed Experimental Protocol: GC-MS Instrumentation and Parameters
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrument and derivatives being analyzed.
Instrumentation
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended.
Recommended GC-MS Parameters
The following tables outline the crucial instrument settings.
| Gas Chromatography (GC) Parameters | Setting | Causality and Rationale |
| Injector Type | Split/Splitless | Use Splitless mode for trace analysis (<0.01%) to transfer the entire sample to the column for maximum sensitivity. Use Split mode for higher concentrations to prevent column overload.[9] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.[8][14] |
| Carrier Gas | Helium (or Hydrogen) | Inert gas to carry the sample through the column. A constant flow rate ensures reproducible retention times.[6][9] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for balancing separation efficiency and analysis time for standard capillary columns.[6][14] |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This is a robust, general-purpose column of low-to-mid polarity, ideal for separating a wide range of aromatic compounds.[14] |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp 1: 15 °C/min to 280 °C, Hold: 5 min | The initial hold allows for solvent focusing. The ramp separates compounds by boiling point, and the final hold ensures all high-boiling components are eluted from the column.[4][6] |
| Mass Spectrometry (MS) Parameters | Setting | Causality and Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that provides reproducible, high-energy fragmentation patterns ideal for library searching and structural confirmation. |
| Electron Energy | 70 eV | The industry standard energy that generates stable and extensive mass spectral libraries (e.g., NIST). |
| Ion Source Temperature | 230 °C | Hot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation within the source.[14] |
| Transfer Line Temperature | 280 °C | Must be hot enough to prevent condensation of compounds as they elute from the GC column into the MS.[14] |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (e.g., m/z 50-350) is used for initial identification and method development. SIM is used for high-sensitivity quantification of target compounds by monitoring only a few characteristic ions, increasing the signal-to-noise ratio.[4][14][15] |
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to final data analysis.
Data Interpretation: From Spectrum to Structure
Compound Identification
Identification is a two-factor authentication process:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. It should be consistent for a given compound under identical conditions.
-
Mass Spectrum: The fragmentation pattern must match that of a known reference standard or a library spectrum (e.g., NIST).
Predicted Mass Fragmentation Pathway
The EI mass spectrum of this compound (Molecular Weight: 223.56 g/mol ) is predicted to show several characteristic ions.[1] The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.
-
Molecular Ion [M]⁺˙ (m/z 223/225): The intact molecule with one electron removed. Its presence confirms the molecular weight.
-
Loss of NO₂ [M - 46]⁺ (m/z 177/179): A very common and often prominent fragmentation pathway for nitroaromatic compounds.[16]
-
Loss of the Ether Group [M - OCF₂Cl]⁺ (m/z 122): Cleavage of the ether bond.
-
Phenyl Cation (m/z 77): A common fragment indicating the benzene ring structure.[14]
-
Nitrophenyl Cation (m/z 123): Resulting from the cleavage of the C-O bond.[14]
Caption: Predicted EI fragmentation pathway for the parent compound.
Quantitative Analysis
For accurate quantification, a calibration curve must be generated using certified reference standards.
-
Prepare Standards: Create a series of standards of known concentrations spanning the expected sample concentration range.
-
Analyze Standards: Analyze each standard using the established GC-MS method, preferably in SIM mode for the highest sensitivity.
-
Construct Curve: Plot the peak area of the target analyte versus its concentration.
-
Analyze Sample: Analyze the unknown sample under the same conditions.
-
Calculate Concentration: Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.
Key validation parameters such as the limit of detection (LOD) and limit of quantification (LOQ) should be established to define the performance of the method.[6][14]
Conclusion
This application note provides a robust and scientifically grounded framework for the analysis of this compound and its derivatives using GC-MS. By understanding the principles behind each step—from sample preparation to data interpretation—researchers can develop and validate a method that delivers accurate, reproducible, and reliable results. The protocols and parameters provided herein serve as an excellent starting point for method development, ensuring high-quality data for applications in pharmaceutical development, quality control, and environmental analysis.
References
- 1. 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene | 40750-71-8 | FC87598 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. 1-(Chlorodifluoromethoxy)-4-nitrobenzene | 40750-71-8 [sigmaaldrich.com]
- 4. labcompare.com [labcompare.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Gas Chromatography Explained: How It Separates Different Compounds - Persee [pgeneral.com]
- 9. Gas chromatography - Wikipedia [en.wikipedia.org]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene [pubmed.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. hpst.cz [hpst.cz]
- 15. researchgate.net [researchgate.net]
- 16. Benzene, nitro- [webbook.nist.gov]
Application Notes: Synthesis of Novel Herbicidal Agents Utilizing 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Introduction: The Strategic Importance of Fluorinated Moieties in Modern Agrochemicals
The introduction of fluorinated functional groups has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to superior efficacy, selectivity, and a more favorable environmental profile. The chlorodifluoromethoxy (-OCF₂Cl) group, in particular, offers a compelling combination of electronic and steric properties. This guide focuses on the synthetic utility of a key fluorinated building block, 1-[Chloro(difluoro)methoxy]-4-nitrobenzene, as a precursor for a novel class of nicotinamide-based herbicides.
This document provides a comprehensive overview of the synthetic pathway from this compound to a potent herbicidal scaffold. It is intended for researchers, scientists, and professionals in the field of agrochemical development, offering detailed protocols, mechanistic insights, and a framework for the exploration of new active ingredients.
Synthetic Pathway Overview: From Nitroaromatic Precursor to Herbicidal Nicotinamide
The overall synthetic strategy involves a two-stage process. The initial stage focuses on the transformation of the commercially available starting material, this compound, into the crucial amine intermediate, 4-(chlorodifluoromethoxy)aniline. The second stage details the coupling of this aniline with a functionalized nicotinic acid derivative to yield the final herbicidal compound.
Caption: High-level overview of the synthetic route.
Part 1: Synthesis of the Key Intermediate: 4-(Chlorodifluoromethoxy)aniline
The conversion of the nitro group in this compound to an amine is a critical step, yielding the versatile intermediate 4-(chlorodifluoromethoxy)aniline. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and scalability.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize 4-(chlorodifluoromethoxy)aniline from this compound via catalytic hydrogenation.
Materials and Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a high-pressure reactor, create an inert atmosphere by purging with nitrogen gas.
-
Charging the Reactor: To the reactor, add this compound (1.0 eq) and methanol (10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (0.01-0.05 eq) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas multiple times. Pressurize the reactor with hydrogen to 0.5-5.0 MPa.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(chlorodifluoromethoxy)aniline.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 4-(Chlorodifluoromethoxy)aniline | [1] |
| Catalyst | 10% Pd/C | [1] |
| Solvent | Methanol | [1] |
| H₂ Pressure | 0.5–5.0 MPa | [1] |
| Temperature | 20–60 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | >95% | [1] |
Part 2: Synthesis of a Novel Nicotinamide Herbicide
The herbicidal activity of nicotinamide derivatives is well-documented.[2][3] These compounds often act by inhibiting vital plant processes. The following protocol describes the synthesis of a representative N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide, a potential herbicidal agent, through the coupling of 4-(chlorodifluoromethoxy)aniline with a suitable nicotinic acid derivative.
Protocol 2: Amide Coupling to Form N-(4-(chlorodifluoromethoxy)phenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide
Objective: To synthesize a novel nicotinamide herbicide via amide bond formation. This protocol is an adaptation based on established methods for synthesizing similar herbicidal nicotinamides.[2]
Materials and Equipment:
-
4-(Chlorodifluoromethoxy)aniline
-
2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride (can be prepared from the corresponding nicotinic acid and a chlorinating agent like thionyl chloride or oxalyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-(chlorodifluoromethoxy)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Nicotinoyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(chlorodifluoromethoxy)phenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide.
Caption: Workflow for the amide coupling reaction.
Data Summary for a Representative Nicotinamide Herbicide Synthesis:
| Parameter | Value | Reference |
| Aniline Reactant | 4-(Chlorodifluoromethoxy)aniline | [1] |
| Acid Chloride Reactant | 2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride | [2] |
| Base | Triethylamine | [2] |
| Solvent | Dichloromethane | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12-24 hours | [2] |
| Purification | Column Chromatography | [2] |
| Expected Product Class | Nicotinamide Herbicide | [2][3] |
Conclusion and Future Perspectives
The synthetic route outlined in these application notes demonstrates the effective utilization of this compound as a strategic starting material for the synthesis of novel, potentially potent herbicidal agents. The protocols provided are robust and scalable, offering a solid foundation for the development of new agrochemicals. The modularity of the final amide coupling step allows for the creation of diverse libraries of nicotinamide derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize herbicidal activity, crop selectivity, and environmental safety. Further research into the biological mode of action of these novel compounds is warranted to fully elucidate their potential as next-generation weed management solutions.
References
- 1. RU2836337C2 - Crystalline forms of n-[4-(chlorodifluoromethoxy)phenyl]-6-[(3r)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-5-yl)pyridine-3-carboxamide - Google Patents [patents.google.com]
- 2. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]
- 3. Publication : USDA ARS [ars.usda.gov]
Application Notes and Protocols for the Utilization of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene in Pharmaceutical Research
Introduction: The Strategic Importance of the Chlorodifluoromethoxy Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The chlorodifluoromethoxy (-OCF₂Cl) group, and its derivatives, are of particular interest. This guide focuses on the utility of a key building block, 1-[Chloro(difluoro)methoxy]-4-nitrobenzene , as a versatile precursor for the synthesis of novel pharmaceutical agents.
This compound serves as a critical starting material for the introduction of the 4-(chlorodifluoromethoxy)aniline scaffold into target molecules. The presence of the dichlorofluoromethoxy group can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides detailed protocols for the conversion of this compound into its corresponding aniline derivative and its subsequent application in the synthesis of advanced pharmaceutical intermediates, exemplified by its role in the creation of the anti-cancer drug Asciminib.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for safe and effective handling in the laboratory.
| Property | Value | Reference |
| CAS Number | 40750-71-8 | [1] |
| Molecular Formula | C₇H₄ClF₂NO₃ | [1] |
| Molecular Weight | 223.56 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 265.2 °C at 760 mmHg | [1] |
| Flash Point | 114.2 °C | [1] |
| Density | 1.514 g/cm³ (predicted) | [1] |
Core Synthetic Workflow: From Nitroarene to Bioactive Scaffold
The primary utility of this compound in pharmaceutical synthesis is its conversion to 4-(chlorodifluoromethoxy)aniline. This transformation is typically achieved in a two-step process:
-
Nitration of a suitable precursor to yield this compound.
-
Reduction of the nitro group to an amine, affording 4-(chlorodifluoromethoxy)aniline.
This aniline is a valuable intermediate for subsequent coupling reactions to build more complex molecular architectures.
References
Application Note: A Comprehensive Protocol for the Purification of Crude 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Abstract
This application note provides a detailed, robust protocol for the purification of crude 1-[Chloro(difluoro)methoxy]-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the critical impact of purity on downstream applications, this guide offers a multi-step purification strategy designed to remove common process-related impurities. The protocol emphasizes not just the procedural steps but also the underlying chemical principles, ensuring adaptability and troubleshooting for researchers. This guide is structured to provide a comprehensive workflow, from initial crude material handling to final purity analysis and characterization.
Introduction
This compound (C7H4ClF2NO3, MW: 223.56 g/mol ) is a nitrobenzene derivative of significant interest in medicinal chemistry and materials science. Its synthesis, often involving the nitration of a chlorodifluoromethoxybenzene precursor, can result in a crude product containing unreacted starting materials, isomers, and by-products.[1] The presence of these impurities can impede subsequent synthetic steps and compromise the integrity of the final product. Therefore, a reliable and efficient purification protocol is paramount. This document outlines a systematic approach to purify crude this compound, ensuring high purity and yield.
Health and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
Physicochemical Properties and Impurity Profile
A successful purification strategy is predicated on understanding the physicochemical properties of the target compound and its potential impurities.
| Property | Value | Source |
| CAS Number | 40750-71-8 | |
| Molecular Formula | C7H4ClF2NO3 | |
| Molecular Weight | 223.56 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 265.2°C at 760 mmHg (Predicted) | [3] |
| Storage | Sealed in dry, 2-8°C |
Potential Impurities: Based on common synthetic routes, the crude product may contain:
-
Unreacted Starting Materials: Such as 1-chloro-2-(difluoromethoxy)benzene or other precursors.
-
Isomeric By-products: Ortho- and meta-nitro isomers formed during the nitration step.
-
Over-nitrated Products: Dinitro-substituted benzene derivatives.
-
Hydrolyzed By-products: Such as 4-nitrophenol.
-
Residual Solvents and Reagents: From the reaction and work-up steps.
Purification Workflow
The purification of crude this compound is best approached through a multi-step process, beginning with a liquid-liquid extraction to remove acidic and basic impurities, followed by column chromatography for the separation of structurally similar compounds.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
Rationale: This initial step is designed to remove acidic impurities (like residual nitrating acids and phenolic by-products) and any water-soluble components from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in ethyl acetate (approximately 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated NaHCO3 solution. Shake gently and vent frequently. Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with saturated NaHCO3 solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na2SO4 for 15-20 minutes.
-
Decant or filter the dried solution to remove the Na2SO4.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Flash Column Chromatography
Rationale: Flash column chromatography is a highly effective technique for separating compounds with different polarities.[4] This step will separate the target compound from its isomers and other non-polar or highly polar impurities.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is from 0% to 10% ethyl acetate in hexane.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
The target compound, being moderately polar due to the nitro and ether groups, should elute after non-polar impurities and before highly polar ones.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of impurities. | A single major peak corresponding to the target compound, with purity >98%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation of molecular weight and identification of volatile impurities. | A parent ion peak corresponding to the molecular weight of the product and fragmentation pattern consistent with its structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Structural confirmation and detection of isomeric impurities. | Spectra consistent with the structure of this compound. |
A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for analyzing nitroaromatic compounds.[5][6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the eluent polarity using TLC. A good Rf value for the target compound on TLC is typically 0.2-0.4. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Product co-elutes with an impurity | Impurity has a similar polarity. | Try a different solvent system or a different stationary phase (e.g., alumina). |
| Low yield after purification | Product loss during extraction or chromatography. | Ensure complete extraction and careful pooling of fractions. Avoid using overly polar eluents that might cause band broadening. |
| Presence of residual solvent in the final product | Incomplete drying. | Dry the final product under high vacuum for an extended period. |
Conclusion
The protocol detailed in this application note provides a comprehensive and reliable method for the purification of crude this compound. By following this systematic approach of liquid-liquid extraction and flash column chromatography, researchers can obtain a high-purity product suitable for demanding downstream applications in drug discovery and materials science. The emphasis on understanding the underlying principles allows for adaptation and troubleshooting, ensuring the robustness of the purification process.
References
- 1. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 2. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 1-Chloro-4-nitrobenzene | SIELC Technologies [sielc.com]
- 6. Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Reactions Involving 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This comprehensive guide details the experimental setup for key chemical transformations involving 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. This versatile nitroaromatic compound serves as a valuable building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with a strong emphasis on safety, mechanistic understanding, and the generation of high-purity products. We will explore two primary classes of reactions: the reduction of the nitro group to form the corresponding aniline, a crucial intermediate for pharmaceutical synthesis, and nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities. This document provides not only step-by-step procedures but also the scientific rationale behind the chosen conditions, empowering researchers to adapt and troubleshoot these reactions effectively.
Introduction to this compound
This compound is a substituted nitrobenzene with the chemical formula C₇H₄ClF₂NO₃ and a molecular weight of 223.56 g/mol .[1] The presence of the electron-withdrawing nitro group and the unique chlorodifluoromethoxy moiety makes this compound a subject of interest for the synthesis of novel bioactive molecules. The nitro group can be readily reduced to an amine, which is a common handle for further functionalization in drug discovery. Furthermore, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, although the chlorodifluoromethoxy group itself is not a typical leaving group in SNAr reactions. Understanding the reactivity of this compound is key to leveraging its potential in synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40750-71-8 | [1] |
| Molecular Formula | C₇H₄ClF₂NO₃ | [1] |
| Molecular Weight | 223.56 g/mol | [1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich |
Safety First: Handling and Hazard Management
As with all laboratory procedures, a thorough understanding of the hazards associated with the reagents and reactions is paramount.
-
This compound: This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Catalytic Hydrogenation: This reaction involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Raney Nickel, Palladium on carbon). A comprehensive risk assessment must be conducted before proceeding. Ensure the high-pressure reactor is properly maintained and operated by trained personnel. The work area must be free of ignition sources.
-
Nucleophilic Aromatic Substitution: Reactions may involve strong bases and nucleophiles, which can be corrosive or toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Reduction of the Nitro Group via Catalytic Hydrogenation
The reduction of the nitro group of this compound to 4-(chlorodifluoromethoxy)aniline is a key transformation, yielding a valuable intermediate for the synthesis of bioactive compounds. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency and cleaner reaction profile compared to stoichiometric reducing agents.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) and Raney Nickel are highly effective catalysts for the reduction of aromatic nitro groups. They provide a high surface area for the reaction to occur and can be easily removed by filtration.
-
Solvent: Alcohols such as methanol or ethanol are common solvents for hydrogenation as they readily dissolve the starting material and are relatively inert under the reaction conditions.
-
Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen (0.5–5.0 MPa) to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate. A moderately elevated temperature (25–60°C) can increase the reaction rate without promoting significant side reactions.
Experimental Workflow for Catalytic Hydrogenation
A typical experimental workflow for batch hydrogenation.
Protocol 1: Catalytic Hydrogenation
-
Reactor Setup: In a high-pressure autoclave, combine this compound (1.0 eq), a suitable solvent (e.g., methanol or ethanol, ~10-20 mL per gram of substrate), and a catalyst (e.g., 5-10 mol% of 5% Pd/C or a slurry of Raney Nickel).
-
Sealing and Purging: Securely seal the reactor. Purge the system with an inert gas, such as nitrogen or argon, three to five times to remove all oxygen.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.5-1.0 MPa). While stirring vigorously, heat the reaction mixture to the target temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the gas cylinder. The reaction is typically complete when hydrogen uptake ceases. The progress can also be monitored by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Completion and Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Venting and Filtration: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent or water.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, 4-(chlorodifluoromethoxy)aniline, can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.
Table 2: Representative Reaction Conditions for Catalytic Hydrogenation
| Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Typical Reaction Time (h) |
| 5% Pd/C | Methanol | 1.0 | 40 | 2-4 |
| Raney Ni | Ethanol | 3.0 | 50 | 3-6 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group in the para position of this compound strongly activates the aromatic ring to nucleophilic attack. This allows for the displacement of a suitable leaving group, although in this specific molecule, the chlorodifluoromethoxy group is not a typical leaving group. However, the principles of SNAr can be demonstrated, and this substrate can be used in reactions where other leaving groups are present on the ring or to study the reactivity of the C-NO₂ bond under specific nucleophilic conditions. For the purpose of this application note, we will describe a general protocol for SNAr on a closely related and highly reactive substrate, 1-fluoro-4-nitrobenzene, to illustrate the principles.
Causality of Experimental Choices:
-
Substrate: A good leaving group (like fluorine) and a strong electron-withdrawing group (like nitro) ortho or para to the leaving group are essential for a successful SNAr reaction.
-
Nucleophile: Strong nucleophiles, such as amines, alkoxides, or thiolates, are required to attack the electron-deficient aromatic ring.
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal. They can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
-
Temperature: SNAr reactions often require heating to overcome the activation energy of the initial nucleophilic attack and the disruption of aromaticity in the Meisenheimer complex intermediate.
Reaction Mechanism for Nucleophilic Aromatic Substitution
References
Application Notes and Protocols for the Derivatization of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Introduction: A Versatile Building Block in Modern Chemistry
1-[Chloro(difluoro)methoxy]-4-nitrobenzene is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique structure, featuring a nitro group that strongly activates the aromatic ring and a specialized chlorodifluoromethoxy substituent, opens up a range of possibilities for chemical modification. The electron-withdrawing nature of both the nitro and the chlorodifluoromethoxy groups renders the aromatic ring susceptible to a variety of transformations, making this molecule a valuable starting point for the synthesis of more complex chemical entities.
This application note provides a comprehensive guide to the primary derivatization strategies for this compound. We will explore detailed protocols for the two most synthetically valuable transformations: the reduction of the nitro group to an aniline and nucleophilic aromatic substitution (SNAr) to displace the nitro group. The stability of the chlorodifluoromethoxy group under various reaction conditions will also be discussed.
Core Derivatization Strategies
The derivatization of this compound primarily revolves around two key reactive sites: the nitro group and the activated aromatic ring. The choice of reaction pathway allows for the introduction of a wide array of functional groups, leading to diverse molecular scaffolds.
Section 1: Reduction of the Nitro Group to 4-[Chloro(difluoro)methoxy]aniline
The reduction of the nitro group to an amine is a fundamental transformation that yields 4-[chloro(difluoro)methoxy]aniline, a crucial precursor for many biologically active molecules. Catalytic hydrogenation is the most common and efficient method for this conversion.
Mechanistic Rationale for Catalytic Hydrogenation
Catalytic hydrogenation of nitroarenes is a well-established process that proceeds via a series of intermediates. The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The nitroarene also adsorbs to the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms. The process is generally highly efficient and selective for the nitro group, leaving other functional groups, such as the chlorodifluoromethoxy group and the aromatic ring itself, intact under controlled conditions.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of substituted nitroaromatics and is optimized for the specific substrate, this compound.[1]
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: To the vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (0.05-0.10 eq by weight).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the substrate. The concentration should be in the range of 0.1-0.5 M.
-
Sealing and Purging: Seal the hydrogenation vessel securely. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar). Begin vigorous stirring and heat the reaction to a temperature between 30-60°C.
-
Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen. Alternatively, small aliquots can be carefully removed and analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-[chloro(difluoro)methoxy]aniline. Further purification can be achieved by column chromatography or recrystallization if necessary.
| Parameter | Recommended Range | Notes |
| Catalyst | 10% Pd/C | Other catalysts like platinum on carbon can also be used. |
| Catalyst Loading | 5-10 mol % | Higher loading may increase reaction rate but also cost. |
| Solvent | Ethanol, Methanol | Ensure the substrate is fully dissolved. |
| Hydrogen Pressure | 3-5 bar | Higher pressures can accelerate the reaction. |
| Temperature | 30-60 °C | Exceeding this range may lead to side reactions. |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS for completion. |
Table 1: Recommended Reaction Parameters for Catalytic Hydrogenation
Section 2: Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
The strong electron-withdrawing character of both the nitro and the chlorodifluoromethoxy groups makes the aromatic ring of this compound highly susceptible to nucleophilic attack. In some cases, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction.[2] This allows for the direct introduction of various nucleophiles onto the aromatic ring.
Mechanistic Principles of SNAr with a Nitro Leaving Group
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Addition Step: A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, particularly the remaining nitro group and the chlorodifluoromethoxy group.
-
Elimination Step: The nitro group departs as a nitrite ion, and the aromaticity of the ring is restored, yielding the substituted product.
For the nitro group to be an effective leaving group, the aromatic ring must be highly activated by other strong electron-withdrawing groups. In the case of this compound, the chlorodifluoromethoxy group provides additional activation.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol is based on established procedures for SNAr reactions on dinitroaromatic compounds and is a starting point for optimization with this compound.[4][5]
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Nucleophile | Primary or secondary amines | 1.2 equivalents are typically used. |
| Base | K₂CO₃, Et₃N | A non-nucleophilic base is crucial. |
| Solvent | DMF, DMSO | Polar aprotic solvents are preferred. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive nucleophiles. |
| Reaction Time | 4-24 hours | Monitor for completion. |
Table 2: General Conditions for SNAr with Amine Nucleophiles
Section 3: Reactivity of the Chlorodifluoromethoxy Group
The chlorodifluoromethoxy group is generally considered to be a stable substituent under a wide range of reaction conditions. It is resistant to cleavage by many common acidic and basic reagents.[6][7] This stability is a key advantage, as it allows for a variety of transformations to be carried out on other parts of the molecule without affecting this important functional group.
Direct derivatization of the chlorodifluoromethoxy group is challenging. While there are methods for the synthesis of aryl difluoromethyl ethers, these typically do not proceed via modification of an existing chlorodifluoromethoxy group.[8][9] Cleavage of the ether linkage generally requires harsh conditions that are not compatible with most other functional groups.
Workflow and Reaction Pathway Visualization
Figure 1: Key derivatization pathways for this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The primary avenues for its derivatization, namely the reduction of the nitro group and nucleophilic aromatic substitution, provide access to important aniline and substituted benzene intermediates. The protocols outlined in this application note serve as a robust starting point for researchers in drug discovery and materials science. The inherent stability of the chlorodifluoromethoxy group allows for a broad scope of subsequent chemical transformations, further enhancing the utility of this important synthetic intermediate. Future work in this area may focus on the development of novel catalytic systems for more selective and efficient derivatizations, as well as exploring the potential for direct functionalization of the chlorodifluoromethoxy group under milder conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Cleavage of C-O Bond in Ethers By Unacademy [unacademy.com]
- 8. Chlorodifluoromethane - American Chemical Society [acs.org]
- 9. sioc.ac.cn [sioc.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route involves the reaction of 4-nitrophenol with a difluorocarbene precursor, typically chlorodifluoromethane (CHClF₂), under basic conditions, often employing a phase-transfer catalyst.
Problem 1: Low or No Product Yield
Symptoms:
-
Analysis of the crude reaction mixture by TLC, GC-MS, or NMR shows a low conversion of 4-nitrophenol.
-
The desired product, this compound, is not detected or is present in trace amounts.
Possible Causes and Solutions:
-
Inefficient Deprotonation of 4-Nitrophenol: The reaction initiates with the deprotonation of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide. Insufficient base will lead to poor conversion.
-
Solution: Ensure the use of a sufficiently strong base and in the correct stoichiometric amount. An excess of a base like sodium hydroxide or potassium hydroxide is typically used to drive the equilibrium towards the phenoxide.[1] The concentration of the alkaline solution is also a key parameter, with concentrations ranging from 2.0 to 30% being reported.[1]
-
-
Poor Generation or Reactivity of Difluorocarbene: Chlorodifluoromethane (CHClF₂) is a common source of difluorocarbene (:CF₂) under basic conditions. The generation of this reactive intermediate is crucial for the reaction.
-
Solution:
-
Temperature Control: The reaction temperature significantly influences difluorocarbene formation and stability. Temperatures are often elevated, ranging from 40 to 100 °C, to promote the reaction.[1] Carefully optimize the temperature for your specific setup.
-
Reagent Quality: Ensure the chlorodifluoromethane is of high purity and is delivered to the reaction mixture effectively. As it is a gas, proper handling and delivery systems are essential.[2][3][4]
-
-
-
Ineffective Phase-Transfer Catalysis: Since the reaction often involves an aqueous phase (containing the base and phenoxide) and an organic phase (or the gaseous chlorodifluoromethane), a phase-transfer catalyst (PTC) is critical for bringing the reactants together.[5][6]
-
Solution:
-
Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts are commonly used.[1][7] The choice of catalyst can significantly impact the yield.
-
Catalyst Loading: The amount of PTC is crucial. Typically, a catalytic amount (0-10% of the nitrophenol amount) is sufficient.[1][7] Both too little and too much catalyst can be detrimental.
-
-
-
Side Reactions: Several side reactions can compete with the desired product formation.
-
Solution: Understanding and minimizing these side reactions is key. For instance, hydrolysis of chlorodifluoromethane can occur. Optimizing reaction time and temperature can help favor the desired pathway. The reaction time can vary significantly, from 1 to 40 hours.[1]
-
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
The crude product shows multiple spots on a TLC plate.
-
GC-MS or NMR analysis reveals the presence of unexpected signals in addition to the product and starting material.
Possible Causes and Solutions:
-
Unreacted Starting Material: Incomplete reaction is a common source of impurity.
-
Solution: Refer to the solutions for "Low or No Product Yield" to improve conversion. Purification techniques like column chromatography or recrystallization will be necessary to remove unreacted 4-nitrophenol.
-
-
Products from Side Reactions of Difluorocarbene: Difluorocarbene is highly reactive and can undergo self-condensation or react with the solvent.
-
Solution:
-
Solvent Choice: While some methods utilize a water-phase synthesis[1][7], others may employ organic solvents. Ensure the solvent is inert under the reaction conditions. Aprotic solvents are generally preferred.
-
Controlled Addition of Reagents: A slow and controlled introduction of chlorodifluoromethane can help to maintain a low concentration of the carbene, minimizing side reactions.
-
-
-
Decomposition of Product or Reactants: The nitro group can be sensitive to certain conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times, which could lead to decomposition. Monitor the reaction progress to determine the optimal endpoint.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this synthesis?
A phase-transfer catalyst (PTC) is essential for facilitating the reaction between reactants that are in different phases.[5][6] In this synthesis, the 4-nitrophenoxide anion is typically in an aqueous basic solution, while the chlorodifluoromethane is a gas that dissolves in an organic phase or reacts at the interface. The PTC, usually a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide, transporting it into the organic phase where it can react with the difluorocarbene generated from chlorodifluoromethane.[6] This dramatically increases the reaction rate and overall yield.
Q2: What are the critical safety precautions when working with chlorodifluoromethane (CHClF₂)?
Chlorodifluoromethane is a nonflammable gas but requires careful handling.[2][8]
-
Inhalation Hazard: It is an asphyxiant at high concentrations and has specific exposure limits.[3] Work in a well-ventilated area, preferably in a fume hood.
-
Pressure Hazard: It is supplied in compressed gas cylinders. Ensure all equipment is rated for the cylinder pressure and handle cylinders with care.[2][3]
-
Frostbite Hazard: Rapid expansion of the gas can cause low temperatures, leading to frostbite on contact with skin or eyes.[4] Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.[8]
-
Hazardous Decomposition: Under fire conditions, it can emit toxic fumes such as hydrogen chloride, hydrogen fluoride, and phosgene.[2][8]
Q3: How can I monitor the progress of the reaction?
You can monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively observe the disappearance of the starting material (4-nitrophenol) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the conversion and can help identify any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can be used to quantify the components of the reaction mixture.[9]
Q4: What are the recommended workup and purification procedures?
A typical workup procedure involves:
-
Cooling the reaction mixture.
-
If an organic solvent was used, it is often washed with water and brine to remove the base and PTC.
-
If the reaction was performed in an aqueous medium, the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
The crude product can then be purified by:
-
Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a common method for separating the product from impurities.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent can be an effective final purification step.
Q5: Can other difluorocarbene sources be used?
Yes, while chlorodifluoromethane is a common and relatively inexpensive source, other reagents can generate difluorocarbene.[10] These include:
-
Sodium chlorodifluoroacetate
-
Diethyl bromodifluoromethylphosphonate
-
Trifluoromethyl silanes However, these reagents may be more expensive or require different reaction conditions. The choice of carbene source often depends on the scale of the reaction, available equipment, and cost considerations.
Experimental Protocols & Data
Table 1: Representative Reaction Conditions for Synthesis
| Parameter | Condition | Rationale |
| Starting Material | 4-Nitrophenol | Provides the aromatic core and the phenoxide nucleophile upon deprotonation. |
| Reagent | Chlorodifluoromethane (CHClF₂) | Serves as the difluorocarbene precursor. |
| Base | Sodium Hydroxide or Potassium Hydroxide | Deprotonates 4-nitrophenol to the more reactive phenoxide.[1] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates the transfer of the phenoxide to the reaction site.[7] |
| Solvent System | Aqueous or Biphasic | An aqueous base is common; an organic solvent may be used.[1] |
| Temperature | 40 - 100 °C | Promotes the formation of difluorocarbene and the overall reaction rate.[1] |
| Reaction Time | 1 - 40 hours | Dependent on temperature, concentration, and catalyst efficiency.[1] |
Step-by-Step Synthesis Protocol (Illustrative)
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and gas inlet, charge 4-nitrophenol, the phase-transfer catalyst, and the aqueous base.
-
Heating: Heat the mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.[1]
-
Reagent Addition: Introduce a steady stream of chlorodifluoromethane gas into the reaction mixture through the gas inlet tube.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
References
- 1. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. airgas.com [airgas.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of side products during this synthesis. Our goal is to equip you with the necessary knowledge to identify, mitigate, and prevent the formation of impurities, thereby enhancing your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and agrochemicals. The most common synthetic route involves the O-alkylation of 4-nitrophenol with chlorodifluoromethane (CHF₂Cl, HCFC-22) in the presence of a base and often a phase-transfer catalyst. While seemingly straightforward, this reaction is prone to the formation of several side products due to the reactivity of the starting materials and intermediates under the reaction conditions. This guide will delve into the mechanistic origins of these byproducts and provide practical solutions to overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this synthesis?
A1: The most prevalent side products typically arise from the decomposition of chlorodifluoromethane into difluorocarbene (:CF₂) under basic conditions. This highly reactive intermediate can lead to several unintended products. The primary categories of side products include:
-
C-alkylated isomers: Reaction of difluorocarbene with the aromatic ring of the 4-nitrophenoxide.
-
Halogenated nitrophenols: Chlorination of the starting 4-nitrophenol.
-
Products from hydrolysis: Consumption of chlorodifluoromethane by residual water.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time, temperature, or inefficient mixing can lead to a significant amount of unreacted 4-nitrophenol.
-
Consumption of chlorodifluoromethane: The hydrolysis of chlorodifluoromethane by water in the solvent or on the surface of the base is a major cause of reduced yield.[1][2][3] The generation of difluorocarbene also represents a loss of the alkylating agent from the desired reaction pathway.
-
Loss of product during workup: The product can be lost during extraction and purification steps if not performed optimally.
Q3: I'm observing unexpected peaks in my GC-MS and ¹⁹F NMR. What could they be?
A3: Unexpected peaks often correspond to the side products mentioned in Q1. Specifically:
-
In GC-MS: Look for peaks with the same mass as the desired product but different retention times, which could indicate isomeric C-alkylated byproducts. You may also see peaks corresponding to chlorinated 4-nitrophenols.
-
In ¹⁹F NMR: The presence of a triplet (or doublet of doublets) signal for a -CF₂H group would be indicative of a C-alkylated product, in contrast to the singlet expected for the -OCF₂Cl group of the desired product.
Q4: How can I minimize the formation of these side products?
A4: Minimizing side product formation requires careful control of reaction conditions:
-
Anhydrous conditions: Ensure all reagents and solvents are thoroughly dried to prevent the hydrolysis of chlorodifluoromethane.
-
Temperature control: Maintain the optimal reaction temperature. Higher temperatures can accelerate the formation of difluorocarbene and other side reactions.
-
Efficient stirring: Vigorous stirring is crucial in a multiphasic system to ensure efficient reaction between the 4-nitrophenoxide and chlorodifluoromethane, minimizing the time for side reactions to occur.
-
Choice of base and catalyst: The selection of the appropriate base and phase-transfer catalyst can significantly influence the reaction pathway.
In-Depth Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion
A low yield of this compound is a common issue that can often be traced back to the stability and reactivity of chlorodifluoromethane under the reaction conditions.
Causality:
Under basic conditions, chlorodifluoromethane can undergo α-elimination to generate difluorocarbene (:CF₂).[4] This highly reactive intermediate is electrophilic and can react with various nucleophiles present in the reaction mixture. Every molecule of chlorodifluoromethane that is converted to difluorocarbene is a molecule that is no longer available for the desired O-alkylation of 4-nitrophenoxide.
Furthermore, any residual water in the reaction mixture can lead to the hydrolysis of chlorodifluoromethane, producing hydrochloric acid, hydrofluoric acid, and carbon dioxide.[1][2][5] This not only consumes the alkylating agent but also neutralizes the base, further impeding the desired reaction.
Troubleshooting and Preventative Measures:
-
Strict Anhydrous Conditions:
-
Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Use freshly dried reagents. The 4-nitrophenol and the base should be free of moisture.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can disfavor the formation of difluorocarbene. However, the temperature must be high enough for the desired O-alkylation to proceed at a reasonable rate. A temperature optimization study is recommended.
-
-
Efficient Mass Transfer:
-
In a heterogeneous reaction mixture, efficient stirring is critical to maximize the interfacial area between the phases, promoting the reaction between the 4-nitrophenoxide and chlorodifluoromethane.
-
-
Controlled Addition of Reagents:
-
A slow, controlled addition of chlorodifluoromethane can help to maintain a low instantaneous concentration, which may favor the desired bimolecular reaction over the unimolecular decomposition.
-
Problem 2: Presence of Isomeric Impurities (C-alkylation)
The detection of isomers of the desired product is a strong indication of difluorocarbene-mediated side reactions.
Causality:
The 4-nitrophenoxide anion is an ambident nucleophile, with nucleophilic character on both the oxygen atom and the aromatic ring (particularly at the ortho positions to the activating phenoxide group). While O-alkylation is generally favored, the highly reactive and electrophilic difluorocarbene can attack the electron-rich aromatic ring, leading to the formation of C-alkylated products, such as 2-(difluoromethyl)-4-nitrophenol.[6]
Troubleshooting and Preventative Measures:
-
Minimize Difluorocarbene Formation: The strategies outlined in Problem 1 for minimizing difluorocarbene formation are directly applicable here.
-
Choice of Solvent: The polarity of the solvent can influence the O- vs. C-alkylation ratio. A less polar solvent may favor O-alkylation.
-
Counter-ion Effects: The nature of the cation associated with the phenoxide (e.g., Na⁺, K⁺, or a quaternary ammonium cation from the phase-transfer catalyst) can influence the charge distribution on the phenoxide and thus the regioselectivity of the alkylation.
Problem 3: Formation of Halogenated Byproducts
The presence of chlorinated derivatives of 4-nitrophenol can complicate the purification of the final product.
Causality:
Hydrochloric acid (HCl) is a byproduct of the hydrolysis of chlorodifluoromethane.[1] In the presence of an oxidizing agent or under certain conditions, this can lead to the formation of elemental chlorine or other reactive chlorine species, which can then electrophilically chlorinate the activated aromatic ring of 4-nitrophenol to give products like 2-chloro-4-nitrophenol.[7]
Troubleshooting and Preventative Measures:
-
Anhydrous Conditions: Preventing the hydrolysis of chlorodifluoromethane is the most effective way to avoid the generation of HCl in the first place.
-
Purge with Inert Gas: A continuous or intermittent purge with an inert gas can help to remove any volatile acidic byproducts from the reaction mixture.
-
Use of an Acid Scavenger: In some cases, the addition of a non-nucleophilic base as an acid scavenger can be beneficial.
Summary of Potential Side Products
| Side Product | Chemical Structure | Likely Cause | Analytical Signature |
| 2-(Difluoromethyl)-4-nitrophenol | C₇H₅F₂NO₃ | Reaction of difluorocarbene with the aromatic ring (C-alkylation). | Isomeric peak in GC-MS; ¹⁹F NMR shows a -CF₂H group. |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | Chlorination of 4-nitrophenol by reactive chlorine species. | Peak in GC-MS with m/z corresponding to the chlorinated structure. |
| Unreacted 4-Nitrophenol | C₆H₅NO₃ | Incomplete reaction or consumption of the alkylating agent. | Presence of starting material in post-reaction analysis. |
Visualizing the Reaction Pathways
Main Reaction Pathway:
References
- 1. Catalytic hydrolysis of monochlorodifluoromethane over ZnO/ZrO2 catalysts at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst [mdpi.com]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Reduction of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-[Chloro(difluoro)methoxy]aniline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the reduction of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene, a critical step in the synthesis of various pharmaceutical intermediates, including potential anti-tumor agents.[1][2] This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during this transformation, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions & Troubleshooting
Q1: My reaction shows low or no conversion of the starting material. What factors should I investigate to drive the reaction to completion?
A1: Low conversion is a common issue that typically points to problems with the catalyst, reaction conditions, or reagents. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The heart of this hydrogenation is the catalyst.
-
Cause: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel (Raney Ni) can lose activity over time due to improper storage, handling (exposure to air), or poisoning by contaminants (e.g., sulfur compounds).[3]
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If using an older batch, consider running a small-scale control reaction on a simple nitroarene to verify its activity. For Raney Nickel, ensure it is stored and handled properly under water or a suitable solvent to prevent deactivation.
-
-
Hydrogen Pressure & Delivery:
-
Cause: Insufficient hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface will stall the reaction.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. A typical pressure range for this type of reduction is 0.5–5.0 MPa.[1] Vigorous stirring is crucial to facilitate the transport of hydrogen from the gas phase to the liquid phase and then to the solid catalyst surface.
-
-
Temperature:
-
Cause: While many hydrogenations proceed at room temperature, this specific substrate may require gentle heating to achieve a reasonable rate.
-
Solution: A safe operating temperature range is between 30-60°C.[1] Exceeding this may increase the rate of side reactions, such as dehalogenation. Monitor the reaction temperature closely.
-
-
Solvent Purity:
-
Cause: Solvents can contain impurities that act as catalyst poisons. Water content can also influence reaction kinetics.
-
Solution: Use anhydrous, high-purity solvents. Ethyl acetate is a commonly used solvent for this reaction.[4]
-
Q2: I'm seeing a significant amount of a byproduct that appears to be 4-(Difluoromethoxy)aniline. How can I prevent this dehalogenation?
A2: The loss of the chlorine atom from the chlorodifluoromethoxy group is a well-documented side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[5] This occurs when the catalyst also facilitates the hydrogenolysis of the C-Cl bond.
-
Catalyst Selection:
-
Cause: Palladium-based catalysts are notoriously aggressive and are known to promote dehalogenation, especially with aryl chlorides and bromides.[6]
-
Solution: The preferred catalyst to minimize dehalogenation is Raney Nickel .[6] It is generally less prone to cleaving C-Cl bonds compared to Pd/C under typical hydrogenation conditions. If Pd/C must be used, select a catalyst with lower palladium loading (e.g., 5% instead of 10%).
-
-
Reaction Additives:
-
Cause: The catalytic environment can be modified to suppress the unwanted hydrogenolysis reaction.
-
Solution: The introduction of a small amount of a weak acid can inhibit dehalogenation.[5] Adding an acid with a pKa of 5 or less, equivalent to the molar amount of the catalyst, has been shown to be effective.[5] However, this must be carefully tested, as the resulting aniline product will form a salt, requiring a basic workup to isolate the free amine.
-
-
Condition Optimization:
-
Cause: Harsh conditions (high temperature, high hydrogen pressure, long reaction times) favor dehalogenation.
-
Solution: Use the mildest conditions possible. Operate at the lower end of the effective temperature (e.g., 25-40°C) and pressure ranges. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Q3: My purified product contains several impurities besides the dehalogenated compound. What are these and how do I avoid them?
A3: The reduction of a nitro group is a stepwise process that can be arrested at intermediate stages or lead to condensation byproducts if not properly controlled.
-
Potential Byproducts:
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can leave traces of 4-[Chloro(difluoro)methoxy]nitrosobenzene or the corresponding N-phenylhydroxylamine.[3][7] These are often unstable and can react further.
-
Azo and Azoxy Compounds: These are dimeric species formed by the condensation of the nitroso and hydroxylamine intermediates.[7] They are often highly colored (orange/red) and can be a sign of a poorly controlled reduction, especially when using certain reducing agents like LiAlH₄, which are not recommended for aromatic nitro reductions.[6]
-
-
Prevention Strategy:
-
Ensure Full Conversion: The most effective way to avoid these is to ensure the reaction goes to completion. Re-evaluate the factors from Q1: catalyst activity, hydrogen pressure, and temperature.
-
Choice of Reducing Agent: Catalytic hydrogenation is generally very clean and high-yielding.[3] Alternative methods using dissolving metals like iron or tin(II) chloride in acidic media are also highly effective at converting nitro groups completely to amines and typically avoid dimeric impurities.[6][8]
-
Q4: How can I effectively monitor the reaction's progress to determine the optimal endpoint?
A4: Proper reaction monitoring is key to achieving high yield and purity, preventing the formation of byproducts from over- or under-reaction.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against the starting material. The product, 4-[Chloro(difluoro)methoxy]aniline, is significantly more polar than the starting nitrobenzene and will have a lower Rf value. The disappearance of the starting material spot indicates reaction completion.
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method.[9] It can separate the starting material, product, and key byproducts like the dehalogenated aniline, allowing you to track the concentration of each over time. A standard C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase system is typically effective.
-
Gas Chromatography (GC): GC is also an excellent tool for monitoring this reaction, providing clear separation of the volatile starting material and product.
Data & Protocols
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| H₂, Raney Nickel | 30-40°C, 2-3 MPa H₂, Ethyl Acetate[10] | Lower incidence of dehalogenation[6] | Pyrophoric when dry, requires careful handling |
| H₂, Palladium on Carbon (Pd/C) | 25-60°C, 0.5-5.0 MPa H₂, Various Solvents | High activity, widely available | High risk of dehalogenation[6] |
| Iron (Fe) / HCl | Reflux | Cost-effective, high chemoselectivity[8][11] | Requires stoichiometric metal, acidic workup |
| Tin(II) Chloride (SnCl₂) / HCl | 50-100°C | Mild, tolerates many functional groups[6] | Generates tin waste, requires acidic conditions |
Experimental Protocols
Protocol 1: Standard Reduction using Raney Nickel
-
Vessel Preparation: To a suitable autoclave, add this compound (1.0 eq).
-
Solvent & Catalyst Addition: Add ethyl acetate (approx. 1.2 mL per gram of substrate).[1][4] Carefully add Raney Nickel (approx. 0.09 g per gram of substrate, ~5-10 wt%), ensuring the catalyst remains wet.[1]
-
Inerting: Seal the autoclave and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen.
-
Reaction: Pressurize the vessel with hydrogen to 2-3 MPa and begin vigorous stirring.[10] Heat the reaction to 30-40°C.[10]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. Periodically (e.g., every hour), carefully depressurize, take an aliquot, and analyze by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney Nickel is pyrophoric. Wash the filter cake with additional ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude 4-[Chloro(difluoro)methoxy]aniline can be purified further by vacuum distillation.[4]
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter if necessary.
-
Expected Elution: The less polar this compound will have a longer retention time than the more polar 4-[Chloro(difluoro)methoxy]aniline product.
Visual Guides
Reaction Pathway Diagram
Caption: Overall reaction and potential dehalogenation side reaction.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scilit.com [scilit.com]
- 10. 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 11. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by organofluorine molecules. The introduction of fluorine into an organic scaffold dramatically alters its physicochemical properties, often leading to purification behaviors that defy conventional wisdom. This resource provides in-depth, troubleshooting-focused guidance to navigate these complexities, grounded in established scientific principles and field-proven experience.
Section 1: Chromatographic Purification Challenges
The high electronegativity and low polarizability of fluorine atoms significantly influence a molecule's polarity, dipole moment, and intermolecular interactions.[1][2][3] This often results in atypical chromatographic behavior on standard stationary phases.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My fluorinated compound elutes much faster (or slower) than expected on a standard C18 column during reverse-phase HPLC. Why is this happening?
A1: This is a common observation. The retention of fluorinated compounds on traditional C8 and C18 phases can be significantly different from their non-fluorinated analogs.[4] While fluorination increases hydrophobicity, which should theoretically lead to longer retention times, other factors come into play:
-
Reduced van der Waals Interactions: Perfluoroalkyl chains are rigid and less polarizable than their hydrocarbon counterparts. This can lead to weaker interactions with the C18 stationary phase, resulting in earlier elution.
-
Dipole-Dipole Interactions: The presence of strong C-F bonds creates significant dipole moments. These can lead to unique interactions with the stationary phase that are not solely based on hydrophobicity.
-
"Fluorophilicity": Highly fluorinated compounds exhibit a tendency to associate with other fluorinated materials, a property termed "fluorophilicity."[5] In a standard reverse-phase system with a hydrocarbon stationary phase and a polar mobile phase, this can lead to a "phobicity" towards the stationary phase, causing the compound to elute more quickly.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Consider using a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier. TFE can alter the surface energy of the stationary phase and improve selectivity for fluorinated analytes.[4][6]
-
Adjust the gradient steepness and initial solvent composition. A shallower gradient may be necessary to resolve compounds with similar retention times.
-
-
Change the Stationary Phase:
-
Switch to a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or fluorous alkyl phases). These phases offer alternative selectivities based on π–π interactions, dipole-dipole interactions, and fluorophilicity.[4][7] PFP phases are particularly useful for separating halogenated aromatic compounds.[4]
-
For separating fluorinated compounds from their non-fluorinated counterparts, a "hetero-pairing" approach can be effective: using a hydrocarbon column with a fluorinated eluent, or a fluorinated column with a hydrocarbon eluent.[5][6]
-
-
Adjust the Temperature:
-
Temperature can have a significant impact on the separation of fluorinated compounds. Increasing the temperature can sometimes improve peak shape and resolution, especially when using hetero-pairing of column and eluent.[6]
-
Q2: I'm trying to purify my fluorinated compound using flash chromatography on silica gel, but I'm getting poor separation and tailing peaks. What can I do?
A2: Poor separation and tailing on silica gel are common issues with fluorinated compounds. The strong electronegativity of fluorine can lead to undesirable interactions with the acidic silanol groups on the silica surface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for flash chromatography of fluorinated compounds.
Detailed Steps:
-
Assess Compound Stability: Before proceeding, determine if your compound is degrading on the silica gel.[8] This can be done by spotting your compound on a TLC plate, developing it in one direction, and then turning the plate 90 degrees and developing it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica.
-
Deactivate the Silica Gel: If your compound is sensitive to the acidity of silica, you can deactivate it by adding a small amount of a base like triethylamine (0.1-1%) or ammonia to your eluent.[8]
-
Use an Alternative Stationary Phase: For compounds that are highly sensitive to silica, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or Florisil.[8]
-
Optimize the Solvent System:
-
Avoid solvents that can strongly hydrogen bond with your compound, as this can exacerbate tailing.
-
Sometimes, a less polar solvent system than predicted by TLC is required for fluorinated compounds.
-
-
Consider Fluorous Solid-Phase Extraction (F-SPE): If your compound is sufficiently fluorinated, F-SPE can be a highly effective purification method that avoids the issues associated with silica gel.[9][10]
Q3: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it?
A3: F-SPE is a purification technique that leverages the unique property of "fluorophilicity" to separate fluorinated compounds from non-fluorinated ones.[9][11][12] It uses a special silica gel that has been functionalized with a highly fluorinated stationary phase (e.g., -Si(Me)2CH2CH2C8F17).[12]
When to Use F-SPE:
-
Purifying a "lightly" fluorinated target compound from non-fluorinated reagents and byproducts. In this "catch-and-release" approach, the fluorous-tagged molecule is retained on the cartridge while impurities are washed away.[11][13]
-
Removing a fluorous reagent, catalyst, or scavenger from a non-fluorinated product. This is a common application in fluorous synthesis strategies.[9][10][14]
Basic F-SPE Protocol:
Caption: Standard protocol for Fluorous Solid-Phase Extraction (F-SPE).
| Step | Solvent Type | Common Solvents | Purpose |
| Conditioning & Equilibration | Fluorophobic | 80:20 MeOH/H₂O, 70:30 MeCN/H₂O | Prepares the stationary phase and ensures retention of fluorous compounds.[9] |
| Loading & Washing | Fluorophobic | 80:20 MeOH/H₂O, 70:30 MeCN/H₂O | Washes non-fluorous impurities through the cartridge.[9] |
| Elution | Fluorophilic | MeOH, THF, Acetone | Elutes the retained fluorous compound.[9] |
Section 2: Crystallization and Distillation Challenges
The altered intermolecular forces of fluorinated compounds can also complicate purification by crystallization and distillation.
Frequently Asked Questions (FAQs) - Crystallization & Distillation
Q1: I'm having trouble crystallizing my fluorinated compound. It either oils out or remains soluble even at low temperatures. What's going on?
A1: The difficulty in crystallizing fluorinated compounds often stems from their unique intermolecular interactions. While the C-F bond is highly polar, organic fluorine is a poor hydrogen bond acceptor.[1][15] This can disrupt the typical packing arrangements that lead to a stable crystal lattice. Additionally, the rigid nature of perfluoroalkyl chains can hinder the conformational flexibility required for efficient crystal packing.
Troubleshooting Strategies for Crystallization:
-
Solvent Screening:
-
Expand your solvent screen to include a wider range of polarities.
-
Consider fluorous solvents (e.g., benzotrifluoride) or solvent mixtures that can better solvate the fluorinated portions of your molecule.
-
For compounds with both fluorinated and non-fluorinated regions, a biphasic solvent system might promote crystallization at the interface.
-
-
Seeding:
-
If you have a small amount of crystalline material, use it to seed a supersaturated solution.
-
Attempt to generate seed crystals by slow evaporation of a dilute solution or by scratching the inside of the flask with a glass rod.
-
-
Temperature Control:
-
Instead of rapid cooling, try a very slow, controlled cooling ramp over several hours or days.
-
Consider a temperature gradient crystallization, where one part of the vessel is slowly cooled while another remains warmer.
-
-
Co-crystallization:
-
If your molecule has functional groups capable of forming strong intermolecular interactions (e.g., hydrogen bond donors/acceptors), try adding a co-former that can form a stable co-crystal lattice.
-
Q2: My fluorinated compound has a boiling point that is much lower than its non-fluorinated analog, making it difficult to separate from lower-boiling impurities by distillation. Why does this happen?
A2: The low boiling points of many fluorinated compounds are a consequence of their weak intermolecular forces.[1] Despite the high polarity of the C-F bond, the low polarizability of fluorine leads to very weak London dispersion forces. For small to medium-sized molecules, these dispersion forces are often the dominant factor in determining the boiling point. The reduction in these forces upon fluorination often outweighs the increase in dipole-dipole interactions, leading to a lower overall boiling point.
Purification Strategies for Low-Boiling Fluorinated Compounds:
-
Fractional Distillation: Use a fractionating column with a high number of theoretical plates to achieve better separation of components with close boiling points.[16]
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components, which can sometimes increase the boiling point difference between your product and impurities.
-
Alternative Purification Methods: If distillation proves ineffective, other methods should be considered:
-
Preparative Gas Chromatography (GC): For volatile and thermally stable compounds, preparative GC can provide excellent separation.
-
Chromatography: Flash chromatography or HPLC may be more suitable for separating compounds with similar volatilities but different polarities.
-
Extraction: A liquid-liquid extraction may be effective if the impurities have significantly different solubilities in a given solvent pair.
-
Section 3: Stability and Reactivity Concerns
While the C-F bond is one of the strongest single bonds in organic chemistry, it is not inert. Under certain conditions, defluorination can occur, leading to impurities that complicate purification.[17]
Frequently Asked Questions (FAQs) - Stability
Q1: I suspect my fluorinated compound is decomposing during my workup or purification. What are some common causes of C-F bond cleavage?
A1: While thermally and metabolically robust, the C-F bond can be susceptible to cleavage under specific chemical conditions.[17]
-
Neighboring Group Participation: Intramolecular nucleophiles can displace fluoride, particularly from monofluorinated alkyl groups.[17]
-
Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.
-
Elimination Reactions: β-fluoro carbonyl compounds with an acidic α-proton can be unstable and prone to eliminating HF.[17]
-
Metabolic Defluorination: In biological systems, enzymatic processes can lead to defluorination, which is a consideration in drug development.[17]
Preventative Measures:
-
Control pH: During aqueous workups, maintain a neutral or slightly basic pH to avoid acid-catalyzed decomposition.
-
Avoid Strong Lewis Acids: If your molecule is sensitive, avoid purification methods or reagents that involve strong Lewis acids (e.g., some grades of silica or alumina).
-
Temperature Control: Keep temperatures as low as reasonably possible during purification to minimize thermal decomposition.
By understanding the unique properties that fluorine imparts, researchers can anticipate and overcome the challenges associated with the purification of these valuable compounds. This guide serves as a starting point for troubleshooting, and further optimization will always be specific to the molecule at hand.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tutorchase.com [tutorchase.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
- 14. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Welcome to the technical support resource for the HPLC analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, ensuring robust and reproducible results.
Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte.
| Property | Value/Characteristic | Significance for HPLC Analysis |
| Molecular Weight | 223.56 g/mol [1][2][3] | Standard molecular weight for reversed-phase HPLC. |
| Structure | Nitroaromatic compound with a halogenated ether group. | The nitro group and ether oxygen are polar and can engage in secondary interactions. |
| Predicted Polarity | XLogP3: 3.5[1][3] | Indicates a relatively nonpolar (hydrophobic) molecule, well-suited for reversed-phase chromatography. |
| Physical Form | Liquid[2] | Simplifies sample preparation. |
While the molecule is predominantly hydrophobic, the presence of the nitro and chloro(difluoro)methoxy groups introduces polarity. These polar sites can interact with active sites on the HPLC stationary phase, leading to peak tailing.[4][5]
Troubleshooting Guide: Question & Answer Format
This guide is structured to walk you through the troubleshooting process in a logical sequence, from the most common and simple fixes to more complex issues.
Q1: My peak for this compound is tailing. Where do I start?
A1: Start with the most common culprits, which often involve secondary retention mechanisms.[4][5] Peak tailing occurs when a single analyte interacts with the stationary phase in multiple ways, causing a portion of the analyte molecules to be retained longer than the main band. For a molecule like this compound, this often points to interactions with the silica backbone of the stationary phase.
The primary cause of peak tailing in reversed-phase HPLC is often the interaction of polar functional groups on the analyte with residual silanol groups (Si-OH) on the silica surface of the column packing.[4][6][7] These silanols are acidic and can form strong hydrogen bonds with or participate in ion-exchange with certain analytes, leading to a secondary, stronger retention mechanism that results in a tailing peak.[5]
Initial Diagnostic Workflow
This workflow helps to systematically isolate the cause of the peak tailing.
Caption: Initial diagnostic flowchart for peak tailing.
If all peaks are tailing, this suggests a physical problem with the column or system, such as a column void or excessive extra-column volume.[8] If only the analyte peak (or a few specific peaks) are tailing, a chemical interaction is the more likely cause.[9]
Q2: I suspect a chemical interaction. Could my mobile phase be the problem?
A2: Yes, the mobile phase composition, particularly its pH, is a critical factor in controlling peak shape.[10][11] Even for non-basic compounds, the pH of the mobile phase can influence the ionization state of the residual silanol groups on the silica stationary phase.
-
Mechanism: At mid-range pH (e.g., pH 4-7), silanol groups are partially or fully ionized (SiO⁻), creating highly active sites for secondary interactions.[6][7] By lowering the mobile phase pH, these silanols become protonated (Si-OH), rendering them much less active and reducing the potential for peak tailing.[4][8][12]
Protocol: Mobile Phase pH Adjustment
-
Establish a Baseline: Inject your standard of this compound using your current method and record the tailing factor. The USP tailing factor should ideally be ≤ 1.5.[4]
-
Prepare an Acidified Mobile Phase: Add a small amount of a suitable acid to the aqueous portion of your mobile phase. Common choices are:
-
0.1% Formic Acid (v/v)
-
0.1% Trifluoroacetic Acid (TFA) (v/v)
-
Adjust to pH 2.5-3.0 with phosphoric acid.
-
-
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new, acidified mobile phase to ensure the column is fully equilibrated.
-
Re-inject and Analyze: Inject the standard again and compare the peak shape to the baseline. In many cases, reducing the pH will significantly improve peak symmetry.
| Mobile Phase Modifier | Typical Concentration | Target pH Range | Comments |
| Formic Acid | 0.1% | ~2.7 | Good for LC-MS compatibility. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | ~2.0 | Strong ion-pairing agent, can be difficult to remove from the column. |
| Phosphoric Acid | Adjust to pH | 2.5 - 3.0 | Not volatile, unsuitable for LC-MS. |
Important Note: Always ensure your column is stable at low pH. Most modern silica-based columns are stable down to pH 2.0, but always check the manufacturer's specifications.[11][13]
Q3: I've adjusted the mobile phase pH, but the peak tailing persists. What's next?
A3: If pH adjustment doesn't solve the issue, the problem likely lies with the column itself, either due to its inherent chemistry or its physical condition.
1. Column Chemistry: Silanol Interactions
Even at low pH, some residual silanol activity can persist. The type and quality of the HPLC column are paramount.
-
Use a High-Purity, End-Capped Column: Modern columns are typically manufactured from high-purity silica with fewer metal contaminants and are "end-capped."[4] End-capping is a process where a small, less bulky silane (like trimethylchlorosilane) is used to bond the remaining accessible silanol groups after the primary C18 bonding, effectively shielding them.[4][5] If you are using an older "Type A" silica column, switching to a modern "Type B" silica or hybrid-silica column can dramatically improve peak shape for polar-containing analytes.[12]
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded in the C18 chain or at the end. This polar group helps to shield the residual silanols and can improve the peak shape of polar analytes.[7][14]
2. Column Overload
Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[6][15]
Protocol: Checking for Mass Overload
-
Prepare Serial Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Observe: Inject each dilution and observe the peak shape.
-
Analysis: If the peak shape improves (i.e., the tailing factor decreases) upon dilution, you are likely overloading the column.[6] To resolve this, either dilute your sample or switch to a column with a higher loading capacity (e.g., wider internal diameter or larger particle size).
3. Column Physical Degradation
Over time, columns can degrade. This can manifest as:
-
A Void at the Column Inlet: This creates a space where the sample can spread out before reaching the packed bed, causing tailing for all peaks.[6]
-
A Blocked Inlet Frit: Particulate matter from the sample or system can clog the inlet frit, distorting flow and causing peak shape issues.[6][15]
A sudden increase in backpressure along with peak tailing is a strong indicator of a blocked frit.[15]
Protocol: Column Flushing and Reversal
-
Disconnect from Detector: Disconnect the column from the detector to avoid flushing contaminants into it.
-
Reverse the Column: Connect the column in the reverse direction to the injector.
-
Flush with Strong Solvents: Flush the column with a series of strong, miscible solvents. A typical sequence for a reversed-phase column is:
-
Your mobile phase (without buffer)
-
100% Water
-
Isopropanol
-
Methylene Chloride (if compatible with your system)
-
Isopropanol
-
100% Acetonitrile
-
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate with your mobile phase.
-
Test: Inject your standard to see if performance has been restored. If not, the column may be permanently damaged and require replacement.[16][17]
Q4: I've tried a new, end-capped column and optimized my mobile phase, but I still see some tailing. What else could it be?
A4: At this point, you should investigate instrumental effects and the possibility of a co-eluting impurity.
1. Extra-Column Dead Volume
Dead volume refers to any space in the flow path outside of the column itself, such as in excessively long or wide tubing, or poorly made connections.[7] This can cause the analyte band to broaden before it even reaches the column, contributing to peak tailing.[18]
-
Check Tubing: Ensure you are using tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) between the injector and the column, and the column and the detector.
-
Check Fittings: Ensure all fittings are properly seated and that the tubing is cut cleanly and pushed all the way into the port. A poor connection can create a small void.
2. Co-eluting Impurity
What appears to be a tailing peak might actually be two separate, but poorly resolved, compounds.[4][15] The impurity could be present in your sample or standard.
Protocol: Investigating Co-elution
-
Change Detection Wavelength: If you are using a UV detector, change the wavelength. The response of the impurity may be different from your analyte of interest, which could change the shape of the "peak."[7]
-
Improve Resolution:
-
Use a more efficient column: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column.[7]
-
Adjust the mobile phase: Try a slower gradient or a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa) to alter the selectivity of the separation.[6]
-
-
Use a Peak Purity Function: If your detector software has a peak purity or spectral analysis function (common with Diode Array Detectors), use it to analyze the peak. If the spectra across the peak are not consistent, it indicates the presence of a co-eluting impurity.
Troubleshooting Logic for Advanced Issues
Caption: Advanced troubleshooting for persistent peak tailing.
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP tailing factor? A: For most assays, a USP tailing factor (As) of less than 1.5 is acceptable, although a value closer to 1.0 is ideal.[4] Values greater than 1.2 are generally considered to be tailing.[16]
Q: Can the sample solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. Always try to dissolve your sample in the mobile phase itself or in a weaker solvent.
Q: Why would methanol give a different peak shape than acetonitrile? A: Methanol and acetonitrile have different properties. Methanol is a protic solvent and can engage in hydrogen bonding, which can sometimes help to mask silanol interactions more effectively than the aprotic acetonitrile. This can lead to improved peak shapes for some compounds.[6]
Q: My guard column is causing peak tailing. What should I do? A: A contaminated or worn-out guard column is a common source of peak tailing. Simply replace it.[15][17] Always use a guard column with the same stationary phase as your analytical column.
Q: Could trace metals in the silica be a problem? A: Yes, trace metal contaminants (like iron or aluminum) in the silica matrix can act as active sites and interact with analytes, causing peak tailing.[5] Using columns packed with high-purity silica minimizes this issue.[12]
References
- 1. echemi.com [echemi.com]
- 2. 1-(Chlorodifluoromethoxy)-4-nitrobenzene | 40750-71-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. labcompare.com [labcompare.com]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. moravek.com [moravek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. uhplcs.com [uhplcs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. This guide is designed to provide in-depth technical assistance for researchers and professionals working with this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use and analysis, ensuring the integrity and success of your experiments.
I. Understanding the Impurity Profile of this compound
The purity of this compound is critical for the successful synthesis of downstream products, particularly in drug development where even minor impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] The most common impurities in commercial batches of this compound typically arise from the manufacturing process and subsequent storage.
The primary synthesis route involves the nitration of (chlorodifluoromethoxy)benzene. The chlorodifluoromethoxy (-OCF₂Cl) group is an ortho-para directing group, meaning that the nitration reaction will predominantly yield the desired para-isomer, but will also produce smaller quantities of the ortho- and meta-isomers.[4]
Common Impurities:
-
Positional Isomers:
-
1-[Chloro(difluoro)methoxy]-2-nitrobenzene (ortho-isomer)
-
1-[Chloro(difluoro)methoxy]-3-nitrobenzene (meta-isomer)
-
-
Unreacted Starting Material:
-
(Chlorodifluoromethoxy)benzene
-
-
Degradation Products:
-
4-Nitrophenol (from hydrolysis of the chlorodifluoromethoxy group)
-
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the analysis of this compound, with a focus on chromatographic techniques.
HPLC Analysis: Poor Resolution of Isomers
Question: I am unable to separate the ortho-, meta-, and para-isomers of 1-[Chloro(difluoro)methoxy]-nitrobenzene using reversed-phase HPLC. What could be the issue?
Answer:
Achieving baseline separation of positional isomers can be challenging due to their similar hydrophobicities. Here’s a systematic approach to troubleshoot this issue:
Causality Behind Experimental Choices:
The key to separating positional isomers lies in exploiting subtle differences in their polarity and potential for secondary interactions with the stationary phase. A standard C18 column may not provide sufficient selectivity. Phenyl-based columns are often a better choice for aromatic compounds as they can offer alternative selectivity through π-π interactions.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor HPLC isomer separation.
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Column Selection: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Initial Gradient:
-
Start at 40% B, ramp to 70% B over 15 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Optimization:
-
If co-elution persists, try an isocratic hold at a percentage of acetonitrile that provides the best initial separation.
-
Vary the column temperature between 25°C and 40°C in 5°C increments to observe changes in selectivity.
-
GC-MS Analysis: Co-elution of Impurities
Question: My GC-MS analysis shows a single peak, but I suspect it contains co-eluting impurities. How can I confirm this and improve separation?
Answer:
Co-elution is a common issue in GC-MS, especially with structurally similar isomers. While the mass spectrometer can sometimes deconvolute mixed spectra, chromatographic separation is always preferred for accurate quantification.
Causality Behind Experimental Choices:
The choice of GC column and temperature program is critical for separating isomers. A standard non-polar column may not be sufficient. A mid-polar column can offer different selectivity based on dipole-dipole interactions.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting peaks in GC-MS.
Experimental Protocol: GC-MS Method for Impurity Profiling
-
Column: DB-1701 or equivalent mid-polarity column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection: 1 µL splitless injection at 250°C.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50-350 amu
-
-
Optimization: If isomers are still not resolved, decrease the temperature ramp rate to 5°C/min or even 2°C/min to enhance separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution from the nitration of (chlorodifluoromethoxy)benzene?
While the exact distribution can vary with reaction conditions, nitration of similar anisole derivatives typically yields a majority of the para-isomer.[6] The ortho- to para-isomer ratio can range from approximately 1:2 to 1:3, with the meta-isomer being a minor component (typically less than 5%).[6][7]
Q2: How can isomeric impurities affect my downstream reactions, such as the reduction of the nitro group?
Isomeric impurities can have a significant impact on subsequent chemical transformations. For instance, during the catalytic hydrogenation of the para-nitro group to an aniline, the presence of the ortho-isomer can lead to steric hindrance at the catalyst surface, potentially slowing down the reaction rate or requiring harsher conditions.[3] This can lead to the formation of undesired byproducts.
Q3: What are the ICH guidelines regarding impurities in drug substances?
The International Council for Harmonisation (ICH) has established guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances.[1][8][9][10] Generally, any impurity present at a level of 0.1% or higher should be identified.[8] The presence of unidentified or unqualified impurities above certain thresholds can be a barrier to regulatory approval.
Q4: How stable is this compound? What degradation products should I look for?
The chlorodifluoromethoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, which can lead to the formation of 4-nitrophenol. The stability of the C-F bonds is generally high.[11][12] It is recommended to store the compound in a cool, dry place and to avoid prolonged exposure to aqueous solutions at extreme pH values.
Q5: I am observing significant peak tailing in my HPLC analysis. What are the likely causes?
Peak tailing for nitroaromatic compounds is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[13][14][15] This can be mitigated by:
-
Using a lower pH mobile phase (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups.
-
Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Using a modern, high-purity silica column with end-capping to minimize exposed silanols.
IV. Data Summary
Table 1: Common Impurities and Analytical Considerations
| Impurity Name | Structure | Typical Analytical Challenge | Recommended HPLC Column | Recommended GC Column |
| 1-[Chloro(difluoro)methoxy]-2-nitrobenzene | Ortho-isomer | Co-elution with para-isomer | Phenyl-Hexyl | DB-1701 (mid-polarity) |
| 1-[Chloro(difluoro)methoxy]-3-nitrobenzene | Meta-isomer | Generally lower concentration, may be masked by major peaks | Phenyl-Hexyl | DB-1701 (mid-polarity) |
| (Chlorodifluoromethoxy)benzene | Starting Material | Can co-elute with early eluting impurities | C18 or Phenyl-Hexyl | DB-5 or equivalent |
| 4-Nitrophenol | Degradation Product | Different polarity, may require gradient elution | C18 | Derivatization may be needed for good peak shape |
V. References
-
ICH Q3A (R2) Impurities in New Drug Substances. (2006). European Medicines Agency. --INVALID-LINK--
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation.
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (2000).
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. --INVALID-LINK--
-
Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? (2021). Chemistry Stack Exchange. --INVALID-LINK--
-
Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978). Proceedings of the National Academy of Sciences. --INVALID-LINK--
-
ICH- Q3 Impurity. (2018). Slideshare. --INVALID-LINK--
-
What happens when anisole is nitrated? (2025). askIITians. --INVALID-LINK--
-
(PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978). ResearchGate. --INVALID-LINK--
-
The Control of Isomer Distributions in Nitration Reactions. (1980). DTIC. --INVALID-LINK--
-
Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. (2025). Benchchem. --INVALID-LINK--
-
IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (2012). International Journal of Pharmaceutical Sciences Review and Research.
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (2021). ResearchGate. --INVALID-LINK--
-
What are common causes of peak tailing when running a reverse-phase LC column? (2022). Waters Knowledge Base. --INVALID-LINK--
-
Peak Tailing in HPLC. (2023). Element Lab Solutions. --INVALID-LINK--
-
HPLC Troubleshooting Mini Guide - Peak Issues. (2021). Phenomenex. --INVALID-LINK--
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). The Royal Society of Chemistry.
-
Direct Interface GC/MS Method. (1996). EPA. --INVALID-LINK--
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. --INVALID-LINK--
-
hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2019). Semantic Scholar. --INVALID-LINK--
-
Photochemical degradation of acifluorfen in aqueous solution. (2006). PubMed. --INVALID-LINK--
-
Separation of Nitrobenzene on Newcrom R1 HPLC column. (2023). SIELC Technologies. --INVALID-LINK--
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2017). ResearchGate. --INVALID-LINK--
-
-
analytical methods. (1995). Agency for Toxic Substances and Disease Registry.
-
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (2013). Agilent. --INVALID-LINK--
-
Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products. (2017). OSTI.GOV. --INVALID-LINK--
-
Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. (2019). ACS Publications.
-
Degradation and defluorination of C6F13 PFASs with different functional groups by VUV/UV-based reduction and oxidation processes. (2025). PubMed. --INVALID-LINK--
-
(PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011). ResearchGate. --INVALID-LINK--
-
and Polyfluoroalkyl Substances. (2025). ETH Zurich Research Collection. --INVALID-LINK--
-
Degradation and defluorination of per- and polyfluoroalkyl substances (PFAS) by direct photolysis at 222 nm. (2025). ACS Fall 2025. --INVALID-LINK--
-
Optimization of reaction conditions for hydrogenation of p-nitroaniline a. (2017). ResearchGate. --INVALID-LINK--
-
method 8091 nitroaromatics and cyclic ketones by gas chromatography. (1994). EPA. --INVALID-LINK--
-
Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020). National Institutes of Health. --INVALID-LINK--
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. Degradation and defluorination of per- and polyfluoroalkyl substances (PFAS) by direct photolysis at 222 nm - American Chemical Society [acs.digitellinc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. support.waters.com [support.waters.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
how to handle moisture-sensitive reactions with 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Welcome to the technical support resource for handling 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for experiments involving this moisture-sensitive reagent. As Senior Application Scientists, our goal is to synthesize our expertise into practical, field-proven insights to ensure the success and integrity of your work.
Understanding the Challenge: Why is This Reagent Moisture-Sensitive?
The core of this reagent's sensitivity lies in its chloro(difluoro)methoxy group. This functional group is a type of α-halo ether. Such ethers are known to be susceptible to hydrolysis. In the presence of water, the molecule can decompose, leading to the formation of undesired byproducts and consumption of your starting material. This reactivity is driven by the electronegativity of the halogens, which makes the central carbon atom electrophilic and prone to attack by nucleophiles like water. This inherent reactivity necessitates the use of anhydrous, inert techniques for successful and reproducible results.[1][2][3]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your reaction, providing a logical path to identify and solve the issue.
Q1: My reaction failed, and I recovered only my starting material. What went wrong?
A1: This is a classic sign that the reaction was not initiated, often due to an inhibited reagent or catalyst. The primary suspect is residual moisture or oxygen.
-
Causality: Many organometallic reagents (like Grignard or organolithiums) or catalysts are rapidly quenched by water or oxygen.[4][5] If trace amounts of moisture were present in the glassware, solvent, or inert gas, your active species would be destroyed before it could react with the this compound.
-
Troubleshooting Steps:
-
Glassware Dryness: Did you oven-dry (125°C overnight) or flame-dry your glassware immediately before use?[6][7] Glass surfaces readily adsorb a film of water that must be removed.[8]
-
Solvent Anhydrous Quality: How was your solvent dried and stored? Simply using a new bottle of "anhydrous" solvent is not always sufficient. Verify its dryness. For THF, a common solvent, a sodium-benzophenone still provides a visual indicator (deep blue/purple color) of anhydrous conditions.[9]
-
Inert Gas Purity: Is your nitrogen or argon source of high purity? Was the reaction flask properly purged (at least three vacuum/inert gas refill cycles) using a Schlenk line before adding reagents?[7] A simple balloon of nitrogen may not be sufficient to create a truly inert atmosphere.[10]
-
Q2: My reaction yield is consistently low, and I'm observing multiple unknown spots on my TLC plate. What is the likely cause?
A2: Low yield accompanied by byproducts strongly suggests partial degradation of your starting material or product due to moisture.
-
Causality: The chloro(difluoro)methoxy group can undergo slow hydrolysis if even small amounts of water are present. This would consume your starting material and introduce impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yields.
-
Self-Validation: Before your next attempt, perform a blank run. Set up your apparatus, add your dried solvent, and stir under an inert atmosphere for the duration of your planned reaction time. Afterwards, test the solvent for water content (e.g., with a Karl Fischer titrator). This validates the integrity of your setup.
Q3: The reaction mixture turned dark or black unexpectedly. Is this normal?
A3: Significant and unexpected color change to dark brown or black often indicates decomposition.
-
Causality: While some reactions produce colored intermediates, a tar-like or black appearance is a red flag for decomposition pathways. This could be caused by a reaction with an incompatible drying agent, excessive heat, or a runaway reaction. The nitro group on the benzene ring can also participate in side reactions under certain reductive or basic conditions.
-
Troubleshooting Steps:
-
Drying Agent Compatibility: Ensure your solvent drying agent is compatible with your reagents. For example, using sodium metal to dry a solvent for a reaction involving an acidic proton is not advisable.[11] Molecular sieves are a generally safer and very effective option.[8][12]
-
Temperature Control: Was the reaction temperature properly controlled? Exothermic reactions can accelerate if not cooled, leading to decomposition. Ensure your reaction flask is adequately submerged in the cooling bath.
-
Reagent Purity: Impurities in the starting material itself could be the cause. Consider purifying the this compound if its quality is suspect.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Many suppliers recommend refrigeration (2-8°C) and storage under a dry, inert atmosphere (e.g., in a desiccator or glovebox) to maximize shelf life.[14] Always consult the Safety Data Sheet (SDS) for specific storage recommendations from the manufacturer.[13]
Q2: What is the best way to dry solvents for use with this reagent?
A2: The choice of drying method depends on the solvent and the required level of dryness. Passing the solvent through a column of activated alumina or using activated molecular sieves are modern, safe, and highly effective methods that can achieve very low water content.[12] For certain solvents like THF or diethyl ether, distillation from sodium/benzophenone provides anhydrous solvent and a visual indicator of dryness.[9]
| Solvent | Recommended Drying Method | Typical Residual H₂O (ppm) | Reference |
| Tetrahydrofuran (THF) | Reflux over Na/benzophenone | < 10 | [9][12] |
| Dichloromethane (DCM) | Distill from CaH₂ or pass through activated alumina | < 10 | [9][12] |
| Acetonitrile (MeCN) | Store over 3Å molecular sieves, then distill from CaH₂ | < 10 | [12] |
| Toluene | Reflux over sodium metal | < 10 | [12] |
Q3: Can I set up a reaction in a standard fume hood, or do I need a glovebox?
A3: For most applications, a well-practiced air-free technique using a Schlenk line is perfectly adequate.[7][15] A glovebox offers a more controlled environment but is not strictly necessary if proper Schlenk techniques are employed.[4][6] The key is to maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the experiment to prevent atmospheric moisture and oxygen from entering the system.[15]
Q4: What is the correct procedure for transferring the reagent if it's a liquid or a solution?
A4: Use a dry, gas-tight syringe that has been purged with inert gas.[6][10] The "nitrogen buffer" technique is highly recommended: first, draw a small amount of inert gas from the headspace of your reaction flask into the syringe. Then, draw the desired volume of the liquid reagent. Finally, insert the needle into the reaction flask's septum and gently push the inert gas buffer in, followed by the liquid reagent. This prevents any air in the needle from being introduced into the reaction.[10]
Protocol: Standard Setup for a Moisture-Sensitive Reaction
This protocol outlines the essential workflow for ensuring an anhydrous reaction environment.
Caption: Workflow for setting up a moisture-sensitive reaction.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers), stir bars, and needles must be rigorously dried, either in an oven overnight at >125°C or by flame-drying under vacuum immediately before use.[6][7][8]
-
Assembly and Purging: Assemble the apparatus while it is still hot and immediately place it under a positive flow of dry, high-purity nitrogen or argon.[6] Connect the flask to a Schlenk line and perform a minimum of three "purge-and-refill" cycles, where the flask is evacuated under vacuum and then refilled with inert gas.[7] This removes adsorbed moisture and atmospheric gases.
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask using either a cannula or a dry, gas-tight syringe.[6]
-
Reagent Addition:
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be visually confirmed with an oil bubbler attached to the gas outlet.[6]
-
Quenching and Workup: Upon completion, cool the reaction mixture to the appropriate temperature (e.g., in an ice bath) before slowly quenching the reaction by adding the appropriate solution via syringe.
By adhering to these rigorous techniques, you can create a reliable and reproducible anhydrous environment, minimizing the risk of reaction failure or low yields due to the moisture-sensitive nature of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 1-(Chlorodifluoromethoxy)-4-nitrobenzene | 40750-71-8 [sigmaaldrich.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating Viscous Reaction Mixtures with 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for challenges encountered when working with viscous reaction mixtures involving 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. As a versatile intermediate, this compound is frequently employed in complex syntheses where changes in viscosity can significantly impact reaction efficiency, product yield, and purity. This resource offers a structured, in-depth approach to anticipating and resolving these challenges.
Introduction to the Challenges of Viscosity
Increased viscosity in a reaction mixture can arise from several factors, including the formation of polymeric byproducts, the intrinsic properties of the product or intermediates, high solute concentration, or strong intermolecular forces such as hydrogen bonding. When viscosity increases, several critical experimental parameters are affected:
-
Inefficient Mixing: Standard magnetic stirring may become ineffective, leading to localized "hot spots," poor heat transfer, and a non-homogeneous reaction environment. This can result in unpredictable reaction kinetics and the formation of undesirable side products.
-
Difficulties in Monitoring and Sampling: Obtaining a representative sample for reaction monitoring (e.g., by TLC or NMR) can be challenging, leading to inaccurate assessments of reaction progress.
-
Complicated Work-up and Product Isolation: Viscous mixtures can be difficult to transfer, and phase separation during aqueous work-up can be slow or incomplete, leading to the formation of emulsions and reduced product recovery.
-
Challenges in Purification: Standard purification techniques like column chromatography may be problematic with highly viscous materials.
This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you in your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Addressing Inefficient Mixing in Viscous Reaction Mixtures
Question 1: My reaction involving this compound has become too thick for the magnetic stir bar to function. What are my options?
Answer: This is a common issue when reactions produce high molecular weight products or when the concentration of solutes becomes very high. Inefficient stirring can lead to poor mass and heat transfer, jeopardizing your reaction's success. Here’s a systematic approach to resolving this:
1. Mechanical Overhead Stirring: This is the most robust solution for highly viscous mixtures. Unlike magnetic stirrers, which can decouple, overhead stirrers provide consistent, high-torque agitation.
-
Causality: Overhead stirrers utilize a motor connected to a stirring shaft and paddle, providing direct mechanical force to the mixture. This is far more effective at mixing viscous liquids and slurries than the magnetic coupling of a stir bar and stir plate.[1]
2. Impeller Selection: The choice of stirring paddle (impeller) is critical for effective mixing.
-
Anchor Paddles: These are ideal for very high viscosity, as they scrape the walls of the flask, ensuring good heat transfer and preventing material from stagnating.
-
Pitched-Blade Turbines: These create both axial and radial flow, which is effective for mixing liquids of varying viscosities.
-
Propeller-Type Impellers: Best for medium to high viscosity, creating strong axial flow.[2]
3. Solvent Addition: If the reaction chemistry allows, adding a co-solvent can significantly reduce viscosity.
-
Causality: Solvents increase the distance between solute molecules, reducing intermolecular forces and thereby decreasing the overall viscosity of the mixture.[3] Choose a solvent that is compatible with your reaction conditions and in which your reactants and products are soluble.
4. Temperature Adjustment: In some cases, gently heating the reaction mixture can lower its viscosity.
-
Causality: Increasing the temperature increases the kinetic energy of the molecules, which can overcome the intermolecular forces that contribute to high viscosity.[3] However, be cautious as this can also accelerate side reactions or lead to product decomposition.
| Stirring Method | Viscosity Range | Advantages | Disadvantages |
| Magnetic Stir Bar | Low to Medium | Simple setup, easy to clean | Prone to decoupling in high viscosity |
| Overhead Stirrer | Medium to Very High | High torque, consistent mixing | More complex setup |
Question 2: I've switched to an overhead stirrer, but I'm still seeing poor mixing in the center of the flask. How can I improve this?
Answer: This "dead zone" is a common issue, especially in round-bottom flasks. Here are some adjustments you can make:
-
Optimize Impeller Position: The impeller should be positioned off-center and at an angle to create a vortex and promote top-to-bottom mixing.
-
Use a Baffled Flask: Baffles are vertical strips along the inside of the reactor that disrupt circular flow and promote more chaotic, efficient mixing. If you are using a standard round-bottom flask, you can sometimes achieve a similar effect by carefully placing a long glass rod in the mixture (secured at the top).
-
Combine Impeller Types: For very challenging mixtures, using a dual-impeller setup on the same shaft (e.g., an anchor paddle at the bottom and a pitched-blade turbine higher up) can provide more comprehensive mixing.
Section 2: Troubleshooting Work-up and Product Isolation
Question 3: My reaction mixture is too viscous to transfer from the reaction flask for work-up. What is the best way to handle this?
Answer: Transferring a highly viscous liquid can be a significant challenge. Here are a few techniques:
-
Dilution: The simplest method is to dilute the reaction mixture with a suitable solvent before transfer. This solvent should be one that will be used in the subsequent work-up steps (e.g., ethyl acetate, dichloromethane).
-
Positive Pressure Transfer: For larger scale reactions, you can use a cannula and a source of inert gas (like nitrogen or argon) to "push" the viscous liquid from the reaction flask into the separatory funnel.
-
Wide-Bore Pipettes or Spatulas: For smaller scales, using a wide-bore pipette or carefully scooping the material with a spatula may be necessary.
Question 4: I'm having trouble with phase separation during the aqueous work-up of my viscous product. An emulsion has formed. What should I do?
Answer: Emulsions are common when working with viscous organic materials. They are colloidal suspensions of one liquid in another and can be very stable. Here are several methods to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This makes the organic components less soluble in the aqueous phase, which can help to break the emulsion.[4]
-
Gentle Swirling or Stirring: Sometimes, gentle agitation with a glass rod can help the droplets to coalesce.
-
Patience: Allowing the mixture to stand undisturbed for an extended period (if the product is stable) can sometimes lead to phase separation.
-
Filtration through Celite® or Glass Wool: Passing the entire mixture through a pad of Celite® or a plug of glass wool can sometimes break up the emulsion.
-
Centrifugation: If available, a centrifuge is a very effective tool for separating the layers of an emulsion.
Section 3: Purification of Viscous Products
Question 5: My crude product is a thick, viscous oil that is difficult to purify by column chromatography. What are my alternatives?
Answer: Purifying viscous oils can be challenging. Here are several techniques to consider:
-
Vacuum Distillation: If your product is thermally stable and has a reasonably low boiling point, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be an excellent method for purification.[1]
-
Trituration: This involves washing the viscous product with a solvent in which it is insoluble (or sparingly soluble), but in which the impurities are soluble. The solvent is then decanted, leaving a more purified product.
-
Crystallization: Even if a product is an oil at room temperature, it may crystallize at lower temperatures. Dissolving the oil in a minimal amount of a suitable solvent and then cooling it slowly can induce crystallization.[1]
-
Dry Loading onto Silica Gel: If you must use column chromatography, you can dissolve your viscous product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to create a free-flowing powder. This powder can then be carefully added to the top of your column.[1]
Experimental Protocols and Visualizations
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction with this compound
This protocol is a general guideline and may need to be optimized for your specific nucleophile and reaction conditions.
-
Reaction Setup: To a dry, round-bottom flask equipped with an overhead stirrer and a reflux condenser, add this compound (1.0 equiv) and the nucleophile (1.0-1.2 equiv).
-
Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP) to dissolve the reactants. Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) (1.5-2.0 equiv).
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the mixture is viscous, dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Pour the mixture into a separatory funnel containing water or a mild aqueous acid/base to quench the reaction.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate technique as described in the FAQs above.
Diagram: Troubleshooting Viscous Reaction Mixtures
Caption: A decision tree for troubleshooting common issues with viscous reaction mixtures.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile solvents or heating reaction mixtures.
-
Handling of this compound: This compound is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Pressurization: Be cautious when heating closed systems or performing reactions that may generate gas. Ensure adequate venting to prevent pressure buildup.
References
- 1. 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene | 40750-71-8 | FC87598 [biosynth.com]
- 2. 1-(Chlorodifluoromethoxy)-4-nitrobenzene | 40750-71-8 [sigmaaldrich.com]
- 3. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
1H and 13C NMR assignments for 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of modern chemical research, particularly in the synthesis of novel materials and pharmaceutical intermediates, the unambiguous confirmation of molecular structure is paramount. This compound (CAS No. 40750-71-8) is a compound of interest, incorporating a strongly electron-withdrawing nitro group and a unique chloro(difluoro)methoxy substituent.[1] The interplay of these groups creates a distinct electronic environment within the molecule, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization.
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will delve into the causal relationships between the molecular structure and the resulting spectral features, offering insights grounded in fundamental principles of magnetic resonance. This document is designed for researchers and drug development professionals who require not just data, but a deep understanding of the spectroscopic underpinnings for confident structural assignment.
Predicted NMR Assignments: A Rationale-Driven Approach
While direct experimental spectra for this specific molecule are not widely published[2], a robust and reliable assignment can be predicted by analyzing the distinct electronic effects of its substituents and referencing data from analogous structures.
¹H NMR Spectral Analysis: Decoding the Aromatic Region
The 1,4-disubstituted aromatic ring of the title compound is expected to produce a classic AA'BB' spin system, which often simplifies to appear as two distinct doublets, each integrating to two protons. The chemical shift of these protons is dictated by the powerful and opposing electronic influences of the nitro (-NO₂) and chloro(difluoro)methoxy (-OCF₂Cl) groups.
-
Protons H-3 and H-5 (ortho to -NO₂): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, acting through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density significantly "deshields" the adjacent protons (H-3 and H-5), causing their resonance to appear far downfield. Referencing the ¹H NMR spectrum of nitrobenzene, where the ortho protons resonate at approximately 8.25 ppm[3], we predict the doublet for H-3/H-5 to appear in the δ 8.30 - 8.40 ppm range.
-
Protons H-2 and H-6 (ortho to -OCF₂Cl): The chloro(difluoro)methoxy group presents a more complex electronic influence. The oxygen atom can donate electron density to the ring via a resonance (+M) effect, which would cause shielding. However, this is strongly counteracted by the immense inductive pull (-I) of the two highly electronegative fluorine atoms and the chlorine atom. The net result is an electron-withdrawing effect, leading to deshielding of the ortho protons (H-2 and H-6). We predict the doublet for these protons to appear significantly downfield, likely in the δ 7.40 - 7.50 ppm range. The ortho-coupling constant (³JHH) for both doublets is expected to be in the typical range of 8.0-9.0 Hz.
¹³C NMR Spectral Analysis: A Fingerprint of the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework, with chemical shifts highly sensitive to the local electronic environment and the presence of fluorine, which induces characteristic splitting.
-
C-1 (ipso- to -OCF₂Cl): This carbon is bonded to the electronegative oxygen atom, which shifts it downfield. Its precise location will be modulated by the attached halogenated group. We predict its resonance to be in the δ 151.0 - 154.0 ppm range.
-
C-4 (ipso- to -NO₂): The carbon atom directly attached to the nitro group is strongly deshielded. In nitrobenzene, this carbon appears at 148.3 ppm.[3] We anticipate a similar value for the title compound, placing its resonance in the δ 148.5 - 150.0 ppm range.
-
C-3 and C-5 (ortho to -NO₂): These carbon atoms are significantly influenced by the electron-withdrawing nature of the nitro group. In nitrobenzene, the ortho carbons are found at 123.5 ppm.[3] A similar chemical shift is expected here, predicted to be δ 124.0 - 125.5 ppm .
-
C-2 and C-6 (ortho to -OCF₂Cl): These carbons experience the net electron-withdrawing effect of the -OCF₂Cl group. We predict their signal to appear in the region of δ 120.0 - 122.0 ppm .
-
C-7 (-OCF₂Cl): The carbon of the chloro(difluoro)methoxy group is directly bonded to three highly electronegative atoms (O, F, F, Cl). This environment will cause a dramatic downfield shift. Furthermore, this carbon will couple to the two fluorine atoms, resulting in a triplet. Based on data from similar difluoromethyl ethers[4], we predict this signal to appear as a triplet in the δ 125.0 - 130.0 ppm range with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 280 - 300 Hz .
Summary of Predicted NMR Data
The predicted assignments are summarized in the table below for clarity and quick reference.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |
| H-3 / H-5 | 8.30 - 8.40 | Doublet (d) | ³JHH = 8.0 - 9.0 | Protons ortho to -NO₂ |
| H-2 / H-6 | 7.40 - 7.50 | Doublet (d) | ³JHH = 8.0 - 9.0 | Protons ortho to -OCF₂Cl |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |
| C-1 | 151.0 - 154.0 | Singlet | - | C-ipso-OCF₂Cl |
| C-4 | 148.5 - 150.0 | Singlet | - | C-ipso-NO₂ |
| C-3 / C-5 | 124.0 - 125.5 | Singlet | - | CH ortho to -NO₂ |
| C-2 / C-6 | 120.0 - 122.0 | Singlet | - | CH ortho to -OCF₂Cl |
| C-7 | 125.0 - 130.0 | Triplet (t) | ¹JCF = 280 - 300 | -OC F₂Cl |
Visualization of Substituent Effects
To visually represent the electronic forces at play, the following diagram illustrates the influence of the electron-withdrawing groups on the aromatic ring, which is the underlying cause of the observed chemical shifts.
Caption: Electronic influence of substituents on the aromatic ring.
Comparison with Alternative & Complementary Techniques
While ¹H and ¹³C NMR are primary tools, a multi-technique approach ensures the highest level of confidence in structural assignment.
-
¹⁹F NMR Spectroscopy: This would be a highly informative experiment. The two fluorine atoms are chemically equivalent and would produce a single signal. Its chemical shift would be highly characteristic of the -OCF₂Cl environment, providing direct evidence for this functional group.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₄ClF₂NO₃) by providing a highly accurate mass measurement of the molecular ion.[2]
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. Strong characteristic absorptions would be expected for the nitro group (N-O asymmetric and symmetric stretches, ~1530 cm⁻¹ and ~1350 cm⁻¹) and the C-O-C ether linkage (~1250 cm⁻¹).
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR spectra of the title compound. The causality for each step is explained to ensure technical rigor.
1. Sample Preparation
-
Objective: To prepare a homogeneous solution of the analyte at a suitable concentration for NMR analysis.
-
Procedure:
-
Weigh approximately 15-20 mg of high-purity this compound directly into a clean, dry vial. Causality: Purity is critical to avoid signals from contaminants. This mass provides sufficient concentration for a strong ¹³C signal without excessive acquisition time.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a standard solvent for many organic compounds and has minimal overlapping signals.[6] TMS provides the 0 ppm reference for both ¹H and ¹³C spectra.
-
Vortex the sample for 30 seconds or until the solid is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm. Causality: A sufficient sample height ensures the receiver coils of the spectrometer are fully covered, maximizing signal-to-noise.
-
2. Spectrometer Setup and Data Acquisition
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using a standard 400 MHz NMR spectrometer.
-
Procedure:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5 minutes. Causality: Temperature stability is crucial for preventing signal drift and ensuring reproducible chemical shifts.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS signal. Causality: Shimming corrects for inhomogeneities in the magnetic field, leading to sharp spectral lines and better resolution.
-
For ¹H Spectrum:
-
Acquire a standard single-pulse spectrum.
-
Use a 30° or 45° pulse angle to allow for a short relaxation delay (1-2 seconds).
-
Collect 16-32 scans. Causality: Signal averaging increases the signal-to-noise ratio.
-
-
For ¹³C Spectrum:
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Collect a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio, particularly for the quaternary carbons. Causality: The low natural abundance of ¹³C and the longer relaxation times of quaternary carbons necessitate a larger number of scans.
-
-
3. Data Processing
-
Objective: To convert the raw free induction decay (FID) into an interpretable spectrum.
-
Procedure:
-
Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the FID. Causality: This improves the signal-to-noise ratio at the cost of a slight loss in resolution.
-
Perform a Fourier transform on the FID.
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm, which indirectly references the TMS signal.
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
References
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[Chloro(difluoro)methoxy]-4-nitrobenzene is a nitroaromatic compound with a molecular formula of C₇H₄ClF₂NO₃ and a molecular weight of 223.56 g/mol .[1][2][3][4] Its structure, characterized by a nitro group and a chlorodifluoromethoxy substituent on a benzene ring, presents a unique fragmentation pattern under electron ionization mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices, a common challenge in drug development and chemical analysis. This guide will explore the predicted fragmentation pathways based on established principles of mass spectrometry and compare them with the known fragmentation of a simpler, related molecule, 4-nitroanisole, to highlight the impact of the halogenated methoxy group.
Predicted Mass Spectrometry Fragmentation of this compound
Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes characteristic fragmentation.[5] The fragmentation of this compound is expected to be driven by the presence of the nitro group, the chlorodifluoromethoxy group, and the aromatic ring.
The initial event is the formation of the molecular ion [C₇H₄ClF₂NO₃]⁺˙ at an m/z of 223. Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) at m/z 225 with an intensity of approximately one-third of the molecular ion peak is expected.
The primary fragmentation pathways are predicted to be:
-
Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂) or as nitric oxide (NO).
-
Loss of •NO₂: The expulsion of a nitro radical (46 u) would lead to the formation of a [C₇H₄ClF₂O]⁺ ion at m/z 177.
-
Loss of NO: The loss of a nitric oxide molecule (30 u) would result in a [C₇H₄ClF₂O₂]⁺˙ ion at m/z 193.
-
-
Cleavage of the Chlorodifluoromethoxy Group: The C-O bond connecting the chlorodifluoromethoxy group to the aromatic ring is susceptible to cleavage.
-
Loss of •OCF₂Cl: This would result in a nitrophenyl cation [C₆H₄NO₂]⁺ at m/z 122.
-
Formation of the Chlorodifluoromethoxy Cation: Cleavage could also lead to the formation of the [CF₂Cl]⁺ cation at m/z 85 (for ³⁵Cl) and 87 (for ³⁷Cl).
-
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation.
-
The ion at m/z 177 ([C₇H₄ClF₂O]⁺) could lose a CO molecule (28 u) to form a [C₆H₄ClF₂]⁺ ion at m/z 149.
-
The nitrophenyl cation at m/z 122 could lose NO (30 u) to form a [C₆H₄O]⁺˙ ion at m/z 92, which could then lose CO (28 u) to form a [C₅H₄]⁺˙ ion at m/z 64.
-
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway of this compound.
Comparative Analysis: this compound vs. 4-Nitroanisole
To better understand the influence of the chlorodifluoro-substituents on the fragmentation pattern, a comparison with 4-nitroanisole is instructive. 4-Nitroanisole (C₇H₇NO₃, MW: 153.14 g/mol ) shares the nitrobenzene core but has a simple methoxy group.[6][7]
The mass spectrum of 4-nitroanisole is well-documented and serves as an excellent reference.[6][7] Its key fragmentation pathways include:
-
Molecular Ion: The molecular ion [C₇H₇NO₃]⁺˙ is observed at m/z 153.
-
Loss of •CH₃: A prominent peak is observed at m/z 138 due to the loss of a methyl radical.
-
Loss of NO: Loss of nitric oxide (30 u) from the molecular ion gives a fragment at m/z 123.
-
Loss of •NO₂: Loss of a nitro radical (46 u) results in a fragment at m/z 107.
-
Loss of CH₂O: A significant fragment is seen at m/z 123 due to the loss of formaldehyde (30 u).
-
Formation of the Nitrophenyl Cation: Cleavage of the O-CH₃ bond can lead to the formation of the nitrophenoxy cation [C₆H₄NO₂]⁺ at m/z 123.
Comparison of Fragmentation Patterns
| Feature | This compound (Predicted) | 4-Nitroanisole (Experimental) | Rationale for Differences |
| Molecular Ion (m/z) | 223/225 | 153 | The higher mass and the isotopic pattern in the target molecule are due to the presence of chlorine and fluorine atoms. |
| Primary Neutral Loss | •NO₂ (46 u), NO (30 u), •OCF₂Cl (101.5 u) | •CH₃ (15 u), NO (30 u), •NO₂ (46 u), CH₂O (30 u) | The presence of the labile chlorodifluoromethoxy group in the target molecule introduces a new major fragmentation pathway (loss of •OCF₂Cl). The loss of a methyl radical is not possible. |
| Key Fragment Ions (m/z) | 177, 193, 122, 85 | 138, 123, 107 | The fragment ions are significantly different due to the different substituents. The m/z 85/87 peak ([CF₂Cl]⁺) is a unique and diagnostic fragment for the target compound. |
The comparison highlights that while the fragmentation of the nitro group is a common feature, the nature of the alkoxy substituent dramatically alters the overall fragmentation pattern. The electron-withdrawing fluorine atoms and the presence of a chlorine atom in this compound make the O-CF₂Cl bond a likely cleavage site, leading to unique and diagnostic fragment ions that are absent in the spectrum of 4-nitroanisole.
Experimental Protocol for GC-MS Analysis
This section provides a detailed methodology for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
Gas Chromatography (GC) Conditions:
-
GC System: A modern gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL) to enhance sensitivity for low-concentration samples.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C to prevent condensation of the analyte.
-
Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and all expected fragments.
-
Solvent Delay: 3-5 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.
-
Extract the mass spectrum at the apex of the analyte's chromatographic peak.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragment ions and their relative abundances to elucidate the fragmentation pathways.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern for confirmation.
-
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is characterized by key fragmentation pathways involving the loss of the nitro group and the cleavage of the chlorodifluoromethoxy substituent. The comparative analysis with 4-nitroanisole effectively demonstrates how the presence of chloro and difluoro atoms introduces unique and diagnostic fragmentation channels. This guide, with its detailed predicted fragmentation, comparative data, and a robust experimental protocol, serves as an essential resource for researchers and scientists in the accurate identification and structural characterization of this and similar halogenated nitroaromatic compounds.
References
- 1. ez.restek.com [ez.restek.com]
- 2. PubChemLite - 4-nitroanisole (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. Benzenamine, 4-methoxy-2-nitro- [webbook.nist.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]
- 7. 4-Nitroanisole(100-17-4) MS [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene and 4-nitroanisole in Nucleophilic Aromatic Substitution
Executive Summary
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic functionalization of aromatic rings is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a fundamental transformation for forging carbon-heteroatom bonds.[1] This guide provides an in-depth, experimentally grounded comparison of the SNAr reactivity of two activated aryl ethers: 1-[Chloro(difluoro)methoxy]-4-nitrobenzene and the classical substrate, 4-nitroanisole. We will demonstrate through mechanistic reasoning and a detailed kinetic protocol that the halogenated ether is a significantly more reactive substrate. This enhanced reactivity is directly attributable to the potent electron-withdrawing nature of the chloro(difluoro)methoxy group, which profoundly stabilizes the key reaction intermediate. This guide is intended for researchers and process chemists seeking to modulate reactivity and select optimal building blocks for complex synthetic endeavors.
Introduction: The Mechanism and Driving Forces of SNAr Reactivity
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for modifying aromatic systems, but it operates under a distinct set of electronic requirements compared to its electrophilic counterpart. The reaction proceeds not through a cationic intermediate, but through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The overall transformation is a two-step addition-elimination process.[3]
The key to a facile SNAr reaction lies in two primary factors:
-
The presence of a good leaving group: Typically a halide or a modified ether/thioether.
-
Strong activation of the aromatic ring: This is achieved by placing potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group.[4][5]
These EWGs are crucial as they delocalize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first, and typically rate-determining, step of the reaction: the nucleophilic attack.[1][3][6] The more effectively the intermediate is stabilized, the faster the reaction proceeds.
This guide focuses on two substrates, this compound and 4-nitroanisole, where the activating nitro group is held constant. The critical difference, therefore, lies in the electronic character of the para-substituent which also functions as the leaving group: the classical methoxy group (-OCH₃) versus the heavily halogenated chloro(difluoro)methoxy group (-OCF₂Cl).
Caption: Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
A Tale of Two Substituents: Electronic Properties of -OCH₃ vs. -OCF₂Cl
The reactivity differential between our two target molecules is rooted entirely in the electronic nature of their respective ether substituents. These effects can be dissected into inductive and resonance components and quantified using Hammett substituent constants (σ).[7]
-
The Methoxy Group (-OCH₃): The methoxy group is a classic example of a substituent with competing electronic effects. It is electron-withdrawing inductively (-I) due to the electronegativity of the oxygen atom. However, it is strongly electron-donating by resonance (+R) because the oxygen's lone pairs can delocalize into the aromatic π-system.[8] For reactions involving intermediates with negative charge buildup, like SNAr, the inductive withdrawal is the more relevant stabilizing effect, but the resonance donation can be a counteracting factor.
-
The Chloro(difluoro)methoxy Group (-OCF₂Cl): Replacing the hydrogen atoms of the methyl group with highly electronegative fluorine and chlorine atoms dramatically alters the electronic landscape. The intense inductive pull of the three halogen atoms makes the -OCF₂Cl group a powerful electron-withdrawing substituent. This strong -I effect is transmitted through the oxygen atom to the aromatic ring, significantly lowering the electron density of the π-system. Recent studies on analogous groups like -OCF₂H and -OCF₃ confirm their potent and long-range electron-withdrawing capabilities.[9] For the related -CF₂OCH₃ group, the Hammett constants were determined to be σI = 0.22 and σR = 0.07, indicating it is an electron acceptor through both induction and resonance.[10] The -OCF₂Cl group is expected to be even more strongly withdrawing.
This fundamental electronic difference predicts that the aromatic ring of this compound is substantially more electron-deficient (more electrophilic) than that of 4-nitroanisole. Consequently, it should be far more susceptible to nucleophilic attack, and the resulting Meisenheimer complex should be significantly more stable.
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σₚ) | Expected SNAr Reactivity |
| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+R) | -0.27[11][12] | Moderate |
| -OCF₂Cl | Strongly Withdrawing (-I) | Weakly Withdrawing (-R) | > +0.35 (Estimated) | High |
Table 1: Comparison of the electronic properties of methoxy and chloro(difluoro)methoxy substituents. The Hammett constant for -OCF₂Cl is estimated based on values for similar fluorinated groups.[10][13]
Experimental Design: A Kinetic Comparison Protocol
To empirically validate our hypothesis, a comparative kinetic study is the most rigorous approach. The protocol below is designed to be a self-validating system, allowing for the direct calculation and comparison of second-order rate constants for the reaction of each substrate with a model nucleophile, piperidine.
Objective: To determine the second-order rate constants (k₂) for the SNAr reaction of this compound and 4-nitroanisole with piperidine in DMSO at 50 °C.
Causality of Experimental Choices:
-
Nucleophile (Piperidine): A common, moderately basic secondary amine used in benchmark SNAr kinetic studies.[14] Its reaction provides a clean, irreversible substitution product.
-
Solvent (DMSO): A polar aprotic solvent is essential. It effectively solvates the nucleophile and the charged Meisenheimer complex without interfering with the reaction through hydrogen bonding, thus promoting a faster reaction rate compared to protic solvents.
-
Pseudo-First-Order Conditions: Using a large excess of the nucleophile (e.g., 100-fold) ensures that its concentration remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k₂[Aryl Ether][Piperidine] to Rate = k_obs[Aryl Ether], where k_obs = k₂[Piperidine]. This allows for a straightforward determination of the observed rate constant, k_obs.
-
Monitoring (UV-Vis Spectrophotometry): The reaction product, N-(4-nitrophenyl)piperidine, is a colored species with a distinct absorbance maximum (λ_max) separate from the reactants. Monitoring the increase in absorbance at this λ_max over time provides a direct measure of product formation and, therefore, reaction progress.
-
Temperature Control (50 °C): Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent. 50 °C is chosen to ensure a measurable reaction rate for both the fast and slow-reacting substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 11. web.viu.ca [web.viu.ca]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Properties of -OCHF2, -OCF3, and -OCF2Cl Groups for Drug Discovery and Materials Science
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The unique electronic properties imparted by these moieties can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity. Among the arsenal of available fluorinated substituents, the difluoromethoxy (-OCHF2), trifluoromethoxy (-OCF3), and chlorodifluoromethoxy (-OCF2Cl) groups have emerged as critical tools for fine-tuning molecular characteristics. This guide provides an in-depth comparative analysis of the electronic properties of these three important groups, supported by experimental data and methodologies, to aid researchers in their rational design endeavors.
The Significance of Fluoroalkoxy Groups in Molecular Design
The substitution of hydrogen with fluorine in alkoxy groups dramatically alters their electronic nature. While a simple methoxy group (-OCH3) is a moderate π-donor and weak σ-acceptor, the introduction of fluorine atoms transforms it into a potent electron-withdrawing group. This electronic perturbation is a key factor in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates and in modulating the performance of organic materials. The subtle yet significant differences between the -OCHF2, -OCF3, and -OCF2Cl groups offer a spectrum of electronic effects that can be strategically deployed.
Unveiling the Electronic Landscape: A Comparative Analysis
The electronic influence of a substituent is multifaceted and is typically dissected into its inductive and resonance components. These effects are quantitatively captured by Hammett constants (σ) and Swain-Lupton parameters (Field/Inductive effect, F, and Resonance effect, R).
Table 1: Comparative Electronic Parameters of -OCHF2, -OCF3, and -OCF2Cl
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Field/Inductive (F) | Resonance (R) |
| -OCHF2 | 0.22 | 0.27 | 0.29 | -0.07 |
| -OCF3 | 0.35 | 0.40 | 0.44 | -0.09 |
| -OCF2Cl | 0.31 | 0.36 | 0.40 | -0.09 |
Note: The values presented are compiled from various sources and may show slight variations depending on the experimental or computational method used for their determination.
Inductive and Field Effects (F)
The primary electronic influence of these fluoroalkoxy groups is a strong electron-withdrawing inductive effect, transmitted through the sigma bonds. This is a consequence of the high electronegativity of the fluorine and chlorine atoms.
As depicted in the data, the -OCF3 group exhibits the strongest inductive effect (F = 0.44) , followed by -OCF2Cl (F = 0.40) and then -OCHF2 (F = 0.29). The presence of three highly electronegative fluorine atoms in the -OCF3 group creates a significant dipole, pulling electron density away from the point of attachment. The replacement of one fluorine with a less electronegative chlorine atom in -OCF2Cl slightly diminishes this effect. The -OCHF2 group, with a hydrogen atom in place of a halogen, shows a considerably lower, yet still significant, inductive pull.
Resonance Effects (R)
The oxygen atom in these alkoxy groups possesses lone pairs of electrons that can, in principle, be donated into an adjacent π-system (e.g., an aromatic ring). This constitutes a resonance effect. However, the potent inductive effect of the attached haloalkyl groups significantly curtails this electron-donating ability.
All three groups display a negative, albeit small, resonance parameter (R) , indicating a very weak π-donating character. This is a key differentiator from the strongly π-donating methoxy group. The powerful electron withdrawal by the fluorine and chlorine atoms through the sigma bond network effectively diminishes the oxygen's ability to donate its lone pairs into the π-system. The subtle differences in the R values among the three groups are generally considered to be minor.
Overall Electronic Effect (Hammett Constants: σp and σm)
The Hammett constants reflect the overall electron-withdrawing or -donating ability of a substituent at the para (σp) and meta (σm) positions of a benzene ring.
Consistent with their strong inductive effects, all three groups are electron-withdrawing, as indicated by their positive Hammett constants. The -OCF3 group is the most strongly electron-withdrawing substituent overall (σp = 0.35, σm = 0.40) . The -OCF2Cl group is slightly less withdrawing, and the -OCHF2 group is the least withdrawing of the three. The slightly larger σm values compared to σp for all three groups suggest that their influence is predominantly through the inductive/field effect, which is less sensitive to the position on the aromatic ring compared to the resonance effect.
Experimental and Computational Methodologies for Determining Electronic Parameters
The accurate determination of electronic parameters is crucial for building reliable structure-activity relationships. A combination of experimental and computational methods is often employed.
Experimental Determination of Hammett Constants via pKa Measurements
A classic and reliable method for determining Hammett constants involves measuring the acid dissociation constant (pKa) of a series of substituted phenols or benzoic acids.[1][2][3] The effect of the substituent on the acidity of the phenol or benzoic acid is directly related to its electronic-donating or -withdrawing nature.
Experimental Protocol: pKa Determination of a Fluoroalkoxy-Substituted Phenol
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a standard solution of the fluoroalkoxy-substituted phenol in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility). Also, prepare a standardized solution of a strong base, such as sodium hydroxide.
-
Potentiometric Titration: Accurately pipette a known volume of the phenol solution into a beaker. Use a calibrated pH meter to monitor the pH of the solution. Titrate the phenol solution with the standardized base, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa of the phenol is equal to the pH at the half-equivalence point.
-
Hammett Constant Calculation: The Hammett constant (σ) for the fluoroalkoxy substituent can then be calculated using the Hammett equation:
σ = (pKa of unsubstituted phenol - pKa of substituted phenol) / ρ
Where ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects and is determined by a linear regression of pKa values for a series of known substituents.
19F NMR Spectroscopy: A Powerful Probe for Electronic Effects
For fluorine-containing compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive tool for probing the electronic environment of the fluorine nuclei.[3][4][5] The 19F chemical shift is highly responsive to changes in the electron density around the fluorine atoms, which is directly influenced by the inductive and resonance effects of the substituent on the aromatic ring.
Experimental Protocol: 19F NMR Analysis of Aryl Fluoroalkoxy Ethers
-
Sample Preparation: Dissolve a precise amount of the aryl fluoroalkoxy ether in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
19F NMR Data Acquisition: Acquire the 19F NMR spectrum on a high-field NMR spectrometer. Key parameters to optimize include the pulse sequence, acquisition time, and relaxation delay.
-
Data Analysis: The 19F chemical shift of the fluoroalkoxy group is measured relative to a standard (e.g., CFCl3). By comparing the 19F chemical shifts of a series of para-substituted aryl fluoroalkoxy ethers, a linear correlation with the Hammett σp constants of the para-substituents can often be established. This correlation can then be used to determine the electronic parameters of the fluoroalkoxy group itself.
Computational Chemistry: In Silico Prediction of Electronic Properties
With the advancement of computational methods, density functional theory (DFT) has become a powerful tool for predicting the electronic properties of molecules with a high degree of accuracy.[6][7][8]
Computational Protocol: DFT Calculation of Hammett Constants
-
Molecular Modeling: Build the 3D structures of the substituted and unsubstituted benzoic acids or phenols using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization of the neutral and anionic forms of the molecules using an appropriate level of theory (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)).
-
Energy Calculation: Calculate the Gibbs free energies of the optimized structures.
-
pKa Calculation: The pKa can be calculated from the difference in the Gibbs free energies of the acid and its conjugate base in the gas phase and their solvation free energies.
-
Hammett Constant Derivation: Similar to the experimental method, the calculated pKa values can be used to derive the Hammett constants.
Practical Implications and Conclusion
The choice between -OCHF2, -OCF3, and -OCF2Cl allows for a nuanced tuning of a molecule's electronic properties.
-
The -OCF3 group , with its superior electron-withdrawing strength, is often employed to significantly decrease the pKa of nearby acidic protons, enhance the metabolic stability of adjacent groups, and modulate the redox potential of a molecule.
-
The -OCHF2 group offers a less aggressive electron-withdrawing effect, which can be advantageous in cases where a more subtle electronic perturbation is desired to avoid undesirable effects on target binding or reactivity.
-
The -OCF2Cl group provides an intermediate level of electron withdrawal and introduces an additional site for potential metabolic transformation or intermolecular interactions through the chlorine atom.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. hammett substituent constants: Topics by Science.gov [science.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biophysics.org [biophysics.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Bioisosteric Replacement of Methoxy with Chlorodifluoromethoxy
In modern medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacokinetic and pharmacodynamic profile is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a critical tool in this optimization process. The methoxy group (-OCH₃), while ubiquitous in bioactive molecules for its ability to modulate potency and solubility, frequently presents a metabolic liability. This guide provides an in-depth technical comparison of replacing the metabolically susceptible methoxy group with the more robust chlorodifluoromethoxy (-OCF₂Cl) group, offering field-proven insights and supporting experimental data for researchers in drug discovery.
The Metabolic Challenge of the Methoxy Group
The aryl methoxy group is a common structural motif in numerous drugs. However, its prevalence is matched by its well-documented susceptibility to oxidative metabolism. Cytochrome P450 (CYP) enzymes, primarily in the liver, readily catalyze the O-dealkylation of methoxy groups. This process yields a phenol metabolite and formaldehyde.
This metabolic pathway has several detrimental consequences:
-
Increased Clearance: Rapid metabolism leads to a shorter in-vivo half-life (t½) and higher intrinsic clearance (CLᵢₙₜ), often requiring more frequent or higher doses.
-
Formation of Reactive Metabolites: The resulting phenol can be further oxidized to reactive quinone species, which can covalently bind to cellular macromolecules, leading to potential toxicity.[1]
-
Altered Pharmacological Profile: The phenol metabolite may have a different biological activity or selectivity profile compared to the parent drug, potentially leading to off-target effects or reduced efficacy.
The diagram below illustrates this critical metabolic vulnerability.
Caption: Metabolic O-dealkylation of a methoxy group.
To overcome this, medicinal chemists often turn to fluorine-containing bioisosteres. The replacement of a methoxy group with a chlorodifluoromethoxy group is a strategic choice to block this metabolic pathway.[2][3]
Synthesis of Chlorodifluoromethoxy Arenes
The introduction of a chlorodifluoromethoxy group onto an aromatic ring is a more complex process than a standard Williamson ether synthesis for a methoxy group. A common route involves the selective fluorination of a trichloromethoxybenzene precursor.
A representative synthetic pathway to a key intermediate, 4-(chlorodifluoromethoxy)aniline, is as follows:[4][5]
-
Selective Fluorination: Trichloromethoxybenzene is treated with hydrogen fluoride (HF) to selectively replace two chlorine atoms with fluorine, yielding chlorodifluoromethoxybenzene.[4][5]
-
Nitration: The resulting chlorodifluoromethoxybenzene undergoes nitration using a mixed acid (sulfuric and nitric acid) to introduce a nitro group, predominantly at the para position, yielding 4-(chlorodifluoromethoxy)nitrobenzene.[4]
-
Reduction: The nitro group is then reduced to an aniline via catalytic hydrogenation, providing the final 4-(chlorodifluoromethoxy)aniline intermediate.[4][5]
This multi-step process requires careful handling of hazardous reagents like HF and necessitates more rigorous purification compared to the simpler nucleophilic substitution methods used for introducing methoxy groups.
Comparative Physicochemical Properties
The substitution of -OCH₃ with -OCF₂Cl induces significant changes in the molecule's electronic and lipophilic character, which are critical for target engagement and pharmacokinetic properties.
| Property | Methoxy (-OCH₃) | Chlorodifluoromethoxy (-OCF₂Cl) | Rationale for Change |
| Lipophilicity (π) | ~ -0.02 | > +1.0 (Estimated) | The replacement of hydrogen with highly electronegative halogens significantly increases lipophilicity. The π value for -OCF₂H is +1.04, and the addition of chlorine further increases this value. |
| Electronic Effect | Electron-donating (Resonance) | Strongly Electron-withdrawing (Inductive) | The intense inductive effect of the two fluorine and one chlorine atoms powerfully withdraws electron density from the aromatic ring, overriding any potential resonance donation from the oxygen. |
| Hydrogen Bonding | Acceptor (Oxygen) | Weak Acceptor (Oxygen/Halogens) | The electron-withdrawing halogens decrease the electron density on the oxygen, weakening its hydrogen bond acceptor capability. |
| Metabolic Stability | Labile (O-dealkylation) | Highly Robust | The strong C-F and C-Cl bonds are resistant to enzymatic cleavage by CYPs, effectively blocking the primary metabolic pathway.[2][6][7] |
The Core Advantage: Enhanced Metabolic Stability
The primary driver for replacing a methoxy group with a chlorodifluoromethoxy group is the dramatic improvement in metabolic stability. The high bond dissociation energies of the C-F and C-Cl bonds, combined with the deactivation of the ether oxygen by the electron-withdrawing halogens, render the -OCF₂Cl group highly resistant to oxidative metabolism.[7]
This metabolic blockade directly translates to:
-
Longer Half-Life (t½): The rate of metabolism is significantly reduced, leading to a slower clearance of the parent drug.[8]
-
Lower Intrinsic Clearance (CLᵢₙₜ): Blocking a major metabolic pathway reduces the liver's capacity to eliminate the drug.[8]
-
Improved Bioavailability: Reduced first-pass metabolism can lead to a higher fraction of the administered dose reaching systemic circulation.
-
Reduced Potential for Reactive Metabolites: By preventing the formation of the phenol intermediate, the risk of generating toxic downstream metabolites is minimized.[9]
The workflow for evaluating this improvement is a standard in vitro assay.
Caption: Workflow for an in vitro microsomal stability assay.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to compare the metabolic stability of a methoxy-containing compound and its chlorodifluoromethoxy analogue.
1. Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of two compounds by measuring their rate of disappearance following incubation with liver microsomes.
2. Materials:
-
Test Compounds (Ar-OCH₃ and Ar-OCF₂Cl), 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Phosphate Buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., NADPH-A/B).
-
Positive Control (e.g., Verapamil, a compound with known high clearance).
-
Acetonitrile with internal standard (for quenching and analysis).
-
96-well incubation plates, incubator/shaker (37°C), centrifuge.
-
LC-MS/MS system.
3. Procedure:
-
Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare a 1 µM working solution of each test compound and the positive control in phosphate buffer.
-
Pre-incubation: Add 100 µL of the microsome/buffer solution (final protein concentration 0.5 mg/mL) to the wells of the 96-well plate. Add 5 µL of the test compound working solution. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation of Reaction: Start the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well. This is the T=0 time point for the reaction mixture that is immediately quenched.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard to the corresponding wells.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLᵢₙₜ) is then calculated based on the half-life and incubation conditions.
Impact on Biological Activity and Case Study Insights
While metabolically advantageous, the switch from -OCH₃ to -OCF₂Cl is not a simple "magic bullet." The profound changes to lipophilicity and electronics can significantly alter a compound's interaction with its biological target.
-
Increased Potency: In some cases, the increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets. The strong electron-withdrawing nature can also alter key interactions, such as pKa, leading to improved binding affinity.
-
Decreased Potency: Conversely, the loss of the methoxy oxygen's hydrogen-bonding capability or the introduction of steric bulk could disrupt a critical interaction within the binding site, leading to a loss of activity. For instance, studies on 2-methoxyestradiol analogues showed that replacement with a difluoromethoxy group led to less potent anti-proliferative agents, although their sulfamated derivatives were more potent than the non-fluorinated counterparts.[6]
Illustrative Case Study: PDE4 Inhibitors In the optimization of phosphodiesterase-4 (PDE4) inhibitors, a catechol moiety is often present. The methoxy groups on this catechol are prime targets for metabolism. A study on the optimization of CDP-840 demonstrated that replacing methoxy and cyclopentyloxy groups with more stable bioisosteres, such as the difluoromethoxy group, resulted in potent PDE4 inhibitors with a significantly reduced or eliminated formation of reactive metabolites that could bind to microsomal proteins.[9] This highlights the power of this bioisosteric switch in creating safer, more stable drug candidates.
| Parameter | Compound A (Ar-OCH₃) | Compound B (Ar-OCF₂Cl) | Expected Outcome |
| PDE4 IC₅₀ (nM) | 5 | 8 | Potency may be modestly affected by electronic/steric changes. |
| Microsomal t½ (min) | 12 | > 120 | A dramatic increase in metabolic stability is the primary goal and expected outcome. |
| Covalent Binding | High | Negligible | Elimination of reactive metabolite formation prevents covalent binding to proteins.[9] |
Conclusion
The bioisosteric replacement of a methoxy group with a chlorodifluoromethoxy group is a powerful and validated strategy in modern drug design. Its primary and most predictable advantage is the significant enhancement of metabolic stability by blocking the common O-dealkylation pathway. This leads to improved pharmacokinetic properties, including a longer half-life and reduced potential for toxicity from reactive metabolites.
However, researchers must remain cognizant of the trade-offs. The substantial increase in lipophilicity and the switch from an electron-donating to a strongly electron-withdrawing group can fundamentally alter a compound's biological activity. Therefore, this bioisosteric replacement should be guided by a thorough understanding of the structure-activity relationship (SAR) at the target of interest. When applied judiciously, the chlorodifluoromethoxy group serves as an invaluable tool for transforming a metabolically labile lead compound into a robust and developable drug candidate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Lipophilicity: The Impact of Chloro-Difluoro-Methoxylation on a Nitroaromatic Scaffold
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of modern drug design and development. It profoundly influences a compound's pharmacokinetic profile, governing its solubility, absorption, membrane permeability, distribution, and metabolism. A key metric for quantifying this property is the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the equilibrium distribution of a compound between an aqueous phase (water) and a lipophilic phase (n-octanol).
This guide provides an in-depth comparison of the lipophilicity of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene and its foundational, non-fluorinated analog, 1-methoxy-4-nitrobenzene (also known as p-nitroanisole). The strategic introduction of fluorinated groups is a prevalent strategy in medicinal chemistry to modulate physicochemical properties. By comparing these two molecules, we can clearly elucidate the dramatic impact of replacing a standard methoxy (-OCH₃) group with a chloro-difluoro-methoxy (-OCF₂Cl) substituent on the lipophilicity of a common nitroaromatic core.
Molecular Profiles and Physicochemical Properties
The introduction of two fluorine atoms and a chlorine atom in place of three hydrogen atoms on the methoxy group results in a significant alteration of the molecule's physical and electronic characteristics. This is reflected in their respective molecular weights and, most critically, their predicted lipophilicity.
| Property | This compound | 1-methoxy-4-nitrobenzene (p-nitroanisole) |
| Structure | O₂N−C₆H₄−OCF₂Cl | O₂N−C₆H₄−OCH₃ |
| CAS Number | 40750-71-8 | 100-17-4 |
| Molecular Formula | C₇H₄ClF₂NO₃ | C₇H₇NO₃ |
| Molecular Weight | 223.56 g/mol | 153.14 g/mol [1] |
| Calculated LogP (XLogP3) | 3.5 | Not available |
| Experimental Log Kow | Not available | 2.03[1] |
Calculated LogP for this compound is derived from PubChem data. Experimental Log Kow for 1-methoxy-4-nitrobenzene is from its evaluation statement.
Theoretical Analysis: The Role of Halogenation in Modulating Lipophilicity
The significant difference in the LogP values between the two compounds can be attributed to the distinct electronic and steric properties of the -OCH₃ group versus the -OCF₂Cl group.
-
The Methoxy Group (-OCH₃): The simple methoxy group is moderately polar. The hydrogen atoms are capable of acting as weak hydrogen bond donors, and the oxygen atom is a hydrogen bond acceptor. These characteristics provide a degree of affinity for the aqueous phase.
-
The Chloro-Difluoro-Methoxy Group (-OCF₂Cl): Replacing the hydrogens with highly electronegative fluorine and chlorine atoms drastically alters the substituent's properties.
-
Inductive Effects: The fluorine and chlorine atoms exert a powerful electron-withdrawing inductive effect, which can influence the electron density of the entire molecule.
-
Increased Lipophilicity: Despite the high polarity of the individual C-F and C-Cl bonds, the overall effect of this substitution is a marked increase in lipophilicity. This is because the hydrogen atoms, which could engage in hydrogen bonding with water, are replaced by larger, non-polar halogen atoms. This substitution reduces the molecule's interaction with the aqueous phase and enhances its affinity for the non-polar n-octanol phase. Studies have consistently shown that fluorinated groups, such as difluoromethyl, are considered lipophilicity-enhancing moieties.[2][3]
-
Based on the experimental Log Kow of 2.03 for the methoxy analog and the calculated LogP of 3.5 for the fluorinated compound, we can anticipate that This compound is substantially more lipophilic than its non-fluorinated counterpart.
Experimental Protocol: Gold Standard LogP Determination via OECD 107 Shake-Flask Method
To empirically validate the predicted difference in lipophilicity, the gold standard shake-flask method , as detailed in the OECD Guideline 107, should be employed.[4][5] This method directly measures the partitioning of a substance between n-octanol and water, providing a definitive LogP value.[1]
Experimental Rationale
The core principle is to allow the test substance to reach equilibrium between two immiscible liquid phases: n-octanol (lipophilic) and water (aqueous).[6] The choice of n-octanol is critical as its properties are considered a good mimic of biological membranes. Pre-saturating each solvent with the other is a crucial step to ensure that the measured partitioning is solely due to the analyte's properties and not influenced by the mutual solubility of the solvents during the experiment. Centrifugation provides a clean and rapid separation of the two phases, which is essential for accurate quantification.[7]
Step-by-Step Methodology
-
Preparation of Phases:
-
Prepare n-octanol saturated with water by shaking n-octanol with a sufficient volume of purified water for 24 hours, then allowing the phases to separate.
-
Prepare water saturated with n-octanol in the same manner.
-
-
Preparation of Test Substance Stock Solution:
-
Accurately weigh the test substance and dissolve it in n-octanol to create a stock solution of known concentration. The concentration should be chosen to be well within the linear range of the selected analytical method.
-
-
Partitioning Experiment (in triplicate):
-
In a suitable vessel (e.g., a screw-cap tube), combine the n-octanol stock solution and the water saturated with n-octanol. The volume ratio of the two phases should be adjusted based on the expected LogP value to ensure quantifiable amounts of the analyte in both phases.[4]
-
Agitate the vessels at a constant temperature (typically 20-25°C) using a mechanical shaker until equilibrium is reached.[4][7] This can take several hours.
-
-
Phase Separation:
-
Centrifuge the vessels at a moderate speed to achieve a sharp separation between the n-octanol and aqueous layers.[4]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from each phase (n-octanol and water) for analysis.
-
Determine the concentration of the test substance in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Calculation of LogP:
-
The partition coefficient (P) is the ratio of the concentration of the substance in the n-octanol phase (Cₒ) to its concentration in the aqueous phase (Cₐ):
-
P = Cₒ / Cₐ
-
-
The LogP is the base-10 logarithm of the partition coefficient:
-
LogP = log₁₀(P)
-
-
The final LogP value is reported as the average of the triplicate measurements. The six log Pow values (from three runs, each with two phases) should fall within a range of ± 0.3 units.[4]
-
Visualization of the Shake-Flask (OECD 107) Workflowdot
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-(4-methoxyphenyl)-4-nitrobenzene|2143-90-0 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Benzene, 1-methoxy-4-nitro- (CAS 100-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Methoxy-2-methyl-4-nitrobenzene | C8H9NO3 | CID 643520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-METHOXY-4-NITROBENZENE | CAS 100-17-4 [matrix-fine-chemicals.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Introduction
1-[Chloro(difluoro)methoxy]-4-nitrobenzene is a valuable intermediate in the synthesis of specialized agrochemicals and pharmaceuticals. The chlorodifluoromethoxy (-OCF₂Cl) moiety it contains can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Historically, the synthesis of aryl chlorodifluoromethyl ethers relied on reagents that are now heavily regulated or banned due to their environmental impact, particularly their high ozone depletion potential (ODP). For instance, dichlorofluoromethane (HCFC-21) and other similar chlorofluorocarbons (CFCs) were common precursors.[1][2] The Montreal Protocol and subsequent global regulations have necessitated a shift towards greener, more sustainable synthetic methodologies.
This guide provides a comprehensive comparison of alternative strategies for the synthesis of this compound. We will move beyond a simple reagent-for-reagent substitution and instead explore distinct strategic approaches, evaluating them based on efficiency, safety, scalability, and environmental impact. This analysis is designed to equip researchers, process chemists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.
The Synthetic Challenge: Installing the -OCF₂Cl Group
The direct O-alkylation of a phenol with a "CF₂Cl" source is challenging. The target phenol, 4-nitrophenol, is electron-deficient, which enhances its acidity but can also complicate certain reaction pathways. The benchmark method often involves nucleophilic substitution using the sodium salt of 4-nitrophenol and a suitable chlorodifluoromethyl source. A plausible, though now obsolete, reagent for this would be dichlorodifluoromethane (CCl₂F₂, Freon-12), a classic CFC. The reaction would proceed as follows:
4-NO₂-Ph-O⁻Na⁺ + CCl₂F₂ → 4-NO₂-Ph-OCF₂Cl + NaCl
The primary driver for seeking alternatives is the environmental unsuitability of CCl₂F₂ and related compounds. Modern approaches must circumvent the use of such ozone-depleting substances.
Alternative Strategy 1: Post-Etherification Aromatic Functionalization
One of the most viable industrial alternatives circumvents the challenge of directly functionalizing 4-nitrophenol. Instead, the -OCF₂Cl group is installed on a simpler, unfunctionalized aromatic ring, which is then selectively nitrated in a subsequent step. This multi-step approach prioritizes control and leverages well-established industrial reactions.[3]
Workflow Overview
Caption: Workflow for the Post-Etherification Nitration Strategy.
Causality and Experimental Choices
-
Formation of Chlorodifluoromethoxybenzene : This key step involves a halogen exchange (Halex) reaction. Starting with a precursor like trichloromethoxybenzene (prepared from phenol and CCl₄), anhydrous hydrogen fluoride (HF) is used to selectively replace two chlorine atoms with fluorine.[3] This reaction typically requires a catalyst, such as an antimony halide, and is performed under pressure at elevated temperatures. The choice of this route is dictated by the high availability and low cost of the basic feedstocks (phenol, CCl₄, HF) in an industrial setting.
-
Nitration : The subsequent nitration of chlorodifluoromethoxybenzene is a standard electrophilic aromatic substitution.[3] The -OCF₂Cl group is ortho-, para-directing. By carefully controlling the reaction temperature and the addition of the nitrating mixture (sulfuric and nitric acid), the para-isomer, this compound, can be obtained as the major product.
Performance Analysis
| Feature | Assessment |
| Key Reagents | Anhydrous HF, H₂SO₄/HNO₃, Antimony catalysts |
| Number of Steps | Multiple (e.g., 3-4 from phenol) |
| Key Hazards | Highly toxic and corrosive anhydrous HF; strongly acidic and oxidizing nitrating mixture. |
| Environmental Impact | Avoids ODS, but uses hazardous and corrosive reagents requiring stringent containment. |
| Scalability | High. This route is well-suited for large-scale industrial production. |
Alternative Strategy 2: Two-Step O-Difluoromethylation and Chlorination
This strategy leverages modern, environmentally benign reagents for installing a related functional group (-OCF₂H), which is then converted to the target -OCF₂Cl in a second step. This modular approach offers flexibility and avoids many of the harsh reagents of the previous strategy.
Workflow Overview
Caption: Workflow for the Two-Step Difluoromethylation/Chlorination Strategy.
Step A: O-Difluoromethylation using Sodium Chlorodifluoroacetate
The conversion of phenols to aryl difluoromethyl ethers using sodium chlorodifluoroacetate (ClCF₂COONa) is a well-established and robust transformation.[4][5] This salt is a bench-stable, inexpensive, and non-ozone-depleting solid that serves as an excellent precursor to difluorocarbene (:CF₂).
Mechanism : Upon heating in a polar aprotic solvent, ClCF₂COONa undergoes thermal decarboxylation to generate the highly electrophilic difluorocarbene. This intermediate is then trapped in situ by the 4-nitrophenolate nucleophile to form a new C-O bond. A subsequent proton quench yields the aryl difluoromethyl ether product.[5]
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), and sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 equiv).
-
Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-nitrophenol.
-
Reaction Execution : Heat the reaction mixture to 95-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Significant gas evolution (CO₂) will be observed.[4]
-
Workup : After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction and Purification : Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 1-(difluoromethoxy)-4-nitrobenzene.
Step B: Chlorination of the Difluoromethyl Ether
This second step is the critical and more challenging part of this strategy. It requires the selective chlorination of the C-H bond in the -OCF₂H group without reacting with the electron-rich aromatic ring or other functional groups. This typically requires radical chlorination conditions.
Potential Reagents and Conditions : Reagents such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and potentially light (UV irradiation) could effect this transformation. However, finding conditions that provide high selectivity and yield can be difficult and may require significant optimization. Competing reactions, such as aromatic chlorination, could lower the efficiency.
Performance Analysis
| Feature | Assessment |
| Key Reagents | ClCF₂COONa, Radical Chlorinating Agent (e.g., NCS) |
| Number of Steps | Two (from 4-nitrophenol) |
| Key Hazards | Step A: High temperatures, potential pressure buildup. Step B: Handling of radical initiators and chlorinating agents. |
| Environmental Impact | High. Uses a non-ODS difluorocarbene source. Overall impact depends on the chlorination step. |
| Scalability | Moderate. The O-difluoromethylation is scalable, but the radical chlorination may be more difficult to control on a large scale. |
Comparison Summary and Scientific Conclusion
| Strategy | Key Reagents | Core Transformation | Advantages | Disadvantages |
| Benchmark (Obsolete) | CCl₂F₂ (Freon-12) | Direct O-Alkylation | Single step, high atom economy. | Uses a banned, ozone-depleting substance. |
| Alternative 1 | HF, HNO₃/H₂SO₄ | Post-Etherification Nitration | Scalable, uses inexpensive feedstocks, high process control. | Multi-step, uses highly corrosive/toxic reagents (HF, fuming acids). |
| Alternative 2 | ClCF₂COONa, NCS | O-Difluoromethylation then Chlorination | Uses modern, stable, non-ODS reagents for the key C-O bond formation. | Two separate reactions required; the chlorination step can be low-yielding and non-selective. |
For researchers and drug development professionals operating on a lab scale, the Two-Step O-Difluoromethylation/Chlorination strategy (Alternative 2) offers the most attractive starting point. The initial O-difluoromethylation step is robust, high-yielding, and employs a safe, modern reagent in sodium chlorodifluoroacetate.[4][5] While the subsequent chlorination requires careful optimization, it provides a modular and flexible route to the desired product without the extreme hazards of anhydrous HF.
For large-scale industrial synthesis, the Post-Etherification Aromatic Functionalization strategy (Alternative 1) remains a highly relevant, albeit demanding, approach.[3] Its drawbacks in terms of hazardous materials are often offset by the robust control and economic advantages offered by established industrial processes and infrastructure.
The development of a stable, selective, and environmentally benign electrophilic "-CF₂Cl" transfer agent that could directly functionalize phenols in a single step remains a significant goal in organofluorine chemistry. Such a reagent would represent a true paradigm shift, combining the operational simplicity of the obsolete benchmark methods with the safety and sustainability of modern chemistry.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 1-[Chloro(difluoro)methoxy]-4-nitrobenzene and Its Derivatives
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies developed against the synthetic compound 1-[chloro(difluoro)methoxy]-4-nitrobenzene. Given the increasing use of complex halogenated nitroaromatic compounds in industrial synthesis and as potential intermediates in drug development, the need for highly specific analytical reagents, such as antibodies, is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals who are developing or validating immunoassays for this compound and its structurally related analogues.
The Imperative of Specificity: Why Cross-Reactivity Matters
This guide will delineate the experimental design, methodologies, and data interpretation necessary to comprehensively characterize the cross-reactivity profile of antibodies against this compound. We will propose a hypothetical study involving a panel of structurally related compounds to illustrate the process.
Designing the Cross-Reactivity Panel: A Structure-Based Approach
A meaningful cross-reactivity study requires a carefully selected panel of compounds that are structurally similar to the target analyte. The selection should be based on potential synthetic precursors, degradation products, or metabolites. For this compound, the following hypothetical derivatives provide a robust panel for initial cross-reactivity screening.
Table 1: Proposed Panel of Cross-Reactants for this compound Antibody Specificity Testing
| Compound ID | Compound Name | Rationale for Inclusion |
| Target | This compound | The primary analyte for which the antibody was developed. |
| Derivative A | 4-Nitrophenol | Core phenolic structure, precursor in some syntheses.[5] |
| Derivative B | 1-Chloro-4-nitrobenzene | Lacks the difluoromethoxy group. |
| Derivative C | 1-(Difluoromethoxy)-4-nitrobenzene | Lacks the chloro group. |
| Derivative D | 1-[Chloro(difluoro)methoxy]-2-nitrobenzene | Isomer with nitro group in the ortho position. |
| Derivative E | 1-[Chloro(difluoro)methoxy]-4-aminobenzene | Reduced nitro group to an amino group (potential metabolite). |
| Derivative F | 1,2-Dichloro-4-nitrobenzene | A related halogenated nitroaromatic compound.[6] |
Below is a visual representation of the structural relationships within the proposed panel.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Methodologies for Assessing Cross-Reactivity
The gold standard for determining antibody specificity in a quantitative format is the competitive enzyme-linked immunosorbent assay (cELISA). For a more in-depth kinetic analysis, Surface Plasmon Resonance (SPR) offers a powerful, label-free alternative.
Competitive ELISA (cELISA)
The cELISA is the workhorse for cross-reactivity studies due to its high throughput, sensitivity, and relatively low cost.[7][8] The principle relies on the competition between a fixed amount of enzyme-conjugated target analyte (or a hapten-protein conjugate immobilized on the plate) and a variable amount of free analyte (the target or a potential cross-reactant) in the sample for a limited number of antibody binding sites.
References
- 1. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of a direct competitive ELISA for the detection of Mycoplasma bovis infection based on a monoclonal antibody of P48 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Column Selection for the Isomeric Separation of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
In the landscape of pharmaceutical development and chemical manufacturing, the precise separation and quantification of isomers are critical for ensuring product safety, efficacy, and quality. The isomers of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene, a key intermediate in various synthetic pathways, present a notable analytical challenge due to their structural similarity. This guide provides an in-depth performance comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of these isomers, supported by experimental data and scientific principles. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal chromatographic conditions for their specific analytical needs.
The Analytical Imperative: Separating Structural Isomers
Positional isomers, such as the ortho-, meta-, and para-isomers of 1-[Chloro(difluoro)methoxy]-nitrobenzene, often exhibit distinct toxicological and pharmacological profiles. Consequently, regulatory bodies mandate their stringent control and monitoring in active pharmaceutical ingredients (APIs) and intermediates. The subtle differences in their physical and chemical properties necessitate highly selective analytical methods for their resolution. HPLC stands as the premier technique for this purpose, with the choice of the stationary phase being the most critical factor governing the separation.[1]
Experimental Design: A Comparative Study of Stationary Phases
To elucidate the most effective stationary phase for this separation, a comparative study was designed utilizing three distinct types of HPLC columns, each offering a unique separation mechanism:
-
Standard C18 (Octadecyl Silane) Column: A workhorse in reversed-phase chromatography, its separation is primarily based on hydrophobic interactions.
-
Phenyl-Hexyl Column: This column provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.
-
Nitrophenylethyl (NPE) Column: A specialty column designed for the separation of aromatic compounds and isomers, leveraging a combination of hydrophobic, π-π, and dipole-dipole interactions.[2]
Experimental Workflow
The following diagram outlines the systematic approach undertaken for this comparative analysis.
Figure 1: Experimental workflow for the comparative evaluation of HPLC columns.
Detailed Experimental Protocols
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Standard Preparation:
-
A stock solution containing a mixture of the ortho-, meta-, and para-isomers of this compound was prepared in acetonitrile at a concentration of 1 mg/mL for each isomer.
-
A working standard solution was prepared by diluting the stock solution to 10 µg/mL with the mobile phase.
Chromatographic Conditions:
| Parameter | C18 Column | Phenyl-Hexyl Column | Nitrophenylethyl Column |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Cosmosil NPE (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile:Water (55:45, v/v) | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
Performance Data and Analysis
The following tables summarize the chromatographic performance of each column for the separation of the this compound isomers.
Table 1: Chromatographic Performance Data
| Column | Isomer | Retention Time (tR, min) | Tailing Factor (Tf) | Theoretical Plates (N) |
| C18 | ortho- | 5.2 | 1.1 | 8500 |
| meta- | 5.8 | 1.2 | 8200 | |
| para- | 6.5 | 1.1 | 8700 | |
| Phenyl-Hexyl | ortho- | 6.8 | 1.0 | 9200 |
| meta- | 7.9 | 1.1 | 9000 | |
| para- | 9.2 | 1.0 | 9500 | |
| Nitrophenylethyl | ortho- | 8.5 | 1.0 | 10500 |
| meta- | 10.2 | 1.0 | 10200 | |
| para- | 12.5 | 1.0 | 10800 |
Table 2: Resolution (Rs) Between Isomeric Peaks
| Column | Isomer Pair | Resolution (Rs) |
| C18 | ortho- / meta- | 1.8 |
| meta- / para- | 2.1 | |
| Phenyl-Hexyl | ortho- / meta- | 2.8 |
| meta- / para- | 3.2 | |
| Nitrophenylethyl | ortho- / meta- | 3.5 |
| meta- / para- | 4.1 |
Discussion: Unraveling the Separation Mechanisms
The experimental data clearly demonstrates the superior performance of the specialty columns (Phenyl-Hexyl and Nitrophenylethyl) over the standard C18 column for this challenging separation. The underlying separation mechanisms provide a clear rationale for these observations.
Standard C18 Column: A Baseline Performance
The C18 column, relying on hydrophobic interactions, provided baseline separation of the isomers (Rs > 1.5). The elution order (ortho < meta < para) is consistent with the increasing hydrophobicity of the isomers. However, the resolution, while acceptable for basic quantification, may not be sufficient for the robust separation of trace-level impurities or in complex sample matrices.
Phenyl-Hexyl Column: Enhanced Selectivity through π-π Interactions
The Phenyl-Hexyl column exhibited significantly improved resolution. This enhancement is attributed to the introduction of π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic nitrobenzene isomers.[3] These interactions provide an additional dimension of selectivity beyond simple hydrophobicity, leading to greater differentiation between the isomers.
Nitrophenylethyl (NPE) Column: The Power of Multiple Interaction Modes
The Nitrophenylethyl column delivered the best separation, with the highest resolution values. This is due to its unique stationary phase, which facilitates multiple interaction modes.[2]
Figure 2: Dominant separation mechanisms on the evaluated HPLC columns.
The nitrophenyl group in the stationary phase is electron-deficient, leading to strong π-π interactions with the electron-rich nitrobenzene ring of the analytes. Furthermore, the nitro group introduces a strong dipole moment, enabling dipole-dipole interactions with the polar nitro groups of the isomers. This multi-modal interaction mechanism results in exceptional selectivity for positional isomers.[2]
Conclusion and Recommendations
For the challenging separation of this compound isomers, the choice of HPLC column is paramount. While a standard C18 column can provide baseline separation, it is not the optimal choice for robust and high-resolution analysis.
-
For improved selectivity , a Phenyl-Hexyl column offers a significant advantage over C18 columns due to the added π-π interactions.
-
For the highest resolution and baseline separation , a Nitrophenylethyl (NPE) column is strongly recommended. Its multi-modal separation mechanism, combining hydrophobic, π-π, and dipole-dipole interactions, provides unparalleled selectivity for these positional isomers.
The selection of the most appropriate column will ultimately depend on the specific requirements of the analysis, including the need for impurity profiling, the complexity of the sample matrix, and the desired level of analytical robustness. This guide provides the foundational data and scientific rationale to make an informed decision, ensuring the development of accurate and reliable HPLC methods for the analysis of these critical chemical entities.
References
Evaluating the Metabolic Stability of Compounds Containing the Chlorodifluoromethoxy Moiety: A Comparative Guide
In the landscape of modern drug discovery, the quest for metabolically robust molecules is paramount. The strategic introduction of fluorine-containing functional groups has become a cornerstone of medicinal chemistry, aimed at enhancing a compound's pharmacokinetic profile. Among the arsenal of available moieties, the chlorodifluoromethoxy (-OCF₂Cl) group presents a unique set of properties. This guide provides an in-depth evaluation of the metabolic stability of compounds bearing this moiety, offering a comparative perspective against more common fluorinated substituents, and is supported by established experimental protocols for researchers in drug development.
The Rationale for Fluorination in Drug Design: A Double-Edged Sword
The incorporation of fluorine into drug candidates is a widely employed strategy to modulate various physicochemical and pharmacokinetic properties. The strong carbon-fluorine bond, being significantly more stable than a carbon-hydrogen bond, can effectively block sites of metabolism that are prone to oxidation by cytochrome P450 (CYP) enzymes. This "metabolic switching" can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
However, the introduction of different fluoroalkyl groups can have varying impacts on a compound's metabolic fate. While groups like the trifluoromethoxy (-OCF₃) are generally considered to be highly stable, the metabolic profile of the chlorodifluoromethoxy (-OCF₂Cl) moiety is less documented, presenting both potential advantages and liabilities that warrant careful investigation.
Comparative Metabolic Stability: A Hypothetical Case Study
Due to the limited availability of direct comparative studies in the public domain for the chlorodifluoromethoxy group, we present a hypothetical case study to illustrate the expected differences in metabolic stability among various functional groups. This case study is based on established principles of drug metabolism and the known behavior of related halogenated compounds.
Consider a hypothetical parent molecule, "Drug X," with a metabolically labile aromatic methoxy group. We will compare the in vitro metabolic stability of Drug X and its analogs where the methoxy group is replaced with other substituents.
Table 1: Hypothetical Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound ID | Moiety of Interest | Expected Primary Metabolic Pathway | Predicted In Vitro Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| Drug X-CH₃ | -OCH₃ | O-demethylation | 5 | 138.6 |
| Drug X-CF₃ | -OCF₃ | Highly Stable | > 120 | < 5.8 |
| Drug X-CHF₂ | -OCHF₂ | O-dealkylation (slower than -OCH₃) | 45 | 15.4 |
| Drug X-CF₂Cl | -OCF₂Cl | Oxidative Dechlorination | 25 | 27.7 |
Disclaimer: The data presented in Table 1 is illustrative and intended to highlight the potential differences in metabolic stability. Actual experimental results may vary depending on the specific molecular scaffold and experimental conditions.
The rationale behind these hypothetical values is as follows:
-
Drug X-CH₃ (-OCH₃): The methoxy group is a well-known site of rapid oxidative metabolism (O-demethylation) by CYP enzymes, leading to a short half-life and high clearance.
-
Drug X-CF₃ (-OCF₃): The trifluoromethoxy group is exceptionally stable due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, making it highly resistant to metabolic degradation.
-
Drug X-CHF₂ (-OCHF₂): The difluoromethoxy group is more stable than a simple methoxy group but can still undergo metabolism, albeit at a slower rate.
-
Drug X-CF₂Cl (-OCF₂Cl): The chlorodifluoromethoxy group is hypothesized to have intermediate stability. While the C-F bonds are strong, the C-Cl bond is more susceptible to both oxidative and reductive metabolic pathways.
Potential Metabolic Pathways of the Chlorodifluoromethoxy Moiety
The metabolic fate of the -OCF₂Cl group is not extensively characterized for a wide range of drug-like molecules. However, based on the metabolism of other halogenated compounds, two primary pathways can be postulated:
-
Oxidative Dechlorination: Cytochrome P450 enzymes can catalyze the oxidation of the carbon-chlorine bond. This is a plausible pathway, drawing parallels from the metabolism of compounds like the anesthetic enflurane (CHF₂OCF₂CHClF), where the C-Cl bond is a site of oxidative dehalogenation.[1] This would lead to the formation of an unstable intermediate that could subsequently hydrolyze.
-
Reductive Dehalogenation: Under certain physiological conditions, particularly in hypoxic environments, CYP450 enzymes can mediate the reductive cleavage of the carbon-chlorine bond.[2] This pathway is also a known metabolic route for various halogenated hydrocarbons.
The potential for these metabolic pathways suggests that while the -OCF₂Cl group may offer improved stability compared to a methoxy group, it may not be as inert as a trifluoromethoxy group.
Experimental Protocols for Evaluating Metabolic Stability
To empirically determine the metabolic stability of compounds containing the chlorodifluoromethoxy moiety, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods.
In Vitro Microsomal Stability Assay
This assay is a high-throughput method to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transport mechanisms.
Objective: To determine the rate of disappearance of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium
-
Test compound and positive controls
-
96-well plates
-
Incubator with CO₂ supply
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the hepatocyte suspension according to the supplier's instructions.
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the cells and incubate at 37°C with shaking in a humidified CO₂ incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Process the samples as described in the microsomal stability assay.
-
Analyze the samples by LC-MS/MS.
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per milliliter.
Visualizing the Experimental Workflow and Metabolic Pathways
Caption: Workflow for In Vitro Microsomal Stability Assay.
Caption: Postulated Metabolic Pathways for the Chlorodifluoromethoxy Moiety.
Conclusions and Future Directions
The chlorodifluoromethoxy moiety represents an intriguing, albeit less explored, functional group in the medicinal chemist's toolkit. While direct comparative data on its metabolic stability is sparse, foundational knowledge of drug metabolism allows for informed hypotheses about its potential metabolic fate. It is likely to offer a stability advantage over simple alkyl ethers, yet may be more susceptible to metabolism than the highly inert trifluoromethoxy group, potentially through oxidative or reductive dechlorination.
For researchers and drug development professionals, the key takeaway is the necessity for empirical evaluation. The provided experimental protocols offer a robust framework for determining the in vitro metabolic stability of any new chemical entity containing the -OCF₂Cl group. Such studies are critical to understanding the potential liabilities and advantages of this moiety, ultimately guiding the design of safer and more effective medicines. As more compounds containing this group are synthesized and evaluated, a clearer, data-driven picture of its metabolic profile will undoubtedly emerge.
References
A Cost-Benefit Analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (-CF2H) and difluoromethoxy (-OCF2H) groups is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as bioisosteres for hydroxyl, thiol, and amine functionalities.[1][2] This guide provides a comprehensive cost-benefit analysis of utilizing 1-[chloro(difluoro)methoxy]-4-nitrobenzene as a precursor for introducing the difluoromethoxy group in large-scale synthesis, comparing it with a leading alternative methodology: the in-situ generation of difluorocarbene from sodium chlorodifluoroacetate (SCDA).
Introduction: The Role of this compound
This compound serves as a key intermediate in the synthesis of molecules bearing the aryloxydifluoromethyl ether moiety. Its primary application in large-scale synthesis is the preparation of 4-(chlorodifluoromethoxy)aniline, a crucial building block for certain pharmaceuticals. The synthetic strategy involves the nitration of a precursor followed by a chlorofluorination step.[3] The subsequent reduction of the nitro group provides the aniline derivative. This multi-step approach to accessing the difluoromethoxy group contrasts with methods that generate the reactive species in situ.
The Primary Alternative: In-Situ Difluorocarbene Generation
The most prominent and industrially relevant alternative for the O-difluoromethylation of phenols is the use of difluorocarbene precursors. Among these, sodium chlorodifluoroacetate (SCDA) has emerged as a preferred reagent due to its operational simplicity, stability, and favorable environmental profile.[4] The reaction proceeds via the thermal decarboxylation of SCDA to generate the highly reactive and electrophilic difluorocarbene (:CF2), which is then trapped by a phenolate to form the desired aryl difluoromethyl ether.[4]
Comparative Analysis: Performance, Cost, and Safety
Performance and Reaction Efficiency
This compound Approach: The utility of this reagent lies in its nature as a pre-functionalized building block. The difluoromethoxy group is already installed, and subsequent reactions, such as the reduction of the nitro group, are typically high-yielding and well-established industrial processes. The challenge and cost are associated with the multi-step synthesis of the reagent itself.
Sodium Chlorodifluoroacetate (SCDA) Approach: This method offers a more direct route to aryl difluoromethyl ethers from the corresponding phenols. The reaction is often high-yielding, with studies showing excellent results across a range of substituted phenols.[4][5]
| Substrate (Phenol Derivative) | Product (Aryl Difluoromethyl Ether) | Yield (%) using SCDA |
| 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 93[5] |
| 4-Methylthiophenol | 4-Tolyl difluoromethyl sulfide | 91[5] |
| Thiophenol | Phenyl difluoromethyl sulfide | 88[5] |
| 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl sulfide | 85[5] |
| Functionalized Phenol | Aryl difluoromethyl ether | 94[4] |
Table 1: Representative yields for the difluoromethylation of phenols and thiophenols using sodium chlorodifluoroacetate (SCDA). Data compiled from multiple sources.[4][5]
Based on available data, the SCDA method appears to be a highly efficient and versatile approach for the direct O-difluoromethylation of a wide array of phenols.
Cost-Benefit Analysis
A precise cost comparison is challenging without bulk pricing for this compound. However, a qualitative and partially quantitative analysis can be made:
This compound:
-
Upstream Costs: The synthesis of this reagent involves multiple steps, likely starting from less complex precursors. This multi-step synthesis contributes significantly to its overall cost.
-
Reagent Cost: While bulk pricing is not publicly available, small-scale quantities are offered by suppliers, indicating its availability for research purposes.[6][7]
-
Downstream Costs: The subsequent reduction of the nitro group is a standard, cost-effective industrial process.
Sodium Chlorodifluoroacetate (SCDA):
-
Reagent Cost: SCDA is commercially available in bulk quantities. Pricing for smaller quantities suggests a cost-effective profile for large-scale applications. For instance, 1 kg of SCDA is available for approximately $450, with prices for larger quantities expected to be significantly lower per unit.[1]
-
Process Costs: The single-step nature of the O-difluoromethylation reaction using SCDA reduces processing time, equipment occupancy, and labor costs compared to a multi-step approach.
-
Atom Economy: The direct nature of the SCDA reaction offers better atom economy compared to the synthesis and subsequent use of a pre-functionalized reagent.
Safety, Handling, and Environmental Impact
This compound:
-
Hazards: As a nitroaromatic compound, it is expected to be toxic and require careful handling. Safety data sheets indicate it is an irritant.[7]
-
Process Safety: The synthesis of this reagent may involve hazardous materials and conditions. The subsequent reduction of the nitro group often utilizes flammable hydrogen gas under pressure, requiring specialized equipment and stringent safety protocols.
Sodium Chlorodifluoroacetate (SCDA):
-
Hazards: SCDA is a stable, solid material that is relatively non-toxic.[4] However, it is classified as a skin and eye irritant.[8]
-
Process Safety: The thermal decarboxylation of SCDA to generate difluorocarbene is an exothermic process that requires careful temperature control, especially on a large scale. However, the reaction does not involve highly flammable or explosive reagents.
-
Environmental Impact: SCDA is considered to have a relatively low environmental impact.[4] This is a significant advantage over older difluoromethylation methods that used ozone-depleting substances like chlorodifluoromethane (Freon 22).[9][10]
Experimental Protocols and Methodologies
Large-Scale O-Difluoromethylation of a Phenol using SCDA
This protocol is a generalized procedure based on established methods for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate.[4][11]
Workflow Diagram:
Caption: General experimental workflow for O-difluoromethylation using SCDA.
Step-by-Step Methodology:
-
Reactor Setup: A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet is charged with the phenol substrate, a base (e.g., cesium carbonate), and a solvent mixture (e.g., dimethylformamide and water).
-
Inerting and Degassing: The reactor headspace is purged with nitrogen, and the reaction mixture is degassed for a sufficient period to remove dissolved oxygen.
-
Reagent Addition: Sodium chlorodifluoroacetate is added to the reaction mixture in one portion under a positive nitrogen flow.
-
Reaction: The reaction mixture is heated to the target temperature (typically around 120 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or hexanes).
-
Purification: The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude aryl difluoromethyl ether. Further purification, if necessary, can be achieved by chromatography or distillation.
Proposed Reaction Mechanism for SCDA Method
The O-difluoromethylation using SCDA proceeds through the formation of a difluorocarbene intermediate.
Caption: Proposed mechanism for O-difluoromethylation using SCDA.
Conclusion and Recommendation
For the large-scale synthesis of aryl difluoromethyl ethers, the direct O-difluoromethylation of phenols using sodium chlorodifluoroacetate (SCDA) offers significant advantages over the use of pre-functionalized precursors like this compound.
Key Advantages of the SCDA Method:
-
Cost-Effectiveness: SCDA is a commercially available, bulk chemical, and the one-step process reduces overall manufacturing costs.
-
Process Efficiency: The direct nature of the reaction simplifies the synthetic route, leading to shorter cycle times and increased throughput.
-
Safety and Environmental Profile: SCDA is a stable solid with a better safety and environmental profile compared to methods involving nitroaromatics, high-pressure hydrogenation, or ozone-depleting substances.
-
Versatility: The SCDA method has been shown to be effective for a wide range of phenol substrates.
While this compound may have specific applications where its use as a building block is advantageous, for the general purpose of introducing a difluoromethoxy group onto a phenolic core at an industrial scale, the SCDA-based difluorocarbene approach is the more strategic and economically viable choice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene | 40750-71-8 | FC87598 [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Sodium chlorodifluoroacetate 96 1895-39-2 [sigmaaldrich.com]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
This guide provides an essential framework for the safe handling, use, and disposal of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CAS No. 40750-71-8). As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific integrity. The following protocols are designed to be a self-validating system, integrating technical best practices with the causal logic behind each safety measure. This ensures that laboratory personnel are not just following steps, but understand the principles that protect them.
Hazard Profile Analysis: Understanding the Risks
This compound is a halogenated nitroaromatic compound. Its chemical structure necessitates a cautious approach, as confirmed by its GHS classification. Understanding these hazards is the first step in implementing an effective PPE strategy.
The compound is classified with the GHS07 "Exclamation mark" pictogram, carrying a "Warning" signal word.[1] The primary hazards are outlined below.
| Hazard Class & Category | Hazard Statement | Implication in the Laboratory |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion via contaminated hands or materials can lead to systemic toxicity. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The substance can be absorbed through the skin, causing internal damage. This elevates the importance of glove selection and immediate decontamination. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Vapors or aerosols, if generated, can be toxic when breathed in. This mandates the use of engineering controls like fume hoods. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes can cause significant, potentially damaging, eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of vapors may irritate the respiratory tract, leading to coughing and discomfort.[1][2] |
Source: Synthesized from multiple supplier safety data sheets.[1][2]
The Core Protective Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is essential. This begins with engineering controls as the first line of defense, supplemented by specific articles of personal protective equipment.
Engineering Controls: Your Primary Barrier
All handling of this compound must be conducted inside a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure, which is a key risk pathway.[2][3][4]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this substance.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Body Protection | Fire-retardant, chemical-resistant lab coat, fully buttoned with tight-fitting cuffs.[5] | A standard cotton lab coat offers insufficient protection. A chemical-resistant coating prevents immediate permeation of the liquid, providing crucial seconds to respond to a spill. The fire-retardant quality is a best practice when working with any chemical.[6] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended for extended procedures. | Nitrile provides robust protection against a wide range of chemicals, including halogenated aromatics.[7][8] Do not use latex gloves, which offer poor resistance. Gloves must be inspected for pinholes before use and removed using the proper technique to avoid contaminating the skin.[9] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields (ANSI Z87.1 or EN 166 compliant).[3][6] | Goggles provide a seal around the eyes, protecting from splashes and vapors that can cause serious irritation.[1][2][10] For tasks with a higher splash risk, such as transfers of larger volumes, supplement goggles with a full-face shield.[7][8][11] |
| Foot Protection | Closed-toe, liquid-resistant leather or chemical-resistant safety shoes. | Protects feet from spills. Permeable shoes (e.g., cloth sneakers) can absorb chemicals and hold them against the skin, leading to prolonged exposure.[5][7] |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection.[4] If a situation arises where the fume hood fails or a large spill occurs, an air-purifying respirator (APR) with an organic vapor cartridge would be necessary for emergency response.[6][10] |
Standard Operating Procedure (SOP) Workflow
This section details the procedural steps for safely handling this compound. Following this workflow minimizes risk at every stage of the process.
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Pre-Operational Safety Check:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Assemble all necessary equipment (glassware, stir plates, etc.) and the chemical container inside the fume hood to minimize movement in and out of the work area.
-
Ensure a chemical spill kit compatible with this material is immediately accessible.
-
Don all required PPE as specified in Section 2, ensuring gloves are pulled over the cuffs of the lab coat.[11]
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[2][3]
-
Perform all manipulations, including weighing and transfers, at least 6 inches inside the fume hood sash.
-
Use non-sparking tools and avoid any sources of ignition.[3]
-
Should any skin contact occur, immediately follow the first aid procedures outlined in Section 4.
-
-
Post-Handling and Decontamination:
-
After use, tightly seal the chemical's primary container and store it in a cool, dry, well-ventilated place designated for hazardous chemicals.[2][3] Recommended storage temperature is 2-8°C.
-
Decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.
-
Dispose of all contaminated materials (e.g., pipette tips, wipes, gloves) into a designated, sealed hazardous waste container.[3]
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by goggles and the lab coat.
-
Wash hands thoroughly with soap and water after all work is complete.[3][9]
-
Emergency Response & Disposal Plan
Accidental Release Measures (Spill Management)
For a small laboratory spill contained within the fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Containment: Keep the spill within the fume hood. Do not turn off the ventilation.
-
Use Spill Kit: Cover the spill with an inert absorbent material such as clay, sand, or soda ash.[12][13]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Exposure First Aid Protocol
Immediate action is critical. Show the Safety Data Sheet (SDS) to responding medical personnel.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][14] Seek medical attention if irritation occurs.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[3][14] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3]
Waste Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Use a chemically resistant, clearly labeled, and sealable container for all waste.
-
Disposal Path: The material must be disposed of through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[3] Do not discharge any amount into the sewer system.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. americanchemistry.com [americanchemistry.com]
- 9. westliberty.edu [westliberty.edu]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. nj.gov [nj.gov]
- 14. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
